Vancomycin
Description
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. As of January 29 2018, CutisPharma's Firvanq is the only FDA approved this compound oral liquid treatment option available for the the treatment of Clostridium difficile associated diarrhea and enterocolitis caused by Staphylococcus aureus, including methicillin-resistant strains [LP1196]. Such an oral liquid formulation is expected to make Clostridium difficile associated diarrhea therapy more accessible in comparison to previously available specialty compounding products [LP1196].
This compound is a Glycopeptide Antibacterial.
This compound has been reported in Trichoderma virens, Ascochyta medicaginicola, and other organisms with data available.
This compound is a branched tricyclic glycosylated peptide with bactericidal activity against most organisms and bacteriostatic effect on enterococci. At a site different from that of penicillins and cephalosporins, this compound binds tightly to the D-alanyl-D-alanine portion of cell wall precursors, thereby interfering with bacterial cell wall synthesis. This leads to activation of bacterial autolysins that destroy the cell wall by lysis. This compound may also alter the permeability of bacterial cytoplasmic membranes and may selectively inhibit RNA synthesis.
Glycopeptide Antibiotic is one of a class of antibiotics originally isolated from plant and soil bacteria with structures containing either a glycosylated cyclic or polycyclic nonribosomal peptide. These antibiotics inhibit the cell wall structure of susceptible organisms (principally Gram-positive cocci) by inhibiting peptidoglycan synthesis. First-generation glycopeptide antibiotics include this compound, teicoplanin, and ramoplanin; second-generation semi-synthetic glycopeptide antibiotics include oritavancin, dalbavancin, and telavancin.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1964 and has 11 approved and 45 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to ristocetin that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear. [PubChem]The bactericidal action of this compound results primarily from inhibition of cell-wall biosynthesis. Specifically, this compound prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides. Normally this is a five-point interaction. This binding of this compound to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, this compound alters bacterial-cell-membrane permeability and RNA synthesis. There is no cross-resistance between this compound and other antibiotics. This compound is not active in vitro against gram-negative bacilli, mycobacteria, or fungi.
Antibacterial obtained from Streptomyces orientalis. It is a glycopeptide related to RISTOCETIN that inhibits bacterial cell wall assembly and is toxic to kidneys and the inner ear.
See also: this compound Hydrochloride (active moiety of).
Propriétés
IUPAC Name |
(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H75Cl2N9O24/c1-23(2)12-34(71-5)58(88)76-49-51(83)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(86)53(85)42(22-78)99-65)100-44-21-66(4,70)57(87)24(3)96-44)98-39-11-8-27(15-33(39)68)52(84)50-63(93)75-48(64(94)95)31-18-29(79)19-37(81)45(31)30-13-25(6-9-36(30)80)46(60(90)77-50)74-61(91)47(28)73-59(89)35(20-43(69)82)72-62(49)92/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,71,78-81,83-87H,12,20-22,70H2,1-5H3,(H2,69,82)(H,72,92)(H,73,89)(H,74,91)(H,75,93)(H,76,88)(H,77,90)(H,94,95)/t24-,34+,35-,42+,44-,46+,47+,48-,49+,50-,51+,52+,53+,54-,56+,57+,65-,66-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPYJXKWCTUITO-LYRMYLQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H75Cl2N9O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1404-93-9 (hydrochloride), 64685-75-2 (sulfate) | |
| Record name | Vancomycin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0042664 | |
| Record name | Vancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1449.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan to brown solid; [HSDB], Solid | |
| Record name | Vancomycin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19075 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Vancomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White solid; solubility in water: greater than 100 mg/mL; moderately soluble in methanol; insoluble in higher alcohols, acetone, ether; UV max absorption (water): 282 nm (e = 40, 1%, 1 cm) /Vancomycin hydrochloride/, 2.25e-01 g/L | |
| Record name | Vancomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vancomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1404-90-6 | |
| Record name | Vancomycin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vancomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00512 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vancomycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vancomycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vancomycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q205EH1VU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Vancomycin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3262 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Vancomycin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014653 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide: Vancomycin's Mechanism of Action on Gram-Positive Bacteria
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vancomycin (B549263) is a glycopeptide antibiotic that has long been a cornerstone for treating severe infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its bactericidal activity stems primarily from the inhibition of bacterial cell wall synthesis, a mechanism distinct from that of other antibiotic classes like beta-lactams.[3][4] This guide provides a detailed examination of this compound's core mechanism of action, the molecular basis of emerging resistance, quantitative data on its efficacy, and the experimental protocols used to evaluate its activity.
Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of Gram-positive bacteria is maintained by a thick, mesh-like cell wall composed of peptidoglycan.[5] This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide chains.[6][7] this compound exerts its bactericidal effect by disrupting the synthesis of this essential structure.[1]
The primary mechanism involves this compound binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) C-terminal dipeptide of Lipid II, the peptidoglycan precursor unit.[6][8][9][10] This interaction is stabilized by the formation of five key hydrogen bonds between the this compound molecule and the peptide terminus.[8][11][12][13] By binding to this precursor, this compound creates a bulky complex that sterically obstructs the two final enzymatic steps of peptidoglycan synthesis:
-
Transglycosylation: The polymerization of NAG-NAM-peptide units into long glycan chains.[8][14]
-
Transpeptidation: The cross-linking of the peptide side chains, which gives the cell wall its strength and rigidity.[7][14]
The inhibition of these processes results in a weakened and defective cell wall.[8] The compromised cell wall can no longer withstand the high internal osmotic pressure, leading to cell lysis and bacterial death.[5][7] this compound's large size prevents it from penetrating the outer membrane of Gram-negative bacteria, which is why its activity is restricted to Gram-positive organisms.[5][7][8] Additionally, some evidence suggests that this compound may also alter bacterial cell membrane permeability and selectively inhibit RNA synthesis, although these are considered secondary mechanisms.[3][15]
Molecular Basis of this compound Resistance
The clinical efficacy of this compound is threatened by the emergence of resistant strains, particularly this compound-resistant Enterococci (VRE) and this compound-resistant S. aureus (VRSA).[16] Resistance is primarily achieved by altering the drug's target.
Alteration of the D-Ala-D-Ala Target
The most significant resistance mechanism involves a reprogramming of the peptidoglycan synthesis pathway, mediated by a cluster of genes, commonly the vanA operon.[4][17] This system replaces the terminal D-Ala of the Lipid II precursor with either D-Lactate (D-Lac) or D-Serine (D-Ser).[10][17]
-
D-Ala-D-Lac Substitution: This is the basis for high-level resistance (VanA phenotype). The substitution of the amide bond in D-Ala-D-Ala with an ester bond in D-Ala-D-Lac has two critical consequences:
-
Loss of a Hydrogen Bond: It eliminates one of the five crucial hydrogen bonds required for stable this compound binding.[11]
-
Electrostatic Repulsion: It introduces a repulsive interaction between the lone-pair electrons of the D-Lac ester oxygen and the this compound residue 4 carbonyl group.[11][18][19] These changes collectively reduce the binding affinity of this compound for its target by approximately 1,000-fold, rendering the antibiotic ineffective.[13][18][20]
-
-
D-Ala-D-Ser Substitution: This modification (VanC, VanE, VanG types) confers a lower level of resistance. The larger hydroxyl group of serine introduces steric hindrance that lowers this compound's binding affinity by about 6- to 10-fold.[10][21]
Cell Wall Thickening
In strains with intermediate resistance, such as this compound-intermediate S. aureus (VISA), a different mechanism is observed. These bacteria often exhibit a significantly thickened and disorganized cell wall.[17] This thickened wall contains an abundance of "false" D-Ala-D-Ala targets that sequester this compound molecules, preventing them from reaching the active sites of peptidoglycan synthesis at the cell membrane.[17]
Quantitative Analysis of this compound Efficacy and Resistance
The effectiveness of this compound and the level of resistance are quantified through measurements of minimum inhibitory concentrations (MICs) and binding affinities.
Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical parameter for guiding clinical therapy.
| Organism/Phenotype | This compound MIC Range (µg/mL) | Interpretation | Source(s) |
| Staphylococcus aureus | ≤ 2 | Susceptible | [22] |
| Staphylococcus aureus | 4 - 8 | Intermediate (VISA) | [22][23] |
| Staphylococcus aureus | ≥ 16 | Resistant (VRSA) | [24] |
| VanB-type Enterococci | > 8 | Low-Level Resistance | [4] |
| VanD-type Enterococci | ~64 | High-Level Resistance | [4] |
| VanC/E/G/L/N-type Strains | 4 - 32 | Low-Level Resistance | [10] |
Binding Affinity Data
The molecular basis of resistance is clearly reflected in the dramatic changes in the binding affinity of this compound to its target.
| Ligand | Change in Binding Affinity (Relative to D-Ala-D-Ala) | Key Molecular Reason | Source(s) |
| D-Ala-D-Lac | ~1,000-fold decrease | Loss of one H-bond and introduction of electrostatic repulsion | [13][18][20] |
| D-Ala-D-Ser | ~6- to 10-fold decrease | Steric hindrance from the hydroxyl group | [10][21] |
Experimental Protocols
Standardized laboratory procedures are essential for determining this compound susceptibility and monitoring therapeutic levels.
Antimicrobial Susceptibility Testing (AST)
The goal of AST is to determine the MIC of this compound for a given bacterial isolate.
-
Broth Microdilution (BMD): This is the reference ("gold standard") method.
-
Preparation: Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading: The MIC is the lowest this compound concentration in which there is no visible bacterial growth (turbidity).[24]
-
-
This compound Agar (B569324) Screen: A qualitative method to screen for potential resistance.
-
Medium: Use a Brain Heart Infusion (BHI) agar plate containing 6 µg/mL of this compound.[23]
-
Inoculation: Prepare a 0.5 McFarland suspension of the isolate. Using a swab or micropipette, spot ~10⁶ CFU onto the agar surface.[23]
-
Incubation: Incubate at 35°C for a full 24 hours.
-
Interpretation: Growth of more than one colony is considered a positive screen, indicating potential resistance that must be confirmed with a quantitative MIC test.[23]
-
-
Gradient Diffusion (Etest®): A quantitative agar-based method.
-
Inoculation: A lawn of the test organism (adjusted to 0.5 McFarland standard) is swabbed onto a Mueller-Hinton agar plate.
-
Application: A plastic strip impregnated with a continuous gradient of this compound concentrations is placed on the agar surface.
-
Incubation: Incubate at 35°C for 24 hours.
-
Reading: An elliptical zone of inhibition forms. The MIC value is read where the edge of the inhibition zone intersects the calibrated scale on the strip.[22][25]
-
Assays for Measuring this compound Concentration
Therapeutic drug monitoring (TDM) is often required to ensure efficacy while minimizing toxicity.[2]
-
Immunoassays: These are the most common methods used in clinical laboratories.
-
Fluorescence Polarization Immunoassay (FPIA): This method is rapid and widely used. It measures the change in polarization of fluorescently labeled this compound when it is bound by a specific antibody. The patient's unlabeled this compound competes for antibody binding sites, and the resulting change in polarization is proportional to the drug concentration in the sample.[26]
-
-
Bioassay: A microbiological method based on this compound's antibacterial activity.
-
Medium: An agar plate is uniformly seeded with a this compound-susceptible indicator organism, such as Bacillus subtilis.[26][27]
-
Application: Paper disks soaked in patient serum (or standards) are placed on the agar.
-
Incubation: The plate is incubated to allow bacterial growth and diffusion of the drug.
-
Measurement: The diameter of the zone of growth inhibition around each disk is measured. The concentration in the patient sample is determined by comparing its zone size to a standard curve generated from known concentrations.[27][28]
-
-
High-Performance Liquid Chromatography (HPLC): A highly accurate and specific physicochemical method used to separate and quantify this compound from other substances in a patient's serum. It is often used as a reference method but is less common for routine clinical TDM due to its complexity and cost.[28]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanisms of gram-positive this compound resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 6. This compound Mechanism - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 7. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. amberlife.net [amberlife.net]
- 10. Molecular mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into Key Interactions between this compound and Bacterial Cell Wall Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Dynamics Simulation of Atomic Interactions in the this compound Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.iucr.org [journals.iucr.org]
- 22. bsac.org.uk [bsac.org.uk]
- 23. Laboratory Testing for this compound-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 24. Different Antimicrobial Susceptibility Testing Methods to Determine this compound Susceptibility and MIC for Staphylococcus aureus with Reduced this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In vitro this compound susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. An Overview of Analytical Methodologies for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
The Molecular Basis of Vancomycin's Affinity for D-Ala-D-Ala: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vancomycin (B549263), a glycopeptide antibiotic, has been a critical therapeutic agent against serious Gram-positive bacterial infections for decades. Its mechanism of action is the specific binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors, which are essential for bacterial cell wall synthesis.[1] This interaction sterically hinders the transglycosylation and transpeptidation reactions, thereby inhibiting the polymerization and cross-linking of peptidoglycan.[2] The compromised cell wall integrity ultimately leads to bacterial cell lysis and death.[2] The emergence of this compound-resistant strains, which modify the D-Ala-D-Ala target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), has presented a significant clinical challenge, underscoring the importance of a deep molecular understanding of this interaction for the development of new therapeutic strategies.[3][4][5]
Molecular Interactions and Binding Affinity
The high-affinity interaction between this compound and the D-Ala-D-Ala dipeptide is a result of a precise and cooperative network of five hydrogen bonds.[6][7][8] This intricate hydrogen-bonding network, along with van der Waals interactions, creates a stable complex that effectively sequesters the peptidoglycan precursor from the cell wall biosynthesis machinery.[6]
The substitution of the terminal D-alanine with D-lactate in resistant bacteria results in the loss of a critical hydrogen bond and introduces electrostatic repulsion between the lone pairs of electrons on the ester oxygen of D-Ala-D-Lac and the carbonyl oxygen of the this compound backbone.[3] This seemingly minor alteration leads to a dramatic, approximately 1000-fold reduction in binding affinity.[3][5] The change to D-Ala-D-Ser also reduces binding affinity, albeit to a lesser extent (approximately 6 to 7-fold), due to steric hindrance from the larger serine side chain.[9]
Quantitative Binding Data
The binding affinities of this compound and its analogues to D-Ala-D-Ala and the resistance-conferring depsipeptides have been quantified using various biophysical techniques. The dissociation constant (Kd) is a common measure of binding affinity, where a smaller Kd value indicates a stronger interaction.
| Ligand | This compound Binding Affinity (Kd) | Fold Difference in Affinity (relative to D-Ala-D-Ala) | Reference |
| D-Ala-D-Ala | ~1 µM | 1x | [10] |
| D-Ala-D-Lac | ~1 mM | ~1000x lower | [10] |
| D-Ala-D-Ser | - | ~7x lower | [9] |
Thermodynamic Parameters of Binding
Isothermal Titration Calorimetry (ITC) provides a detailed thermodynamic profile of the binding interaction, including the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes. The binding of this compound to D-Ala-D-Ala is primarily an enthalpy-driven process, consistent with the formation of multiple hydrogen bonds.
| Ligand | Association Constant (Ka) (M⁻¹) | ΔG (kJ/mol) | ΔH (kJ/mol) | -TΔS (kJ/mol) | Reference |
| (Ac)₂-L-Lys-D-Ala-D-Ala | (4.8 ± 0.7) x 10⁵ | -32.4 ± 0.4 | -40.1 ± 1.0 | 7.7 ± 1.0 | [1] |
| Synthetic Peptidoglycan 1 | (6.6 ± 1.0) x 10⁵ | -33.2 ± 0.4 | -40.2 ± 1.0 | 7.0 ± 1.0 | [1] |
| Synthetic Peptidoglycan 2 | (5.4 ± 0.8) x 10⁵ | -32.7 ± 0.4 | -39.2 ± 1.0 | 6.5 ± 1.0 | [1] |
| Synthetic Peptidoglycan 3 (Gln instead of Glu) | (2.5 ± 0.3) x 10⁵ | -30.8 ± 0.3 | -40.2 ± 1.0 | 9.4 ± 1.0 | [1] |
This compound Resistance: The VanA-Type Mechanism
The most well-characterized mechanism of high-level this compound resistance is the VanA-type, which involves a sophisticated enzymatic pathway to replace D-Ala-D-Ala with D-Ala-D-Lac in the peptidoglycan precursors. This process is tightly regulated by a two-component system.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the binding event in a single experiment.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound (in the injection syringe) and the D-Ala-D-Ala analogue (in the sample cell) in the exact same, thoroughly degassed buffer to minimize heats of dilution.[11]
-
Typical starting concentrations are in the micromolar range, with the concentration of the titrant (in the syringe) being 10-20 times higher than the sample in the cell.[12]
-
Accurate determination of the concentrations of both binding partners is crucial for the accuracy of the derived thermodynamic parameters.[11]
-
-
Titration:
-
The sample cell containing the D-Ala-D-Ala analogue is maintained at a constant temperature.
-
A series of precise, small-volume injections of the this compound solution are made into the sample cell with constant stirring.[12]
-
-
Data Acquisition and Analysis:
-
The instrument measures the minute heat changes that occur upon each injection as the this compound binds to the D-Ala-D-Ala analogue.
-
The heat change per injection is plotted against the molar ratio of this compound to the dipeptide.
-
This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[10]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the binding kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Immobilization: One of the binding partners (e.g., a D-Ala-D-Ala-containing peptide) is immobilized on the surface of a sensor chip.
-
Injection: A solution containing the other binding partner (this compound) is flowed over the sensor surface.
-
Detection: The binding of this compound to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: The association rate constant (ka) is determined from the initial phase of the binding curve, and the dissociation rate constant (kd) is determined from the decay of the signal when the this compound solution is replaced with buffer. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level information about the structure and dynamics of the this compound-dipeptide complex in solution.
Methodology:
-
Sample Preparation: Solutions of this compound and the D-Ala-D-Ala analogue are prepared in a suitable deuterated solvent.
-
Data Acquisition: A series of NMR experiments, such as 1H-1H Nuclear Overhauser Effect Spectroscopy (NOESY), are performed to identify through-space interactions between protons of this compound and the dipeptide.
-
Structural Analysis: The observed NOEs are used as distance restraints to calculate the three-dimensional structure of the complex, revealing the specific hydrogen bonds and the overall conformation of the bound state.[6] Chemical shift perturbation studies can also be used to map the binding interface.
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the this compound-dipeptide complex in the solid state.
Methodology:
-
Crystallization: A highly purified and concentrated solution of the this compound-D-Ala-D-Ala complex is screened against various crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.[13]
-
Data Collection: The crystals are exposed to a beam of X-rays, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the complex are built and refined to yield a detailed three-dimensional structure.[13]
Conclusion
The interaction between this compound and the D-Ala-D-Ala terminus of peptidoglycan precursors is a classic example of highly specific molecular recognition. A thorough understanding of the molecular basis of this binding, including the key hydrogen bonds and thermodynamic drivers, is fundamental to comprehending its potent antibiotic activity. Furthermore, elucidating the mechanisms by which resistant bacteria evade this interaction by modifying the target dipeptide is crucial for the rational design of new generations of antibiotics capable of overcoming this resistance. The experimental techniques outlined in this guide provide the essential tools for researchers and drug development professionals to probe these interactions and advance the fight against antibiotic-resistant pathogens.
References
- 1. Thermodynamics of Interactions of this compound and Synthetic Surrogates of Bacterial Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The molecular basis of this compound resistance in clinically relevant Enterococci: Crystal structure of d-alanyl-d-lactate ligase (VanA) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound derivative with damaged D-Ala-D-Ala binding cleft binds to cross-linked peptidoglycan in the cell wall of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR and MD Analysis of the Bonding Interaction of this compound with Muramyl Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands which bind weakly to this compound: studies by 13C NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of this compound bound to the resistance determinant d-alanine-d-serine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Crystallization and preliminary X-ray crystallographic analysis of a this compound-N-acetyl-D-Ala-D-Ala complex - PubMed [pubmed.ncbi.nlm.nih.gov]
The Vancomycin Enigma: A Technical Guide to its Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
Vancomycin (B549263), a glycopeptide antibiotic of last resort, stands as a critical weapon against severe Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its complex chemical architecture, a heptapeptide (B1575542) backbone extensively modified with cross-links, chlorine atoms, and sugar moieties, is the key to its potent biological activity. This intricate structure is not the product of simple ribosomal translation but rather a sophisticated enzymatic assembly line housed within actinomycete bacteria, primarily Amycolatopsis orientalis.[3][4] Understanding the biosynthesis of this compound is paramount for the rational design of novel glycopeptide antibiotics to combat the growing threat of antimicrobial resistance.
This in-depth technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, summarizing key quantitative data, and providing illustrative experimental protocols for the research community.
The Genetic Blueprint: The this compound Biosynthesis Gene Cluster
The genetic instructions for this compound production are encoded within a dedicated biosynthetic gene cluster (BGC), often referred to as the vcm cluster in Amycolatopsis orientalis.[5][6] This cluster spans approximately 64 kb and harbors the genes for the non-ribosomal peptide synthetase (NRPS) machinery, tailoring enzymes, precursor biosynthesis, and resistance mechanisms.
The Assembly Line: Non-Ribosomal Peptide Synthetase (NRPS)
The core heptapeptide backbone of this compound is assembled by a multi-modular enzymatic complex known as a non-ribosomal peptide synthetase (NRPS).[1][7] This assembly line consists of three large proteins: VcmA, VcmB, and VcmC, which are composed of seven modules. Each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[1][8]
The constituent amino acids of the this compound heptapeptide are:
-
N-methyl-L-leucine
-
L-asparagine
-
(2R,3R)-β-hydroxy-m-chloro-L-tyrosine (β-HT)
-
(S)-4-hydroxyphenylglycine (Hpg)
-
(R)-4-hydroxyphenylglycine (Hpg)
-
(2S,3S)-β-hydroxy-m-chloro-L-tyrosine (β-HT)
-
(S)-3,5-dihydroxyphenylglycine (Dpg)
The biosynthesis of the non-proteinogenic amino acids β-HT, Hpg, and Dpg involves a dedicated set of enzymes encoded both within and outside the primary vcm cluster.[1] For instance, the biosynthesis of Dpg from malonyl-CoA is catalyzed by a type III polyketide synthase.[9]
The NRPS modules are composed of several domains, each with a specific catalytic function:
-
Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl-adenylate.
-
Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheinyl arm.
-
Condensation (C) domain: Catalyzes the formation of the peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the previous module.
-
Epimerization (E) domain: In some modules, this domain converts an L-amino acid to its D-isomer.
-
Thioesterase (TE) domain: Located at the final module, this domain releases the fully assembled linear heptapeptide.
Tailoring the Scaffold: Post-Assembly Modifications
Following its release from the NRPS, the linear heptapeptide undergoes a series of crucial modifications, catalyzed by tailoring enzymes, to yield the biologically active this compound molecule. These modifications include oxidative cross-linking, halogenation, glycosylation, and N-methylation.[1]
Oxidative Cross-linking
The characteristic rigid, cup-shaped structure of this compound is formed by three intramolecular cross-links, catalyzed by a trio of cytochrome P450 monooxygenases: OxyA, OxyB, and OxyC.[10][11] These enzymes catalyze the formation of two diaryl ether bonds and one biaryl bond between the aromatic side chains of the heptapeptide. The order of these cyclization events is critical, with OxyB initiating the process.[10]
References
- 1. scholars.uky.edu [scholars.uky.edu]
- 2. Development of an Improved System for the Generation of Knockout Mutants of Amycolatopsis sp. Strain ATCC 39116 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. m.youtube.com [m.youtube.com]
- 5. Enzymatic Glycosylation of this compound Aglycon: Completion of a Total Synthesis of this compound and N- and C-Terminus Substituent Effects of the Aglycon Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate Specificity of the Nonribosomal Peptide Synthetase PvdD from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Incorporation of glucose analogs by GtfE and GtfD from the this compound biosynthetic pathway to generate variant glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound antibiotic production and TCA-glyoxalate pathways depending, on the glucose concentration in Amycolatopsis orientalis | AVESİS [avesis.deu.edu.tr]
Vancomycin's Spectrum of Activity Against Clinical Isolates: An In-depth Technical Guide
Abstract: Vancomycin (B549263) remains a critical therapeutic agent for combating infections caused by Gram-positive bacteria, particularly in the era of widespread methicillin (B1676495) resistance. This document provides a comprehensive technical overview of this compound's spectrum of activity against key clinical isolates, including Staphylococcus aureus, Enterococcus species, Streptococcus species, and Clostridioides difficile. It synthesizes quantitative susceptibility data, details standardized experimental protocols for susceptibility testing, and elucidates the molecular pathways of resistance. This guide is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development.
Introduction
This compound is a glycopeptide antibiotic that has been a cornerstone in the treatment of serious Gram-positive infections for decades.[1] Its primary mechanism of action involves the inhibition of cell wall synthesis in susceptible bacteria by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[2] This interaction sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall integrity, ultimately leading to bacterial cell lysis.[3] The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) solidified this compound's role as a first-line therapy for severe nosocomial infections.[1] However, the extensive use of this compound has inevitably led to the selection and dissemination of resistant strains, posing significant clinical challenges. This whitepaper aims to provide a detailed analysis of this compound's current spectrum of activity, the methodologies used to assess it, and the resistance mechanisms that threaten its efficacy.
Spectrum of Activity and Quantitative Susceptibility Data
This compound's activity is primarily directed against Gram-positive bacteria.[1] The following sections and tables summarize its in vitro activity against major clinical pathogens, based on Minimum Inhibitory Concentration (MIC) data. MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Staphylococcus aureus
This compound is a key agent for treating infections caused by S. aureus, especially MRSA.[4] However, strains with reduced susceptibility, known as this compound-intermediate S. aureus (VISA) and this compound-resistant S. aureus (VRSA), have emerged globally.[1][5] The Clinical and Laboratory Standards Institute (CLSI) defines susceptibility breakpoints for S. aureus as follows: susceptible (MIC ≤ 2 µg/mL), intermediate (MIC 4–8 µg/mL), and resistant (MIC ≥ 16 µg/mL).[1][6]
| This compound MIC Distribution against S. aureus Clinical Isolates | |||||
| Study/Year | Isolate Type | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| SENTRY Program (1997-2016)[7] | S. aureus | 191,460 | - | - | 1 |
| Study in South India[8] | MRSA | 38 | 0.5 - 2 | 1 | - |
| 5-Year Hospital Study (2000-2004)[6] | S. aureus | 6,003 | ≤0.5 - 8 | - | - |
| Study in Tehran[9] | S. aureus | 164 | - | - | - |
Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Dashes indicate data not provided in the cited source.
A phenomenon known as "MIC creep," a gradual increase in this compound MICs within the susceptible range over time, has been observed in some studies, which may be associated with poorer clinical outcomes.[6][10]
Enterococcus Species
Enterococci, particularly Enterococcus faecalis and Enterococcus faecium, are common causes of nosocomial infections. The emergence of this compound-resistant enterococci (VRE) has significantly limited therapeutic options.[11] Resistance is most commonly mediated by the vanA or vanB gene clusters.[12] VanA confers high-level resistance to both this compound and teicoplanin, while vanB confers variable resistance to this compound and susceptibility to teicoplanin.[3][13] Some species, like E. gallinarum and E. casseliflavus, exhibit intrinsic low-level this compound resistance due to the vanC gene cluster.[11]
| This compound MIC Distribution against Enterococcus spp. Clinical Isolates | ||||
| Species | Phenotype | No. of Isolates | MIC Range (µg/mL) | Resistance Prevalence |
| E. faecium / E. faecalis | VanA (VRE) | - | >256[12] | 77% / 9% of VRE isolates[12] |
| Enterococcus spp. | VanB (VRE) | - | 4 to >256[12] | - |
| E. gallinarum / E. casseliflavus | VanC (Intrinsic) | - | up to 32[11] | - |
| E. faecalis / E. faecium | This compound-Susceptible | 57 | 0.38 - 3[14] | - |
Streptococcus Species
This compound is generally active against a wide range of streptococci, including Streptococcus pneumoniae, Streptococcus pyogenes (Group A Streptococcus), and viridans group streptococci.[4] It is often used for infections caused by penicillin-resistant strains.[4] this compound resistance in streptococci is rare, but instances of non-susceptibility have been reported.[15][16]
| This compound Activity against Streptococcus spp. Clinical Isolates | ||
| Species | Typical MIC (µg/mL) | Notes |
| S. pneumoniae | ≤1[4] | This compound non-susceptible isolates (MIC 2 to 16 µg/mL) have been reported but are rare.[15] |
| S. pyogenes (Group A) | ≤1[4] | Generally highly susceptible. |
| S. agalactiae (Group B) | ≤1[4] | Resistance is uncommon.[16] |
| Viridans Group Streptococci | ≤1[4] | Important cause of endocarditis; this compound is a key therapeutic option. |
| Group C and G Streptococci | 0.12 - 0.5[17] | All isolates in one study were susceptible, though this compound tolerance was observed in Group G isolates.[17] |
Clostridioides difficile
Oral this compound is a primary treatment for Clostridioides difficile infection (CDI), as it is not systemically absorbed and achieves high concentrations in the colon.[18][19] While this compound is effective against the vegetative forms of C. difficile, it lacks activity against spores.[18][19] Recently, reports of reduced susceptibility to this compound in C. difficile isolates have emerged, which may be associated with treatment failure.[20][21][22]
| This compound Activity against C. difficile Clinical Isolates | |||
| Study Location | No. of Isolates | Non-Susceptibility Criteria | Prevalence of Non-Susceptibility |
| Houston, TX[21] | 438 | ≥4 µg/mL | 26% |
| Nairobi, Kenya[21] | 98 | ≥4 µg/mL | 67% |
| Multicenter Cohort[22] | 300 | >2 µg/mL | 34% |
Experimental Protocols for Susceptibility Testing
Accurate determination of this compound MICs is crucial for clinical decision-making and surveillance. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies.[9][21][23]
Broth Microdilution (Reference Method)
Broth microdilution is considered the gold standard for determining MIC values.[15]
Principle: A standardized bacterial inoculum is challenged with serial twofold dilutions of this compound in a liquid growth medium (typically cation-adjusted Mueller-Hinton broth) in a microtiter plate. The MIC is the lowest concentration of the antibiotic that inhibits visible bacterial growth after a defined incubation period.
Methodology:
-
Inoculum Preparation: Well-isolated colonies of the test organism are suspended in broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[18] This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[22]
-
Plate Inoculation: The microtiter plate containing serial dilutions of this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: Plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours for most organisms.[12] For Staphylococcus spp., a full 24-hour incubation is required to reliably detect this compound resistance.[4][12]
-
Reading Results: The MIC is read as the lowest concentration of this compound in which there is no visible growth (turbidity) as observed with the unaided eye.
Agar (B569324) Dilution
Principle: Serial twofold dilutions of this compound are incorporated into molten agar, which is then poured into petri dishes. A standardized bacterial inoculum is spot-inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents the growth of more than one colony.
Methodology:
-
Plate Preparation: A stock solution of this compound is used to prepare a series of agar plates (typically Mueller-Hinton agar) containing doubling dilutions of the antibiotic.[18] A growth control plate with no antibiotic is also prepared.
-
Inoculum Preparation: The inoculum is prepared as described for broth microdilution, adjusted to a 0.5 McFarland standard.
-
Inoculation: A multipoint replicator or calibrated loops are used to deliver a standardized volume of the inoculum (e.g., 1-10 µL, resulting in approximately 10⁴ CFU per spot) onto the surface of each agar plate.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a single colony or a faint haze caused by the inoculum.
Gradient Diffusion (E-test)
Principle: A plastic strip impregnated with a predefined, continuous gradient of this compound concentrations is placed on an inoculated agar plate. The antibiotic diffuses into the agar, creating an elliptical zone of inhibition. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale printed on the strip.
Methodology:
-
Inoculum and Plating: A lawn of the test organism is prepared by swabbing a 0.5 McFarland standardized inoculum suspension evenly across the surface of a Mueller-Hinton agar plate.[8]
-
Strip Application: The E-test strip is applied to the center of the inoculated agar surface.
-
Incubation: Plates are incubated at 35°C ± 2°C for 16-24 hours.
-
Reading Results: The MIC is read at the point of intersection of the elliptical zone of inhibition with the MIC scale on the strip.
Mechanisms of Resistance and Signaling Pathways
The primary mechanism of acquired, high-level this compound resistance in enterococci and staphylococci is encoded by the vanA gene cluster, often located on a mobile genetic element like the transposon Tn1546.[5] This system fundamentally alters the this compound binding target.
The VanA Resistance Pathway:
-
Sensing: The two-component regulatory system, consisting of the sensor kinase VanS and the response regulator VanR, detects the presence of this compound.[5]
-
Signal Transduction: Upon this compound exposure, VanS autophosphorylates and then transfers the phosphate (B84403) group to VanR.[5]
-
Transcriptional Activation: Phosphorylated VanR acts as a transcriptional activator, binding to promoter regions and inducing the expression of the resistance genes vanH, vanA, and vanX.[3][5]
-
Target Modification:
-
VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate (D-Lac).[1][5]
-
VanA: A ligase that synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac).[1][5]
-
VanX: A D,D-dipeptidase that hydrolyzes any endogenously produced D-Ala-D-Ala, preventing its incorporation into cell wall precursors.[1][5]
-
-
Resistance Phenotype: The newly synthesized D-Ala-D-Lac is incorporated into the peptidoglycan precursors instead of D-Ala-D-Ala. This compound has a ~1000-fold lower binding affinity for D-Ala-D-Lac, rendering the antibiotic ineffective.[1][3]
In contrast, the resistance mechanism in VISA strains is more complex and multifactorial, not involving the van genes. It is typically associated with a thickened, disorganized cell wall with an increased number of "false" D-Ala-D-Ala targets that sequester this compound, preventing it from reaching its site of action at the cell membrane.[5]
Caption: VanA-type this compound resistance signaling pathway.
Experimental and Logical Workflows
The process of determining this compound susceptibility in a clinical laboratory follows a structured workflow to ensure accurate and timely results.
Caption: General workflow for this compound susceptibility testing.
Conclusion
This compound remains an indispensable tool in the antimicrobial armamentarium against serious Gram-positive infections. However, its effectiveness is continually challenged by the evolution of resistance. The spectrum of this compound's activity is narrowing, with the rise of VRE and the emergence of C. difficile and S. aureus strains exhibiting reduced susceptibility. This underscores the critical need for vigilant surveillance, accurate and standardized susceptibility testing, and robust antimicrobial stewardship programs. For drug development professionals, understanding the nuances of this compound's activity and the molecular basis of resistance is paramount for the rational design of next-generation antibiotics capable of overcoming these challenges. Continued research into novel glycopeptides and alternative therapeutic strategies is essential to stay ahead of the evolving landscape of antimicrobial resistance.
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. researchgate.net [researchgate.net]
- 3. Laboratory Testing for this compound-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 7. himedialabs.com [himedialabs.com]
- 8. darvashco.com [darvashco.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. biodiamed.gr [biodiamed.gr]
- 12. researchgate.net [researchgate.net]
- 13. eucast broth microdilution: Topics by Science.gov [science.gov]
- 14. This compound/Teicoplanin MIC by broth microdilution [bioconnections.co.uk]
- 15. apec.org [apec.org]
- 16. Molecular Basis of this compound Dependence in VanA-Type Staphylococcus aureus VRSA-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. micromasterlab.com [micromasterlab.com]
- 18. treata.academy [treata.academy]
- 19. Underestimation of this compound and Teicoplanin MICs by Broth Microdilution Leads to Underdetection of Glycopeptide-Intermediate Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. EUCAST: MIC Determination [eucast.org]
- 21. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 22. researchgate.net [researchgate.net]
- 23. Mechanisms of gram-positive this compound resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
The Tale of Two Walls: A Technical Guide to the Fundamental Differences Between Vancomycin and Beta-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core distinctions between two cornerstone classes of antibiotics: vancomycin (B549263), a glycopeptide, and the broad family of beta-lactams. Understanding their disparate mechanisms of action, the ingenious ways bacteria have evolved to resist them, their unique chemical structures, and their respective spectra of activity is fundamental to antimicrobial research and the development of next-generation therapeutics.
Mechanism of Action: A Divergence in Targeting Cell Wall Synthesis
Both this compound and beta-lactam antibiotics are bactericidal agents that achieve their effect by disrupting the synthesis of the bacterial cell wall, a structure critical for maintaining cell integrity, particularly in Gram-positive bacteria.[1][2] However, their precise molecular targets and inhibitory mechanisms are fundamentally different.
This compound: The Precursor Binder
This compound inhibits peptidoglycan synthesis at an earlier stage than beta-lactams.[3][4] It forms a stable complex with the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors.[2][4] This binding physically obstructs the subsequent transglycosylation and transpeptidation steps, preventing the incorporation of new subunits into the growing peptidoglycan chain and cross-linking.[3][5]
Beta-Lactams: The Enzyme Inhibitors
Beta-lactam antibiotics, characterized by their four-membered beta-lactam ring, act as structural analogs of the D-Ala-D-Ala substrate.[6][7] This mimicry allows them to bind to the active site of penicillin-binding proteins (PBPs), which are the bacterial transpeptidases responsible for the final cross-linking of peptidoglycan chains.[1][8] The beta-lactam ring then forms a stable, covalent acyl-enzyme intermediate with a serine residue in the PBP active site, effectively inactivating the enzyme.[7][8] This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis.[7]
Mechanisms of Resistance: A Tale of Target Alteration vs. Enzymatic Destruction
Bacterial resistance to this compound and beta-lactams has emerged as a significant clinical challenge, driven by distinct evolutionary pathways.
This compound Resistance: Modifying the Target
The primary mechanism of high-level this compound resistance involves a sophisticated alteration of the drug's target.[9] This is most notably achieved through the acquisition of the van gene clusters (e.g., vanA, vanB).[10][11] These genes encode enzymes that reprogram peptidoglycan synthesis, replacing the terminal D-Ala-D-Ala of the precursor with D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).[9] This substitution significantly reduces the binding affinity of this compound to its target, rendering the antibiotic ineffective.[9]
Beta-Lactam Resistance: Enzymatic Inactivation and Target Modification
Bacteria have evolved several mechanisms to counter beta-lactam antibiotics, with the most prevalent being the production of beta-lactamase enzymes.[1][12] These enzymes hydrolyze the amide bond in the beta-lactam ring, rendering the antibiotic inactive.[1] Another significant resistance mechanism involves alterations in the structure of PBPs, which reduces their affinity for beta-lactam antibiotics.[13][14] In Gram-negative bacteria, changes in the permeability of the outer membrane and the presence of efflux pumps can also contribute to resistance by preventing the antibiotic from reaching its PBP target.[13][15]
Chemical Structure: Glycopeptide vs. Beta-Lactam Ring
The chemical structures of this compound and beta-lactams are markedly different, which underpins their distinct mechanisms of action and properties.
This compound: A Complex Glycopeptide
This compound is a large, rigid tricyclic glycopeptide antibiotic with a molecular weight of approximately 1449.2 Da.[16][17][18] Its complex structure is composed of a heptapeptide (B1575542) backbone that is extensively cross-linked and glycosylated. This intricate three-dimensional architecture is crucial for its ability to form multiple hydrogen bonds with the D-Ala-D-Ala terminus of peptidoglycan precursors.[2]
Beta-Lactams: The Characteristic Ring
The defining feature of all beta-lactam antibiotics is the presence of a beta-lactam ring, a four-membered cyclic amide.[1][19] The inherent strain of this ring makes it chemically reactive and susceptible to nucleophilic attack, which is key to its ability to acylate and inactivate PBPs.[6][19] Different families of beta-lactams, such as penicillins, cephalosporins, carbapenems, and monobactams, are distinguished by the fusion of the beta-lactam ring to other ring structures.[1][20]
Spectrum of Activity: A Tale of Gram-Positive Specificity vs. Broader Coverage
The structural and mechanistic differences between this compound and beta-lactams are reflected in their spectrum of antibacterial activity.
This compound: A Gram-Positive Specialist
This compound's large size and hydrophilic nature prevent it from penetrating the outer membrane of Gram-negative bacteria.[2][3] Consequently, its activity is primarily restricted to Gram-positive bacteria, including staphylococci (such as MRSA), streptococci, and enterococci.[5][21] It is not effective against most Gram-negative bacteria, mycobacteria, or fungi.[5]
Beta-Lactams: A Diverse Spectrum
The spectrum of activity of beta-lactam antibiotics is highly variable and depends on the specific agent.[22][23]
-
Penicillins: Natural penicillins are primarily active against Gram-positive cocci. Aminopenicillins have an extended spectrum that includes some Gram-negative organisms. Antipseudomonal penicillins have even broader coverage against Gram-negative bacteria, including Pseudomonas aeruginosa.
-
Cephalosporins: These are classified into generations, with later generations generally exhibiting increased activity against Gram-negative bacteria.[24]
-
Carbapenems: These possess the broadest spectrum of activity among all beta-lactams, covering a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.
-
Monobactams: These have a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.
Quantitative Data Summary
The following tables provide a comparative summary of quantitative data for this compound and representative beta-lactam antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) Ranges (μg/mL)
| Antibiotic Class | Antibiotic | Staphylococcus aureus | Enterococcus faecalis | Streptococcus pneumoniae | Escherichia coli | Pseudomonas aeruginosa |
| Glycopeptide | This compound | 0.5 - 2 (Susceptible) | ≤4 (Susceptible) | ≤1 (Susceptible) | Resistant | Resistant |
| 4 - 8 (Intermediate) | 8 - 16 (Intermediate) | |||||
| ≥16 (Resistant) | ≥32 (Resistant) | |||||
| Beta-Lactam | Penicillin G | ≤0.12 (Susceptible) | ≤8 (Susceptible) | ≤0.06 (Susceptible) | Resistant | Resistant |
| Oxacillin (for S. aureus) | ≤2 (Susceptible) | N/A | N/A | N/A | N/A | |
| Ampicillin | ≤0.25 (Susceptible) | ≤8 (Susceptible) | ≤2 (Susceptible) | ≤8 (Susceptible) | Resistant | |
| Ceftriaxone | ≤1 (Susceptible) | Resistant | ≤0.5 (Susceptible) | ≤1 (Susceptible) | Resistant | |
| Piperacillin | ≤16 (Susceptible) | ≤16 (Susceptible) | N/A | ≤16 (Susceptible) | ≤16 (Susceptible) | |
| Imipenem | ≤1 (Susceptible) | ≤4 (Susceptible) | ≤0.12 (Susceptible) | ≤1 (Susceptible) | ≤2 (Susceptible) |
Note: MIC breakpoints are based on CLSI and/or EUCAST guidelines and can vary. N/A indicates not applicable or not a primary target.
Table 2: Prevalence of Resistance
| Antibiotic Class | Organism | Resistance Phenotype/Genotype | Reported Prevalence | Region/Study Context |
| Glycopeptide | Enterococcus faecium | VRE (this compound-Resistant Enterococci) | 8.1% - 46.8% | Varies significantly by geographic location (e.g., UAE, Australia)[8][25] |
| Enterococcus faecalis | VRE | 0.9% - 3% | Generally lower than in E. faecium[5][8] | |
| Staphylococcus aureus | VISA/VRSA | Rare | Sporadic reports globally | |
| Beta-Lactam | Staphylococcus aureus | MRSA (Methicillin-Resistant S. aureus) | 13.8% - 29% | Varies by healthcare setting and region[7][26] |
| Escherichia coli | ESBL (Extended-Spectrum Beta-Lactamase) Production | 20.5% - 56.36% | High prevalence in various clinical and environmental settings[7][27] | |
| Pseudomonas aeruginosa | Resistance to Carbapenems | ~20-30% | A significant challenge in healthcare-associated infections |
Detailed Experimental Protocols
This section provides an overview of key experimental methodologies used to study this compound and beta-lactam antibiotics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Methodology:
-
Preparation of Antibiotic Dilutions: Two-fold serial dilutions of the antibiotic are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1][2][13]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.[3][13]
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is incubated at 35-37°C for 16-20 hours.[3][13]
-
MIC Determination: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the microorganism.[1][3]
Protocol 2: Beta-Lactamase Activity Assay using Nitrocefin (B1678963)
Methodology:
-
Sample Preparation: A bacterial cell lysate or a purified beta-lactamase enzyme solution is prepared.[15][20]
-
Assay Reaction: The sample is added to a reaction buffer containing nitrocefin, a chromogenic cephalosporin (B10832234) substrate.[16][28]
-
Detection: Hydrolysis of the beta-lactam ring in nitrocefin by beta-lactamase results in a color change from yellow to red, which can be measured spectrophotometrically at a wavelength of 490 nm.[16][20]
-
Quantification: The rate of the color change is proportional to the beta-lactamase activity in the sample.[20]
Protocol 3: PCR-Based Detection of vanA and vanB Genes
Methodology:
-
DNA Extraction: Genomic DNA is extracted from the bacterial isolate.[29]
-
PCR Amplification: A polymerase chain reaction (PCR) is performed using specific primers designed to amplify a segment of the vanA and/or vanB genes. A multiplex PCR can be used to detect both genes simultaneously.[12][29]
-
Gel Electrophoresis: The PCR products are separated by size using agarose (B213101) gel electrophoresis.[29]
-
Detection: The presence of DNA bands of the expected sizes for vanA and vanB amplicons indicates the presence of these resistance genes in the bacterial isolate.[12]
Protocol 4: Analysis of Peptidoglycan Precursors by HPLC
Methodology:
-
Culturing and Extraction: Bacteria are cultured under specific conditions (e.g., with and without antibiotic treatment). The cytoplasmic pool of peptidoglycan precursors is then extracted.[30]
-
HPLC Separation: The extracted precursors are separated using reverse-phase high-performance liquid chromatography (HPLC).[17][31]
-
Detection and Quantification: The separated precursors are detected by their UV absorbance, and the peaks are identified and quantified by comparison to known standards.[17] This method allows for the detailed analysis of the effects of antibiotics on the accumulation of specific peptidoglycan synthesis intermediates.
Conclusion
This compound and beta-lactam antibiotics, while both targeting the bacterial cell wall, represent distinct paradigms in antibiotic action and resistance. This compound's mechanism of binding to peptidoglycan precursors contrasts sharply with the enzymatic inhibition of PBPs by beta-lactams. This fundamental difference has led to the evolution of disparate resistance strategies in bacteria, from target-site modification to enzymatic inactivation. A thorough understanding of these core differences is paramount for the rational design of novel antimicrobial agents and strategies to combat the growing threat of antibiotic resistance. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of these and other antimicrobial compounds.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 3. microbe-investigations.com [microbe-investigations.com]
- 4. mdpi.com [mdpi.com]
- 5. Prevalence of this compound resistance among isolates of enterococci in Iran: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbiologyinfo.com [microbiologyinfo.com]
- 7. Prevalence of Methicillin-Resistant S. aureus, Extended-Spectrum β-Lactamase-Producing E. coli, and this compound-Resistant E. faecium in the Production Environment and Among Workers in Low-Capacity Slaughterhouses in Poland [mdpi.com]
- 8. Frontiers | Epidemiology of this compound-resistant enterococci in the United Arab Emirates: a retrospective analysis of 12 years of national AMR surveillance data [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. Peptidoglycan at its peaks: how chromatographic analyses can reveal bacterial cell-wall structure and assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of the genes vanA and vanB [bio-protocol.org]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 17. Digestion of Peptidoglycan and Analysis of Soluble Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. journalrmc.com [journalrmc.com]
- 22. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]
- 23. Analysis of Gram-negative Bacteria Peptidoglycan by Ultra-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frequency of Beta-Lactamase Antibiotic Resistance Genes in Escherichia Coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound-Resistant Enterococci: Current Understandings of Resistance in Relation to Transmission and Preventive Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. asp.mednet.ucla.edu [asp.mednet.ucla.edu]
- 27. Prevalence of β-lactam antibiotic resistance of Escherichia coli isolated from a neonatal intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. docs.aatbio.com [docs.aatbio.com]
- 29. Molecular detection of vanA and vanB genes among this compound-resistant enterococci in ICU-hospitalized patients in Ahvaz in southwest of Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Extraction and Analysis of Peptidoglycan Cell Wall Precursors | Springer Nature Experiments [experiments.springernature.com]
- 31. Purification and HPLC Analysis of Cell Wall Muropeptides from Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Initial Studies of Vancomycin (B549263) Nephrotoxicity and Ototoxicity
This technical guide provides a comprehensive overview of the foundational research into this compound-induced nephrotoxicity and ototoxicity. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the early clinical observations, experimental methodologies, and proposed mechanisms of these toxicities. The information is presented to facilitate further research and development in this critical area of antibiotic safety.
Introduction
This compound, a glycopeptide antibiotic, was introduced into clinical practice in the 1950s. Its potent activity against Gram-positive bacteria, particularly penicillin-resistant staphylococci, made it a valuable therapeutic agent. However, early clinical use was associated with significant adverse effects, most notably nephrotoxicity and ototoxicity. Initial preparations of this compound were impure, often referred to as "Mississippi mud" due to their brownish color, and these impurities were thought to contribute significantly to the observed toxicities.[1][2] With improved purification processes, the incidence of these adverse effects has decreased, but they remain a clinical concern, especially with high-dose therapy and in patients with underlying risk factors. This guide delves into the initial studies that characterized these toxicities, providing quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and experimental workflows.
This compound-Induced Nephrotoxicity
Early reports of this compound-associated acute kidney injury (AKI) emerged soon after its clinical introduction.[3] The incidence of nephrotoxicity has been reported to range from 5% to over 40%, with the variability attributed to differences in this compound formulations, dosing regimens, and patient populations.[2]
Quantitative Data on this compound Nephrotoxicity
The following tables summarize quantitative data from various studies on the incidence of this compound nephrotoxicity, highlighting the impact of dosage, duration of therapy, and concomitant use of other nephrotoxic agents.
Table 1: Incidence of this compound Nephrotoxicity Based on Daily Dose
| Study (Reference) | This compound Daily Dose | Number of Patients | Incidence of Nephrotoxicity (%) |
| Lodise et al. | <4 g/day | 220 | 11% |
| Lodise et al. | ≥4 g/day | 26 | 35% |
Table 2: Influence of this compound Trough Concentrations on Nephrotoxicity
| Trough Concentration | Incidence of Nephrotoxicity |
| <15 mg/L | Low |
| 15-20 mg/L | 21% (for >1 week of therapy) |
| >20 mg/L | Significantly increased risk |
Table 3: Impact of Duration of this compound Therapy on Nephrotoxicity
| Duration of Therapy | Incidence of Nephrotoxicity (%) |
| >1 week | 21% |
| >2 weeks | 30% |
| Each additional day | 12% increased odds ratio |
Table 4: Synergistic Nephrotoxicity with Concomitant Aminoglycoside Use
| Treatment Group | Number of Patients | Incidence of Nephrotoxicity (%) |
| This compound alone | 60 | 5% |
| This compound + Aminoglycoside | 34 | 35% |
Experimental Protocols for Studying this compound Nephrotoxicity
Initial investigations into the mechanisms of this compound nephrotoxicity utilized both in vitro and in vivo models. These studies were crucial in elucidating the pathophysiology of this compound-induced kidney damage.
1. In Vitro Assessment of this compound Cytotoxicity in Renal Proximal Tubule Cells
-
Objective: To determine the direct cytotoxic effects of this compound on renal proximal tubule epithelial cells.
-
Cell Lines: Human conditionally immortalized proximal tubule epithelial cells (ciPTECs) or Boston University Murine Proximal Tubule (BUMPT) cells are commonly used.[1][4]
-
Methodology:
-
Cells are cultured to confluence in appropriate media and seeded in 96-well plates.
-
This compound is added to the culture media at a range of concentrations.
-
Cells are incubated with this compound for a specified period (e.g., 24 hours).
-
Cell viability is assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or an ATP-based assay.[1][5]
-
Cytotoxicity is measured by quantifying the release of lactate (B86563) dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.[5]
-
The concentration-dependent effects are analyzed to determine the IC50 (half-maximal inhibitory concentration).[1]
-
2. In Vivo Rodent Model of this compound-Induced Nephrotoxicity
-
Objective: To characterize the nephrotoxic effects of this compound in a living organism and to study the time course and dose-dependency of renal injury.
-
Animal Model: Sprague-Dawley rats or BALB/c mice are frequently used.[1][6]
-
Methodology:
-
Animals are administered this compound via intraperitoneal or intravenous injection at various doses (e.g., 150, 200, 300 mg/kg) daily for a specified duration (e.g., 7-14 days).[1][7]
-
Blood samples are collected at baseline and at regular intervals to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.[1]
-
Urine may be collected to measure biomarkers of kidney injury, such as Kidney Injury Molecule-1 (KIM-1).[8]
-
At the end of the study period, animals are euthanized, and kidneys are harvested for histopathological examination.
-
Kidney tissue is fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) and Masson's trichrome to assess for tubular necrosis, interstitial inflammation, and fibrosis.[6][7]
-
Immunohistochemistry may be performed to detect markers of apoptosis (e.g., single-stranded DNA) or tubular injury (e.g., CD10).[7]
-
Signaling Pathways and Experimental Workflows
The primary mechanism of this compound-induced nephrotoxicity is believed to be oxidative stress in the proximal renal tubules.[4][9]
Proposed signaling pathway of this compound-induced nephrotoxicity.
Experimental workflow for an in vivo study of this compound nephrotoxicity.
This compound-Induced Ototoxicity
Reports of ototoxicity associated with this compound also date back to its early clinical use.[10] This adverse effect, characterized by hearing loss and tinnitus, was more common with the initial, less pure formulations of the drug.[5]
Quantitative Data on this compound Ototoxicity
The incidence of this compound-induced ototoxicity is now considered rare with purified preparations. The following table presents data from a study re-evaluating this toxicity.
Table 5: Incidence of High-Frequency Hearing Loss with this compound Therapy
| Patient Age Group | Number of Patients | Incidence of Hearing Loss (%) |
| <53 years | 32 | 0% |
| ≥53 years | 57 | 19% |
Experimental Protocols for Studying this compound Ototoxicity
The guinea pig has been a valuable animal model for investigating drug-induced ototoxicity due to its anatomical and physiological similarities to the human auditory system.
1. In Vivo Guinea Pig Model of this compound-Induced Ototoxicity
-
Objective: To assess the potential for this compound to cause hearing loss and damage to the inner ear.
-
Animal Model: Male guinea pigs with normal hearing, confirmed by baseline auditory testing.[11][12]
-
Methodology:
-
Establish a baseline auditory function for each animal using methods such as the Preyer pinna reflex (a startle response to a sound stimulus) or auditory brainstem response (ABR) testing.[10]
-
Administer this compound (e.g., 200 mg/kg) via intramuscular or intravenous injection daily for a specified period (e.g., 14-22 days).[11][12]
-
Monitor auditory function periodically throughout the study using ABR, which measures the electrical potentials in the cochlea and auditory pathway.[12]
-
At the end of the treatment period, euthanize the animals and perfuse the cochleae with a fixative.
-
Dissect the organ of Corti and examine the sensory hair cells (inner and outer) using scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to assess for morphological changes and cell loss.[12]
-
Logical Relationships and Experimental Workflows
Key risk factors for this compound-induced ototoxicity.
Conclusion
The initial studies on this compound-induced nephrotoxicity and ototoxicity were instrumental in defining the safety profile of this important antibiotic. While the incidence of these toxicities has decreased with improved manufacturing processes, the foundational research continues to inform clinical practice and guide the development of safer therapeutic strategies. The experimental models and methodologies established in these early investigations remain relevant for evaluating the toxicity of new drug candidates and for further elucidating the mechanisms of drug-induced organ injury. This guide provides a detailed resource for researchers to build upon this historical knowledge in their ongoing efforts to improve drug safety and patient outcomes.
References
- 1. uh-ir.tdl.org [uh-ir.tdl.org]
- 2. The Nephrotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Associated Acute Kidney Injury: A Narrative Review from Pathophysiology to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Developing a Human Kidney Cell Model of this compound-induced Kidney Injury to Support Translational Research | Kidney Research Northwest [kidneyresearchnorthwest.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Time-Dependent Alterations of this compound-Induced Nephrotoxicity in Mice [jstage.jst.go.jp]
- 8. This compound-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Induced Kidney Injury: Animal Models of Toxicodynamics, Mechanisms of Injury, Human Translation, and Potential Strategies for Prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of antibiotic-diuretic interactions in the guinea pig model of ototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lack of effect of this compound and gentamicin on auditory function in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ototoxicity of a new glycopeptide, northis compound with multiple intravenous administrations in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Basis of Vancomycin Resistance in Enterococcus Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the genetic mechanisms underlying vancomycin (B549263) resistance in Enterococcus species, a critical area of focus in the ongoing battle against antimicrobial resistance. This document details the molecular machinery, regulatory pathways, and key experimental methodologies used to investigate this significant public health threat.
Introduction to this compound Resistance in Enterococcus
Enterococcus species, once regarded as commensal organisms of the gastrointestinal tract, have emerged as major nosocomial pathogens.[1] Their intrinsic and acquired resistance to a broad range of antibiotics, including the glycopeptide this compound, poses a significant clinical challenge. This compound inhibits bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps essential for cell wall integrity.
Resistance to this compound in enterococci is primarily mediated by the acquisition of gene clusters, known as van operons. These operons encode enzymes that reprogram the peptidoglycan synthesis pathway, leading to the production of modified precursors with reduced affinity for this compound. To date, several distinct van operons have been characterized, each conferring varying levels of resistance and having unique genetic organizations.
Genetic Determinants of this compound Resistance: The van Operons
The classification of this compound resistance in Enterococcus is based on the genotype of the acquired van operon. The two most prevalent and clinically significant types are VanA and VanB. Other less common but important types include VanC, VanD, VanE, VanG, VanL, VanM, and VanN. These operons are typically located on mobile genetic elements such as transposons and plasmids, facilitating their spread within and between bacterial species.
The core mechanism of high-level this compound resistance involves the alteration of the terminal dipeptide of the peptidoglycan precursor. This is achieved through two primary pathways: the synthesis of D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser).
D-Ala-D-Lac Mediated Resistance (VanA, VanB, VanD, VanM)
The VanA, VanB, VanD, and VanM phenotypes result from the production of peptidoglycan precursors ending in D-Ala-D-Lac. This substitution, which replaces the terminal D-alanine with a D-lactate, results in the loss of a critical hydrogen bond required for high-affinity this compound binding, leading to a 1,000-fold reduction in binding affinity.[2]
The key enzymes encoded by these operons include:
-
VanH: A dehydrogenase that reduces pyruvate (B1213749) to D-lactate.
-
VanA/VanB/VanD/VanM: A ligase that catalyzes the formation of the D-Ala-D-Lac depsipeptide.
-
VanX: A D,D-dipeptidase that hydrolyzes the normal D-Ala-D-Ala dipeptide, preventing its incorporation into the cell wall precursors.
-
VanY: A D,D-carboxypeptidase that cleaves the terminal D-alanine from any remaining pentapeptide precursors that have been incorporated into the cell wall.
D-Ala-D-Ser Mediated Resistance (VanC, VanE, VanG, VanL, VanN)
The VanC, VanE, VanG, VanL, and VanN phenotypes are associated with the synthesis of peptidoglycan precursors terminating in D-Ala-D-Ser. This alteration confers a lower level of this compound resistance compared to the D-Ala-D-Lac modification. The key enzymes in this pathway include:
-
VanC/VanE/VanG/VanL/VanN: A ligase that synthesizes the D-Ala-D-Ser dipeptide.
-
VanT: A serine racemase that converts L-serine to D-serine.
-
VanXY: A bifunctional protein with both D,D-dipeptidase and D,D-carboxypeptidase activity.
Quantitative Analysis of this compound Resistance
The level of resistance to this compound and the related glycopeptide teicoplanin is a key characteristic used to differentiate the various van genotypes. This is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Genotype | Precursor Terminus | This compound MIC (µg/mL) | Teicoplanin MIC (µg/mL) | Inducibility |
| VanA | D-Ala-D-Lac | 64 to >1024 | 16 to 512 | This compound & Teicoplanin |
| VanB | D-Ala-D-Lac | 4 to >1024 | ≤1 | This compound only |
| VanC | D-Ala-D-Ser | 2 to 32 | ≤1 | Constitutive (low level) |
| VanD | D-Ala-D-Lac | 64 to 128 | 4 to 64 | Constitutive |
| VanE | D-Ala-D-Ser | 16 to 64 | ≤0.5 | This compound |
| VanG | D-Ala-D-Ser | 16 to 32 | ≤0.5 | This compound |
| VanL | D-Ala-D-Ser | 8 to 16 | ≤0.5 | This compound |
| VanM | D-Ala-D-Lac | ≥16 | ≥8 | This compound & Teicoplanin |
| VanN | D-Ala-D-Ser | 64 to 256 | ≤0.5 | This compound |
Regulatory Mechanisms: The VanS/VanR Two-Component System
The expression of the resistance genes in many van operons (e.g., vanA, vanB, vanD, vanG) is tightly regulated by a two-component system, typically consisting of the sensor histidine kinase VanS and the response regulator VanR.
-
VanS: A membrane-bound sensor kinase that detects the presence of glycopeptide antibiotics in the environment.
-
VanR: A cytoplasmic response regulator that, upon phosphorylation by VanS, acts as a transcriptional activator for the resistance genes.
In the absence of this compound, VanS exhibits phosphatase activity, keeping VanR in a non-phosphorylated, inactive state. Upon exposure to this compound, VanS undergoes a conformational change, activating its kinase activity. It then autophosphorylates a conserved histidine residue and subsequently transfers the phosphoryl group to a conserved aspartate residue on VanR. Phosphorylated VanR then binds to promoter regions upstream of the resistance genes, initiating their transcription.
Caption: VanA-type resistance signaling pathway.
Experimental Protocols for VRE Characterization
A variety of experimental techniques are employed to identify, characterize, and study this compound-resistant enterococci.
Phenotypic Methods
This method determines the MIC of this compound and is considered the gold standard for susceptibility testing. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh (18-24 hour) culture on a non-selective agar (B569324) plate.
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microdilution plate.
-
Plate Inoculation: Inoculate a 96-well microtiter plate containing serial twofold dilutions of this compound in CAMHB with the prepared inoculum. A growth control well (no antibiotic) and a sterility control well (no bacteria) should be included.
-
Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Chromogenic agars are selective and differential media used for the rapid detection of VRE from clinical samples.
-
Sample Inoculation: Directly streak the specimen (e.g., rectal swab, stool sample) onto the chromogenic agar plate.
-
Incubation: Incubate the plate aerobically at 35-37°C for 24-48 hours.
-
Interpretation: VRE species will grow as colonies of a specific color, as defined by the manufacturer, due to the hydrolysis of specific chromogenic substrates. For example, on some media, E. faecium may appear as mauve colonies and E. faecalis as blue or green colonies.
Genotypic Methods
Polymerase Chain Reaction (PCR) is a rapid and sensitive method for the detection of specific resistance genes.
-
DNA Extraction: Isolate bacterial DNA from a pure culture or directly from a clinical specimen.
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and specific primers for vanA and vanB.
-
Add the extracted DNA to the master mix.
-
Perform PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).
-
-
Detection of Amplified Products: Analyze the PCR products by agarose (B213101) gel electrophoresis. The presence of bands of the expected size for vanA and vanB indicates a positive result.
PFGE is a molecular typing method used to determine the genetic relatedness of bacterial isolates, often employed in outbreak investigations.
-
Plug Preparation: Embed intact bacterial cells in agarose plugs and lyse the cells to release the genomic DNA.
-
Restriction Digestion: Digest the genomic DNA within the plugs with a rare-cutting restriction enzyme (e.g., SmaI).
-
Electrophoresis: Separate the large DNA fragments using a PFGE system, which periodically changes the direction of the electric field.
-
Analysis: Stain the gel with ethidium (B1194527) bromide and visualize the DNA fragments under UV light. Compare the banding patterns of different isolates to determine their clonal relationship.
Analysis of Peptidoglycan Precursors
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique to analyze the composition of peptidoglycan precursors.
-
Extraction of Cytoplasmic Precursors: Grow bacterial cultures to mid-log phase and extract the cytoplasmic pool of UDP-MurNAc-pentapeptide precursors.
-
LC-MS Analysis:
-
Separate the extracted precursors using high-performance liquid chromatography (HPLC).
-
Analyze the separated components by mass spectrometry to determine their exact mass and identify the terminal dipeptide (D-Ala-D-Ala, D-Ala-D-Lac, or D-Ala-D-Ser).
-
Caption: Experimental workflow for VRE identification.
Logical Relationships of van Operons and Resistance Phenotypes
The various van operons can be logically grouped based on the resulting biochemical modification of the peptidoglycan precursor and the associated resistance phenotype.
Caption: Logical grouping of van operons.
Conclusion
The genetic basis of this compound resistance in Enterococcus species is a complex and evolving field. The dissemination of van operons via mobile genetic elements continues to drive the emergence of resistance, posing a significant threat to public health. A thorough understanding of the molecular mechanisms, regulatory networks, and phenotypic consequences of these resistance determinants is paramount for the development of novel diagnostic tools, effective therapeutic strategies, and robust infection control measures. The experimental protocols outlined in this guide provide a foundation for researchers and drug development professionals to investigate and combat this pressing issue. Continued surveillance and research are essential to monitor the evolution of this compound resistance and to develop innovative approaches to overcome this formidable challenge.
References
Methodological & Application
Application Note and Protocol: Preparation of Stable Vancomycin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for the preparation, storage, and handling of stable vancomycin (B549263) stock solutions intended for in vitro assays. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound is a glycopeptide antibiotic that is highly effective against Gram-positive bacteria.[1][2] It is a critical tool in both clinical settings and microbiological research. For in vitro studies, such as minimum inhibitory concentration (MIC) assays, time-kill assays, and mechanism of action studies, the preparation of accurate and stable this compound stock solutions is a fundamental prerequisite. This document outlines the key considerations and detailed protocols for preparing stable this compound solutions.
This compound acts by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[2][3] It binds to the D-alanyl-D-alanine termini of the peptidoglycan precursors, which blocks their incorporation into the growing cell wall.[3] Additionally, this compound can alter the permeability of the bacterial cell membrane and interfere with RNA synthesis.[4]
Materials and Reagents
-
This compound hydrochloride powder (USP grade)
-
Sterile Water for Injection (WFI) or sterile deionized water
-
0.9% Sodium Chloride solution (Normal Saline)
-
5% Dextrose in Water (D5W)
-
Sterile conical tubes (e.g., 15 mL and 50 mL)
-
Sterile single-use syringes and needles
-
Sterile 0.22 µm syringe filters
-
Vortex mixer
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Quantitative Data Summary
The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. The following table summarizes key quantitative data for the preparation and storage of this compound solutions.
| Parameter | Value | Solvent | Storage Temperature | Duration of Stability | Reference |
| Solubility | >100 mg/mL | Water | Room Temperature | - | [5][6] |
| 50 mg/mL | Water | Room Temperature | - | ||
| Moderately Soluble | Methanol | Room Temperature | - | [6] | |
| Insoluble | Higher Alcohols, Acetone, Ether | Room Temperature | - | [6] | |
| Stock Solution Stability | High Concentration | - | -20°C | 1 year | [4] |
| High Concentration | - | -80°C | 2 years | [4] | |
| Working Solution Stability | 5 mg/mL | 0.9% NaCl or 5% Dextrose | 2-8°C | 14 days | [7] |
| 5 and 10 mg/mL | 5% Dextrose | 4°C | 58 days | [1][8] | |
| 5 mg/mL | 5% Dextrose | 22°C | 48 hours | [1] | |
| 25 mg/mL | Ora-Sweet and Water | 4°C | At least 75 days | [9] | |
| 25 mg/mL | Ora-Sweet and Water | 25°C | 26-30 days | [9] | |
| 41.7 mg/mL | 0.9% NaCl or 5% Dextrose | 18-25°C | 48 hours | [10][11] | |
| 62.5 and 83.3 mg/mL | 5% Dextrose | Room Temperature | 48 hours | [10] | |
| 83.3 mg/mL | 0.9% NaCl | Room Temperature | 24 hours | [10] |
Experimental Protocols
This protocol describes the preparation of a high-concentration primary stock solution that can be further diluted to desired working concentrations.
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder. For example, to prepare 10 mL of a 50 mg/mL solution, weigh 500 mg of the powder.
-
Reconstitution:
-
Transfer the weighed powder into a sterile 15 mL or 50 mL conical tube.
-
Add a small volume of Sterile Water for Injection (e.g., 5 mL) to the tube.
-
Vortex the solution until the powder is completely dissolved. This compound hydrochloride should readily dissolve in water to form a clear, colorless to faint yellow solution.
-
Bring the solution to the final desired volume (e.g., 10 mL) with Sterile Water for Injection.
-
-
Sterilization:
-
Draw the reconstituted solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
For long-term storage, store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[4] Avoid repeated freezing and thawing.
-
-
Thawing: Thaw a single aliquot of the high-concentration stock solution at room temperature.
-
Dilution:
-
Calculate the required volume of the stock solution to achieve the desired final concentration in your assay medium or buffer (e.g., Mueller-Hinton Broth, cell culture medium).
-
Perform serial dilutions if necessary to achieve low concentrations accurately.
-
Use sterile diluents such as 0.9% NaCl, 5% Dextrose, or the specific assay medium.
-
-
Stability of Diluted Solutions: Be aware of the stability of diluted this compound solutions. For instance, solutions diluted in 5% Dextrose or 0.9% Sodium Chloride can be stored at 2-8°C for up to 14 days.[7] However, it is best practice to prepare fresh working solutions for each experiment.
Quality Control
-
Visual Inspection: Always visually inspect the stock and working solutions for any signs of precipitation or color change before use.[8]
-
pH Measurement: The pH of this compound solutions is typically acidic, in the range of 3.2 to 3.6.[10] Significant deviations from this range could indicate degradation.
-
Concentration Verification: For critical applications, the concentration of the stock solution can be verified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[12]
Diagrams
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the mechanism of action of this compound.
References
- 1. Evaluation of the stability of this compound solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Evaluation of the stability of this compound solutions at concentrations used in clinical services. | Semantic Scholar [semanticscholar.org]
- 3. This compound hydrochloride | 1404-93-9 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. This compound | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Long-term stability of this compound hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of this compound 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. View of Physicochemical Stability of this compound at High Concentrations in Polypropylene Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 11. View of Physicochemical Stability of this compound at High Concentrations in Polypropylene Syringes [cjhp-online.ca]
- 12. researchgate.net [researchgate.net]
Determining Vancomycin Minimum Inhibitory Concentration (MIC): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of vancomycin (B549263) against various bacterial isolates. Accurate MIC determination is crucial for guiding therapeutic decisions, monitoring for the emergence of resistance, and in the development of new antimicrobial agents. The following sections detail standardized methods, quality control parameters, and data interpretation guidelines.
Introduction
This compound is a glycopeptide antibiotic used for the treatment of serious infections caused by Gram-positive bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. Monitoring this compound MICs is essential due to the emergence of strains with reduced susceptibility, such as this compound-Intermediate Staphylococcus aureus (VISA) and this compound-Resistant Staphylococcus aureus (VRSA). Several methods are utilized for this compound MIC testing, with broth microdilution often considered the reference method. However, other methods like agar (B569324) dilution and gradient diffusion (Etest) are also widely used. It is important to note that different testing methods can yield variable MIC results.[1][2][3][4][5]
Key Considerations for this compound MIC Testing
Several factors can influence the outcome of this compound MIC testing, leading to variability between different methods. Etest, for instance, has been reported to yield MIC values that are one to two dilutions higher than those obtained by the broth microdilution (BMD) method.[2][6] Automated systems like VITEK 2, MicroScan, and Phoenix may also show discrepancies when compared to the reference BMD method.[7][8] Therefore, consistency in the chosen methodology and strict adherence to established protocols are paramount for reliable and reproducible results.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound MIC testing, including interpretive criteria from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), as well as quality control ranges for reference strains.
Table 1: this compound MIC Interpretive Criteria (µg/mL)
| Organism | CLSI Breakpoints | EUCAST Breakpoints |
| S | I | |
| Staphylococcus aureus | ≤2 | 4-8 |
| Enterococcus spp. | ≤4 | 8-16 |
S = Susceptible, I = Intermediate, R = Resistant Data sourced from CLSI and EUCAST guidelines.[9][10]
Table 2: Quality Control (QC) Ranges for this compound MIC Testing
| QC Strain | Method | Acceptable MIC Range (µg/mL) |
| Staphylococcus aureus ATCC® 29213™ | Broth Microdilution | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212™ | Broth Microdilution | 1 - 4 |
| Staphylococcus aureus ATCC® 29213™ | Etest | 0.5 - 2 |
| Enterococcus faecalis ATCC® 29212™ | Etest | 1 - 4 |
QC ranges are based on CLSI and EUCAST guidelines.[11][12]
Experimental Protocols
The following are detailed protocols for three common methods of this compound MIC determination.
Protocol 1: Broth Microdilution Method
The broth microdilution (BMD) method is considered the reference standard for quantitative antimicrobial susceptibility testing.[7][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound hydrochloride powder
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Quality control strains (S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 16 to 0.125 µg/mL in the microtiter plate wells.[2]
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate Microtiter Plates: Add 50 µL of the appropriate this compound dilution to each well. Then, add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Caption: Workflow for Broth Microdilution MIC Testing.
Protocol 2: Agar Dilution Method
The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.
Materials:
-
Mueller-Hinton Agar (MHA)
-
This compound hydrochloride powder
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile petri dishes
-
Incubator (35°C ± 2°C)
-
Multipoint inoculator (optional)
-
Quality control strains (S. aureus ATCC® 29213™)
Procedure:
-
Prepare this compound Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound, typically ranging from 0.25 to 32 µg/mL.[15]
-
Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Inoculate Plates: Spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each agar plate, including a growth control plate without this compound. A multipoint inoculator can be used to test multiple isolates simultaneously. The final inoculum should be approximately 10^4 CFU per spot.[8]
-
Incubation: Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 24 hours.[14][15]
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a single colony or a faint haze caused by the inoculum.
Caption: Workflow for Agar Dilution MIC Testing.
Protocol 3: Gradient Diffusion Method (Etest)
The Etest utilizes a predefined, stable gradient of antibiotic on a plastic strip to determine the MIC.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
This compound Etest strips
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Forceps
-
Quality control strains (S. aureus ATCC® 29213™)
Procedure:
-
Prepare Inoculum and Plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dip a sterile swab into the suspension and streak the entire surface of an MHA plate to obtain confluent growth.
-
Apply Etest Strip: Allow the plate to dry for 5-15 minutes. Aseptically apply the this compound Etest strip to the agar surface using forceps.
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 24 hours.[2]
-
Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the lower part of the ellipse intersects the MIC scale on the strip.[16] If the intersection falls between two markings, the higher value should be recorded.[7]
Caption: Workflow for Gradient Diffusion (Etest) MIC Testing.
Conclusion
The choice of method for determining this compound MIC can impact the results obtained. While broth microdilution is the reference method, agar dilution and Etest are practical alternatives. It is crucial for laboratories to standardize their procedures and perform regular quality control to ensure the accuracy of their results. For isolates with MICs near the susceptibility breakpoint, confirmatory testing with a reference method may be warranted.[7] Accurate and consistent MIC reporting is vital for appropriate patient management and for monitoring the evolving landscape of antimicrobial resistance.
References
- 1. Differences in this compound MIC among MRSA isolates by agar dilution and E test method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. jidc.org [jidc.org]
- 6. Evaluation of this compound Susceptibility Testing for Methicillin-Resistant Staphylococcus aureus: Comparison of Etest and Three Automated Testing Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Reporting elevated this compound minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. treata.academy [treata.academy]
- 12. liofilchem.net [liofilchem.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Laboratory Testing for this compound-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
- 15. In vitro this compound susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols for Vancomycin-Based Selection of Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing vancomycin (B549263) in the laboratory to select for and study resistant bacterial strains, particularly Staphylococcus aureus and Enterococcus species. The protocols outlined below are foundational for research in antibiotic resistance, drug discovery, and the development of novel therapeutic strategies.
Introduction
This compound is a glycopeptide antibiotic that has long been a critical last-resort treatment for serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its primary mechanism of action involves inhibiting bacterial cell wall synthesis by binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors.[3][4][5] However, the emergence of this compound-resistant strains, such as this compound-Resistant Enterococci (VRE) and this compound-Resistant S. aureus (VRSA), poses a significant threat to public health.[3][6]
The selection of this compound-resistant bacteria in the laboratory is a crucial tool for understanding the molecular mechanisms of resistance, for screening new antimicrobial compounds, and for developing diagnostic assays. The primary mechanisms of acquired resistance involve the alteration of the drug's target site, where the D-Ala-D-Ala precursor is replaced by D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), which have a much lower binding affinity for this compound.[3][4][5][6] This alteration is typically mediated by a set of genes, often organized in operons like vanA or vanB.[7][8]
Data Presentation: this compound Susceptibility Breakpoints and MIC Values
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. It is a critical quantitative measure for defining resistance. The Clinical and Laboratory Standards Institute (CLSI) provides breakpoints for interpreting MIC values.[9]
Table 1: CLSI this compound MIC Breakpoints for Staphylococcus aureus
| Category | MIC (µg/mL) |
| Susceptible (VSSA) | ≤ 2 |
| Intermediate (VISA) | 4 - 8 |
| Resistant (VRSA) | ≥ 16 |
| Data sourced from multiple references.[9][10][11] |
Table 2: this compound MIC Ranges Observed in Laboratory Selection Experiments for MRSA
| Inoculum Size | Initial MIC (µg/mL) | MIC after 15 Days of Cycling (µg/mL) |
| Low (10⁴ CFU/mL) | 1 | 2 - 4 |
| Medium (10⁶ CFU/mL) | 1 - 2 | 4 - 8 |
| High (10⁸ CFU/mL) | 2 | 4 - 16 |
| Adapted from a study on in vitro selection of this compound resistance.[12] |
Table 3: Common this compound Resistance Phenotypes in Enterococci
| Phenotype | Resistance Level | Inducibility | Common Genes |
| VanA | High-level (MIC ≥ 64 µg/mL) | Inducible by this compound or teicoplanin | vanA gene cluster |
| VanB | Moderate-level | Inducible by this compound only | vanB gene cluster |
| VanC | Low-level | Constitutive | vanC gene cluster |
| Data compiled from multiple sources.[7][8][13] |
Mandatory Visualizations
Signaling Pathway for this compound Resistance
Caption: VanRS two-component signaling pathway for this compound resistance.
Experimental Workflow for Selection of this compound-Resistant Bacteria
Caption: Workflow for in vitro selection of this compound-resistant bacteria.
Experimental Protocols
Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and is a fundamental method for quantifying bacterial susceptibility to this compound.
Materials:
-
This compound hydrochloride powder (Sigma-Aldrich or equivalent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strain of interest (e.g., S. aureus ATCC 29213 as a susceptible control)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in sterile deionized water. Sterilize by filtration through a 0.22 µm filter.
-
Prepare this compound Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12 in a single row. b. Add 100 µL of the this compound stock solution to well 1. c. Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (no antibiotic). Well 12 will serve as the sterility control (no bacteria). The final concentrations will range from 64 µg/mL to 0.125 µg/mL.
-
Prepare Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
-
Inoculate Microtiter Plate: a. Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will result in a final bacterial concentration of approximately 5 x 10⁵ CFU/mL and will dilute the this compound concentrations by half (ranging from 32 µg/mL to 0.06 µg/mL). b. Do not add bacteria to well 12 (sterility control).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air. For S. aureus, a full 24-hour incubation is recommended to detect potential VISA/VRSA strains.[14]
-
Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth (no turbidity) in the well. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 2: Screening for this compound-Resistant S. aureus (VRSA/VISA) using this compound Agar Screen Plates
This method is a qualitative test to screen for staphylococci with reduced susceptibility to this compound.
Materials:
-
Brain Heart Infusion (BHI) agar
-
This compound hydrochloride
-
Bacterial strains for testing
-
Control strains: Enterococcus faecalis ATCC 29212 (susceptible) and Enterococcus faecalis ATCC 51299 (resistant).[14]
-
Sterile swabs or micropipettes
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare this compound Screen Agar: a. Prepare BHI agar according to the manufacturer's instructions. b. Autoclave and cool to 45-50°C. c. Aseptically add a sterile this compound solution to achieve a final concentration of 6 µg/mL.[10][14] d. Mix gently and pour into sterile petri dishes. Allow the plates to solidify and dry.
-
Prepare Inoculum: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard.
-
Inoculate the Plate: a. Spot Inoculation: Using a micropipette, spot 10 µL of the 0.5 McFarland suspension onto the agar surface (final concentration of ~10⁶ CFU/spot).[14] b. Swab Inoculation: Alternatively, dip a sterile swab into the suspension, remove excess fluid by pressing against the inside of the tube, and inoculate a 10-15 mm diameter spot on the agar.[14] c. Inoculate the control strains on each plate or each day of testing.
-
Incubation: Incubate the plates at 35°C ± 2°C for a full 24 hours.
-
Reading Results:
-
Negative (Susceptible): No growth or a few tiny colonies (<1 colony).
-
Positive (Resistance Suspected): Growth of more than one colony.[14]
-
Any positive result should be confirmed with a quantitative MIC method (Protocol 1). It is crucial to ensure the culture is pure, as mixed cultures of MRSA and VRE can lead to false-positive results.[14]
-
Protocol 3: In Vitro Selection of this compound-Resistant Strains by Serial Passage
This protocol describes a method to gradually select for resistant mutants by exposing a bacterial population to increasing concentrations of this compound.
Materials:
-
This compound-susceptible bacterial strain
-
Appropriate broth medium (e.g., CAMHB for S. aureus)
-
This compound stock solution
-
Sterile culture tubes or flasks
-
Spectrophotometer or turbidity meter
-
Incubator with shaking capabilities
Procedure:
-
Determine Initial MIC: First, determine the baseline MIC of the starting strain using Protocol 1.
-
Initial Exposure: Inoculate a culture tube containing fresh broth with the susceptible strain. Add this compound at a sub-inhibitory concentration (e.g., 0.5 x MIC).
-
Daily Passage: a. Incubate the culture at 37°C with shaking for 24 hours. b. After incubation, measure the turbidity. c. Transfer an aliquot (e.g., 100 µL) of the culture that shows growth into a new tube of fresh broth. d. In this new tube, use the same or a slightly increased (e.g., 1.5x to 2x) concentration of this compound.
-
Repeat Passaging: Repeat the daily passage (step 3) for a set period (e.g., 15-30 days) or until a significant increase in the MIC is observed.[12]
-
Monitor Resistance: Periodically (e.g., every 5 days), determine the MIC of the passaged population using Protocol 1 to monitor the development of resistance.
-
Isolate and Characterize Resistant Strains: Once a desired level of resistance is achieved, streak the culture onto a non-selective agar plate to obtain single colonies. Isolate individual colonies and confirm their MICs. These resistant isolates can then be stored (e.g., at -80°C in glycerol (B35011) stocks) and used for further molecular and phenotypic characterization.
Conclusion
The protocols and data presented provide a robust framework for the laboratory selection and characterization of this compound-resistant bacteria. Careful adherence to standardized methods, proper use of controls, and confirmatory testing are essential for obtaining reliable and reproducible results. This work is fundamental to the ongoing effort to understand and combat the growing challenge of antibiotic resistance.
References
- 1. This compound Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Molecular mechanisms of this compound resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Resistance in this compound-Resistant Enterococci: The VanRS Two-Component System [mdpi.com]
- 6. JCI - Mechanisms of this compound resistance in Staphylococcus aureus [jci.org]
- 7. A Review of Detection Methods for this compound-Resistant Enterococci (VRE) Genes: From Conventional Approaches to Potentially Electrochemical DNA Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of gram-positive this compound resistance (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimum Inhibitory Concentrations of this compound and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epi.utah.gov [epi.utah.gov]
- 11. In vitro this compound susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of inoculum size on selection of in vitro resistance to this compound, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Laboratory Testing for this compound-resistant Staphylococcus aureus | Staphylococcus aureus | CDC [cdc.gov]
vancomycin hydrochloride solubility in different laboratory solvents
Application Note: Vancomycin (B549263) Hydrochloride Solubility Profile
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound hydrochloride is a glycopeptide antibiotic crucial for treating infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] For researchers and formulation scientists, understanding its solubility in various laboratory solvents is a critical first step in the development of new formulations, in vitro assays, and analytical methods.[2] This document provides a detailed overview of the solubility of this compound hydrochloride in common laboratory solvents, presents quantitative data in a clear format, and offers a standardized protocol for determining its equilibrium solubility.
Quantitative Solubility Data
The solubility of this compound hydrochloride is highly dependent on the solvent's polarity. It is most soluble in aqueous solutions and shows limited solubility in most organic solvents. The data compiled from various sources are summarized below. Note that reported values can vary due to differences in experimental conditions such as temperature, pH, and the specific salt form or purity of the compound.
| Solvent | Type | Reported Solubility (at approx. 25°C) | Remarks | Source(s) |
| Water | Polar Protic | > 100 mg/mL | Also reported as 33.33 mg/mL, 37.14 mg/mL, and 50 mg/mL. Highly soluble. Solutions are most stable at pH 3-5. | [3][4][5][6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 24 mg/mL | Requires warming and sonication. Some sources report slight solubility or insolubility. | [3][6][8] |
| Methanol | Polar Protic | Moderately to Slightly Soluble | Quantitative data is not consistently available. | [5][6][9][10] |
| Ethanol (B145695) | Polar Protic | Moderately to Slightly Soluble | Generally refers to dilute ethanol solutions. | [4][6][9] |
| Higher Alcohols (e.g., Butanol) | Non-polar | Insoluble | --- | [4][5][11] |
| Acetone | Polar Aprotic | Insoluble | --- | [4][5][10] |
| Ether | Non-polar | Insoluble | --- | [4][5][10] |
| Chloroform | Non-polar | Insoluble | --- | [9][11] |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12]
3.1.1 Principle An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then measured to determine the solubility.[12][13]
3.1.2 Materials and Equipment
-
Solute: this compound Hydrochloride powder
-
Solvents: Deionized water, DMSO, Ethanol, Methanol, etc.
-
Equipment:
-
Analytical balance
-
Vials with screw caps (B75204) (e.g., glass scintillation vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Syringes
-
Calibrated pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
3.1.3 Procedure
-
Preparation: Add an excess amount of this compound hydrochloride to a vial. The exact amount should be sufficient to ensure undissolved solid remains at equilibrium. For example, add ~20 mg of this compound hydrochloride to 2 mL of the chosen solvent.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[4]
-
Phase Separation: After equilibration, visually confirm the presence of undissolved solid at the bottom of the vial. Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the collected supernatant through a 0.22 µm syringe filter. Discard the first few drops of the filtrate to minimize any potential adsorption of the drug to the filter membrane.[13]
-
Quantification:
-
Prepare a series of standard solutions of known this compound hydrochloride concentrations in the same solvent.
-
Dilute the filtered sample (from step 4) as necessary to fall within the linear range of the standard curve.
-
Analyze the standard solutions and the diluted sample using a validated analytical method (e.g., HPLC-UV at 282 nm).[5]
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
-
Calculation: Determine the concentration of this compound hydrochloride in the sample by interpolating its analytical response from the calibration curve. Multiply this value by the dilution factor to obtain the final solubility, typically expressed in mg/mL.
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the general solubility trend of this compound hydrochloride based on solvent polarity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 3. This compound hydrochloride | CAS:1404-93-9 | Antibiotic | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. This compound | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride | 1404-93-9 [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. This compound Hydrochloride - LKT Labs [lktlabs.com]
- 11. US3067099A - this compound and method for its preparation - Google Patents [patents.google.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for HPLC-Based Quantification of Vancomycin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of vancomycin (B549263) in biological samples using High-Performance Liquid Chromatography (HPLC). The following sections offer comprehensive methodologies for sample preparation, chromatographic analysis, and data interpretation, tailored for research, clinical, and drug development settings.
Introduction
This compound is a glycopeptide antibiotic crucial for treating serious infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). Due to its narrow therapeutic index, monitoring this compound concentrations in biological fluids is essential to ensure efficacy while avoiding dose-related toxicities such as nephrotoxicity and ototoxicity.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the accurate quantification of this compound in various biological matrices.[2][3] This document outlines validated protocols for sample preparation and HPLC analysis.
Principle of the Method
The quantification of this compound in biological samples by HPLC typically involves three key steps:
-
Sample Preparation: Extraction of this compound from the biological matrix (e.g., plasma, serum) and removal of interfering substances, primarily proteins. Common techniques include protein precipitation and solid-phase extraction (SPE).
-
Chromatographic Separation: Injection of the prepared sample into an HPLC system where this compound is separated from other components on a reversed-phase column (most commonly a C18 column). The separation is achieved by passing a mobile phase over the column.
-
Detection and Quantification: Detection of the eluted this compound using an ultraviolet (UV) or mass spectrometry (MS) detector. The concentration is determined by comparing the peak area of the analyte to that of a known concentration standard.
Sample Preparation Protocols
The choice of sample preparation method depends on the required sensitivity, sample volume, and the nature of the biological matrix. Protein precipitation is a simpler and faster method, while solid-phase extraction offers cleaner extracts and potentially higher sensitivity.
Protein Precipitation
This method is widely used due to its simplicity and speed. It involves adding a precipitating agent to the sample to denature and pelletize proteins, leaving the drug in the supernatant.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Precipitating agent: Acetonitrile (B52724), Perchloric Acid (10%), or Trichloroacetic Acid (15%)[1][4][5]
-
Internal Standard (IS) working solution (optional but recommended for improved accuracy)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette 200 µL of the biological sample (standard, quality control, or unknown) into a microcentrifuge tube.
-
If using an internal standard, add 50 µL of the IS working solution and vortex briefly.
-
Add the precipitating agent. The ratio of sample to precipitant can be optimized, but a common starting point is 1:2.5 (e.g., 500 µL of acetonitrile for a 200 µL sample).[2] For perchloric acid, 105 µL of 10% perchloric acid can be used for a 300 µL plasma sample.[1]
-
Vortex the mixture vigorously for approximately 40-60 seconds to ensure complete protein precipitation.[1][4]
-
Centrifuge the tubes at high speed (e.g., 12,000-14,000 x g) for 10 minutes to pellet the precipitated proteins.[1][5]
-
Carefully transfer the clear supernatant to a clean HPLC vial for analysis.
Diagram of Protein Precipitation Workflow:
Caption: Workflow for this compound extraction using protein precipitation.
Solid-Phase Extraction (SPE)
SPE provides a cleaner sample extract by selectively adsorbing the analyte onto a solid sorbent, followed by washing away interferences and eluting the analyte.
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) working solution (optional)
-
Conditioning solvent (e.g., Methanol)
-
Equilibration buffer (e.g., Water with 0.1% Trifluoroacetic Acid)
-
Wash solvent (e.g., Water/Acetonitrile mixture)
-
Elution solvent (e.g., Methanol (B129727)/Water mixture with acid)[8]
-
Sample pretreatment solution (e.g., Water with 0.1% TFA)–Acetonitrile (8:2, v/v) for milk samples[6]
-
Vortex mixer
-
Centrifuge (for sample pretreatment)
-
SPE manifold
Protocol:
-
Sample Pretreatment: Dilute the biological sample (e.g., 1:4) with a suitable buffer, such as 0.1% trifluoroacetic acid in water. For some matrices like milk, an initial extraction and centrifugation may be necessary.[6]
-
Cartridge Conditioning: Pass 1-2 mL of methanol through the SPE cartridge.
-
Cartridge Equilibration: Pass 1-2 mL of equilibration buffer through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pretreated sample onto the cartridge at a slow, steady flow rate.
-
Washing: Pass 1-2 mL of wash solvent through the cartridge to remove unbound interferences.
-
Elution: Elute the this compound with a suitable elution solvent. For example, a mixture of deionized water (pH 2) and methanol (1:1, v/v).[8]
-
Evaporation and Reconstitution (Optional): The eluate can be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to increase concentration.
-
Transfer the final sample to an HPLC vial for analysis.
Diagram of Solid-Phase Extraction Workflow:
Caption: Workflow for this compound extraction using solid-phase extraction.
HPLC Methodologies
The following table summarizes typical HPLC conditions for this compound analysis. The optimal conditions may vary depending on the specific instrument and column used.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | UPLC-MS/MS Method |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Nucleosil 120 C18 (15 cm x 0.4 cm, 5 µm)[9] | Poroshell 120 Phenyl Hexyl (4.6 x 150 mm, 2.7 µm)[4] |
| Mobile Phase | Phosphate buffer and Acetonitrile (90:10, v/v)[1] | 0.05 M NH4H2PO4 (pH 4)–Acetonitrile (92:8, v/v)[9] | Methanol and 0.1% Formic Acid (40:60, v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[9] | 0.5 mL/min[4] |
| Detection | UV at 192 nm[1] | UV at 220 nm[9] | MS/MS (MRM mode)[4] |
| Injection Volume | 30 µL[1] | Not specified | 10 µL[4] |
| Retention Time | ~6-9 minutes[2][10] | 8.5 min[9] | 2.58 min[4] |
Quantitative Data Summary
The performance of the HPLC methods is summarized in the table below. These values are indicative and should be validated in the user's laboratory.
| Parameter | Protein Precipitation - HPLC-UV | SPE - HPLC-MS/MS |
| Linearity Range | 4.5–80 mg/L[1] | 1–100 ng/mL[11] |
| Lower Limit of Quantification (LLOQ) | 1 mg/L (in human plasma)[2] | 1 ng/mL[11] |
| Lower Limit of Detection (LOD) | Not specified | 0.5 ng/mL[11] |
| Recovery | 60.7% to 70.6%[1] | 94.3% to 104.0%[11] |
| Intra-day Precision (%CV) | <15%[1] | <10.5%[11] |
| Inter-day Precision (%CV) | <15%[1] | <10.5%[11] |
Conclusion
The described HPLC-based methods provide reliable and accurate means for the quantification of this compound in biological samples. The choice between protein precipitation and solid-phase extraction for sample preparation will depend on the specific requirements of the study, including desired sensitivity and sample throughput. The provided protocols and method parameters serve as a comprehensive guide for researchers and clinicians involved in therapeutic drug monitoring and pharmacokinetic studies of this compound. It is imperative to perform a full method validation according to relevant guidelines to ensure data quality and reliability.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. scielo.br [scielo.br]
- 4. Development and validation of a rapid, simple, and reliable UPLC-MS/MS method for the quantification of this compound in human plasma [pharmacia.pensoft.net]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. academic.oup.com [academic.oup.com]
- 7. ifoodmm.com [ifoodmm.com]
- 8. A Facile Dispersive Solid Phase Extraction of this compound From Plasma and Deionized Water Samples Using UiO-66-NH2 Metal-Organic Framework Prior to HPLC-MS/MS Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface molecularly imprinted solid-phase extraction for the determination of this compound in plasma samples using HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Vancomycin Susceptibility Testing by Broth Microdilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of vancomycin (B549263) against Gram-positive bacteria, particularly Staphylococcus spp. and Enterococcus spp., using the broth microdilution (BMD) method. This protocol is based on the standards outlined by the Clinical and Laboratory Standards Institute (CLSI), which is considered the gold standard for antimicrobial susceptibility testing.
Principle
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing serial twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
Materials and Equipment
-
This compound hydrochloride powder, USP grade
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes
-
Sterile pipette tips
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or sterile deionized water
-
Vortex mixer
-
Spectrophotometer or densitometer
-
Incubator (35°C ± 2°C)
-
Microtiter plate reader (optional, for automated reading)
-
Quality control (QC) bacterial strains (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™, Enterococcus faecalis ATCC® 51299™)
-
Test bacterial isolates
Data Presentation
Quantitative data related to the this compound broth microdilution protocol are summarized in the following tables for easy reference.
Table 1: Recommended this compound Concentration Range for Broth Microdilution
| Organism Group | Typical this compound Concentration Range (µg/mL) |
| Staphylococcus spp. | 0.125 - 16 |
| Enterococcus spp. | 0.25 - 32 |
Note: The selected range should encompass the quality control ranges and the interpretive breakpoints.
Table 2: Quality Control Strains and Expected this compound MIC Ranges (CLSI M100)
| Quality Control Strain | ATCC® Number | This compound MIC Range (µg/mL) |
| Staphylococcus aureus | 29213 | 0.5 - 2 |
| Enterococcus faecalis | 29212 | 1 - 4 |
| Enterococcus faecalis | 51299 | 64 - 256 |
Table 3: CLSI Interpretive Criteria for this compound MICs (µg/mL)
| Organism | Susceptible (S) | Intermediate (I) | Resistant (R) |
| Staphylococcus aureus and other Staphylococcus spp. | ≤ 2 | 4 - 8 | ≥ 16 |
| Enterococcus spp. | ≤ 4 | 8 - 16 | ≥ 32 |
Experimental Protocols
Preparation of this compound Stock Solution
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL.
-
Weigh the appropriate amount of this compound hydrochloride powder, considering its potency.
-
Dissolve the powder in a suitable sterile solvent (e.g., deionized water).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -70°C.
Preparation of Standardized Inoculum
-
From a fresh (18-24 hour) non-selective agar (B569324) plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension contains approximately 1 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension. A 1:100 dilution in CAMHB is typically performed to achieve a concentration of approximately 1 x 10⁶ CFU/mL. This will be the working inoculum suspension.
Broth Microdilution Procedure
-
Preparation of this compound Dilutions:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 100 µL of the 1280 µg/mL this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second well, mixing, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing this compound.
-
The final volume in each well will be 100 µL. One well should be reserved for a growth control (no this compound) and another for a sterility control (no inoculum).
-
-
Inoculation of Microtiter Plates:
-
Add 10 µL of the standardized working inoculum suspension (1 x 10⁶ CFU/mL) to each well (except the sterility control well). This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
-
Incubation:
-
Cover the microtiter plates with a lid to prevent evaporation.
-
Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours for Staphylococcus spp. and 20-24 hours for Enterococcus spp.[1]
-
Interpretation of Results
-
After incubation, examine the microtiter plates from the bottom using a reading mirror or an automated plate reader.
-
The sterility control well should show no growth.
-
The growth control well should show distinct turbidity.
-
The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth. A faint haze or a single small button of growth at the bottom of the well is disregarded.
Quality Control
It is imperative to perform quality control testing with each batch of MIC assays. This is done by testing the reference strains with known this compound MICs (as listed in Table 2). The obtained MIC values for the QC strains must fall within the acceptable ranges for the test results to be considered valid.
Visualization of Experimental Workflow
Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.
References
Application Notes: Preparation of Vancomycin-Impregnated Disks for Antibiotic Susceptibility Screening
Introduction
Vancomycin (B549263) is a glycopeptide antibiotic critical for treating infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). The disk diffusion method, standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely used technique for routine antimicrobial susceptibility testing (AST).[1][2][3] Preparing in-house this compound-impregnated disks offers a cost-effective and customizable alternative to commercially available disks, enabling researchers to control antibiotic concentration and disk material precisely. This document provides a detailed protocol for the preparation, standardization, and quality control of this compound disks for use in antibiotic screening assays.
Principle of Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is based on the principle that an antibiotic-impregnated disk, when placed on an agar (B569324) surface inoculated with a test bacterium, will absorb moisture and the antibiotic will diffuse radially outward, creating a concentration gradient.[2] Following incubation, a clear zone of inhibition will form around the disk if the bacterium is susceptible to the antibiotic. The diameter of this zone is inversely proportional to the Minimum Inhibitory Concentration (MIC) of the antibiotic for that organism.[4][5]
Applications
-
Routine Susceptibility Testing: Determining the susceptibility or resistance of clinical bacterial isolates to this compound.[6]
-
Drug Discovery & Development: Screening novel compounds for synergistic or antagonistic interactions with this compound.
-
Quality Control: Verifying the potency of this compound batches and ensuring the reliability of susceptibility testing results.[7]
-
Research: Studying mechanisms of this compound resistance in various bacterial strains.
Experimental Protocols
This section details the necessary materials and step-by-step procedures for creating and validating this compound-impregnated disks.
Protocol 1: Preparation of Blank Filter Paper Disks
Objective: To prepare sterile, absorbent paper disks suitable for antibiotic impregnation.
Materials:
-
Whatman filter paper No. 3 or equivalent chromatographic paper.[6][8][9]
-
Standard office hole punching machine or a 6 mm diameter cork borer.[6]
-
Petri dishes.
-
Autoclave or hot air oven.
-
Forceps.
Procedure:
-
Using the hole punch, create disks of approximately 6 mm in diameter from the Whatman filter paper. Ensure that holes do not overlap.[6]
-
Place the punched disks into a clean, dry Petri dish. To prevent curling, apply gentle pressure to flatten them.[6]
-
Sterilize the disks. This can be achieved by either:
-
After sterilization, allow the disks to cool completely in a sterile environment before use.
Protocol 2: Preparation of this compound Solutions and Disk Impregnation
Objective: To accurately prepare this compound stock and working solutions and to impregnate the sterile blank disks. A standard this compound disk for susceptibility testing contains 30 µg of the antibiotic.[1][2]
Materials:
-
This compound hydrochloride powder (pure, commercial grade).[8]
-
Sterile distilled water or appropriate sterile buffer.
-
Sterile glassware (volumetric flasks, beakers).
-
Calibrated micropipette (e.g., P10 or P20).
-
Sterile filter paper disks (from Protocol 1).
-
Sterile Petri dishes.
-
Laminar flow hood or a clean, aseptic environment.
Procedure:
1. Preparation of this compound Stock Solution:
- It is crucial to accurately weigh the antibiotic powder.[8]
- To prepare a 3 mg/mL (3000 µg/mL) stock solution, weigh 30 mg of this compound powder and dissolve it in 10 mL of sterile distilled water in a sterile volumetric flask.
- Ensure the powder is completely dissolved. This stock solution can be aliquoted and stored at -20°C or below for future use.[10] Repeated freeze-thaw cycles should be avoided.[11]
2. Preparation of Working Solution:
- The working solution concentration is calculated based on the desired amount of antibiotic per disk (30 µg) and the absorption volume of the disk (typically 10 µL).[8][12]
- Calculation:
- Desired amount per disk = 30 µg
- Volume applied per disk = 10 µL (0.01 mL)
- Required concentration = 30 µg / 0.01 mL = 3000 µg/mL.
- In this case, the stock solution (3000 µg/mL) can be used directly as the working solution. If a different stock concentration was prepared, a dilution would be necessary.
3. Impregnation of Disks:
- Perform this step under aseptic conditions.
- Arrange the sterile blank disks in a sterile Petri dish, ensuring they are at least 5 mm apart.[12]
- Using a calibrated micropipette, carefully apply exactly 10 µL of the 3000 µg/mL this compound working solution onto the center of each disk.[8][12] Take care to ensure the pipette tip makes slight contact with the disk to ensure the full volume is absorbed.[12]
4. Drying and Storage:
- Leave the Petri dish partially open in a clean incubator or a laminar flow hood at 37°C for 10-15 minutes, or until the disks are completely dry.[6][8]
- Once dry, the disks are ready for immediate use or can be stored.
- For long-term storage, place the disks in a sterile, airtight vial with a desiccant and store at -20°C to +8°C, protected from light and moisture.[1][2] The expiration date should be clearly marked.
Protocol 3: Quality Control using Kirby-Bauer Disk Diffusion
Objective: To validate the potency of the prepared this compound disks using a standard quality control bacterial strain.
Materials:
-
Prepared this compound (30 µg) disks.
-
Mueller-Hinton Agar (MHA) plates (depth of ~4 mm).[1][2][13]
-
Quality Control (QC) strain: Staphylococcus aureus ATCC 25923.
-
Sterile saline (0.85%) or suitable broth (e.g., CASO Broth).[13]
-
0.5 McFarland turbidity standard.
-
Sterile cotton swabs.
-
Calipers or a ruler for measuring zone diameters.
Procedure:
-
Inoculum Preparation:
-
Inoculation of MHA Plate:
-
Dip a sterile cotton swab into the standardized inoculum, rotating it against the inside of the tube to remove excess liquid.[1][13]
-
Streak the entire surface of the MHA plate with the swab three times, rotating the plate 60° between each streaking to ensure even coverage.[1][3]
-
Allow the inoculum to dry for 5-15 minutes with the lid in place.[1][2]
-
-
Application of Disks:
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours.[2]
-
-
Data Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter (mm) using calipers or a ruler.[1]
-
Compare the measured zone diameter with the acceptable quality control ranges established by CLSI.
-
Data Presentation
Table 1: this compound Disk Preparation Parameters
| Parameter | Value | Reference |
| Antibiotic | This compound Hydrochloride | [8] |
| Disk Material | Whatman filter paper No. 3 | [6][8] |
| Disk Diameter | 6 mm | [1][6] |
| Antibiotic Load per Disk | 30 µg | [1][2] |
| Application Volume | 10 µL | [8][12] |
| Working Solution Conc. | 3000 µg/mL | [8] |
| Solvent | Sterile Distilled Water | [8][10] |
Table 2: Quality Control Zone Diameter Limits for this compound (30 µg) Disks
| Quality Control Organism | ATCC Strain Number | Acceptable Zone Diameter (mm) |
| Staphylococcus aureus | 25923 | 17 - 21 |
| Streptococcus pneumoniae | 49619 | 20 - 27 |
Data sourced from product specifications consistent with CLSI standards.[1]
Visualizations
Workflow for Creating this compound-Impregnated Disks
Caption: Workflow for the preparation and quality control of this compound disks.
This compound's Mechanism of Action
Caption: this compound inhibits bacterial cell wall synthesis by binding to precursors.
References
- 1. micromasterlab.com [micromasterlab.com]
- 2. tmmedia.in [tmmedia.in]
- 3. microxpress.in [microxpress.in]
- 4. Minimum inhibitory concentration of this compound to methicillin resistant Staphylococcus aureus isolated from different clinical samples at a tertiary care hospital in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. sciencebuddies.org [sciencebuddies.org]
- 10. abo.com.pl [abo.com.pl]
- 11. academic.oup.com [academic.oup.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. carlroth.com [carlroth.com]
Troubleshooting & Optimization
troubleshooting inconsistent vancomycin MIC results in staphylococci
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during vancomycin (B549263) Minimum Inhibitory Concentration (MIC) testing of Staphylococcus species.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing inconsistent this compound MIC results for the same staphylococcal isolate. What are the potential causes?
Inconsistent this compound MIC results can arise from several factors throughout the testing process. It is crucial to evaluate each step of your experimental workflow. Key contributors to variability include the choice of susceptibility testing method, preparation of the bacterial inoculum, incubation conditions, and the final reading and interpretation of the results.[1][2][3]
Common Causes for Inconsistent this compound MIC Results:
-
Methodological Differences: Different susceptibility testing methods, such as broth microdilution (BMD), Etest, and automated systems (e.g., Vitek 2), are known to produce variable this compound MIC values for the same isolate.[2][3][4][5][6] Etest results, for instance, are often higher than those obtained by BMD.[4][5][7]
-
Inoculum Preparation: The density of the bacterial suspension is critical. An inoculum that is too heavy or too light can significantly alter the MIC result.[8][9][10][11][12] The Clinical and Laboratory Standards Institute (CLSI) recommends a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation Conditions: Variations in incubation time and temperature can impact bacterial growth and, consequently, the MIC reading.[13][14][15] Adherence to standardized incubation parameters (e.g., 35°C for 16-20 hours for broth microdilution) is essential.
-
Reading of Endpoints ("Trailing"): The "trailing" phenomenon, where a small amount of bacterial growth persists over a range of antibiotic concentrations, can make it difficult to determine the true MIC. This is particularly problematic with this compound and can lead to subjective and inconsistent endpoint readings.[16]
-
Media and Reagent Quality: The quality and composition of the Mueller-Hinton broth or agar (B569324) can influence this compound activity and bacterial growth. Lot-to-lot variability in media can contribute to inconsistent results.
-
Heteroresistance: Some Staphylococcus aureus strains exhibit heteroresistance, where a subpopulation of cells has a higher level of resistance than the majority of the population.[4][17] This can lead to variability in MIC results, especially when using different inoculum sizes or testing methods.
Q2: Which this compound MIC testing method is considered the "gold standard"?
The broth microdilution (BMD) method, performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), is widely considered the reference or "gold standard" method for determining this compound MICs.[18][19] However, even with this method, inherent variability of one twofold dilution in either direction is considered acceptable.[19]
Q3: Our automated system gives a different this compound MIC compared to our manual Etest. Why is this and which result should we trust?
It is a well-documented phenomenon that different susceptibility testing methods can yield different this compound MIC values for the same staphylococcal isolate.[2][3][4][5][6] Automated systems like Vitek 2 and manual methods like Etest operate on different principles, which can lead to discrepancies.
Several studies have shown that Etest tends to produce MIC values that are one to two dilutions higher than those from broth microdilution or some automated systems.[4][5][7][20] Conversely, some automated systems may underestimate the MIC compared to the reference broth microdilution method.[21]
When a discrepancy is observed, especially for critical isolates with MICs near the susceptibility breakpoint, it is recommended to:
-
Repeat the test using both methods to ensure the result is reproducible.
-
If the discrepancy persists, consider performing the reference broth microdilution method to confirm the MIC.[22]
-
Interpret the results in the context of the patient's clinical status and consider the more resistant result when making therapeutic decisions.
Q4: We are having trouble with "trailing" endpoints when reading our this compound MICs. How can we ensure a consistent reading?
Trailing endpoints, characterized by reduced but persistent growth across a range of this compound concentrations, can be challenging. To minimize variability in reading:
-
Adhere to Strict Incubation Times: Read the MIC after the recommended incubation period (e.g., 16-20 hours for broth microdilution). Extended incubation can exacerbate trailing.
-
Use a Standardized Reading Method: Utilize a consistent light source and reading technique. A reading mirror or a lightbox can aid in visualizing the endpoint.
-
Define a Clear Endpoint: The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism. For staphylococci and this compound, this is typically a clear button or a lack of turbidity in the well. Ignore faint hazes or single colonies unless they are present at the same level as the positive control.
-
Consult Reference Guidelines: Refer to CLSI or EUCAST guidelines for specific instructions on interpreting endpoints for staphylococci and this compound.
Data Presentation
Table 1: Comparison of this compound MICs by Different Methods
| Study (Year) | Organism | Broth Microdilution (BMD) MIC (µg/mL) | Etest MIC (µg/mL) | Vitek 2 MIC (µg/mL) |
| Behera et al. (2015)[2] | MRSA | All isolates ≤2 | Correlated better with BMD than Vitek 2 | Tended to be higher than BMD |
| Prakash et al. (as cited in[4]) | MRSA | Modal MIC = 1 | Modal MIC = 2 | Not Reported |
| Richter et al. (2014)[7] | MRSA | Majority at 1 | Majority at 1.5 | Not Reported |
| Sader et al. (2009)[23] | MRSA | Stable over time | Not Reported | Not Reported |
Table 2: CLSI and EUCAST Breakpoints for this compound against S. aureus
| Guideline | Susceptible (S) | Intermediate (I) | Resistant (R) |
| CLSI [22][24] | ≤ 2 µg/mL | 4-8 µg/mL | ≥ 16 µg/mL |
| EUCAST [22][24] | ≤ 2 µg/mL | - | > 2 µg/mL |
Experimental Protocols
Protocol 1: this compound Broth Microdilution (BMD) MIC Testing
This protocol is based on CLSI guidelines.
1. Materials:
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- This compound hydrochloride powder
- Sterile 96-well microtiter plates
- Staphylococcus aureus isolate
- 0.5 McFarland turbidity standard
- Sterile saline or broth
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips
2. Preparation of this compound Stock Solution:
- Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.
- Serially dilute the stock solution to create working solutions for the desired concentration range (e.g., 0.125 to 64 µg/mL).
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the S. aureus isolate.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
- Dilute the adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.
4. Plate Inoculation:
- Add 50 µL of the appropriate this compound working solution to each well of the microtiter plate to achieve the final desired concentrations.
- Add 50 µL of the prepared bacterial inoculum to each well.
- Include a growth control well (inoculum without this compound) and a sterility control well (broth only).
5. Incubation:
- Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
6. Reading and Interpretation:
- Following incubation, visually inspect the wells for bacterial growth (turbidity or a cell pellet).
- The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Visualizations
References
- 1. Reduced this compound susceptibility among clinical Staphylococcus aureus isolates (‘the MIC Creep’): implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methicillin Resistant Staphylococcus aureus: Inconsistencies in this compound Susceptibility Testing Methods, Limitations and Advantages of each Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methicillin Resistant Staphylococcus aureus: Inconsistencies in this compound Susceptibility Testing Methods, Limitations and Advantages of each Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reduced this compound Susceptibility in Staphylococcus aureus, Including this compound-Intermediate and Heterogeneous this compound-Intermediate Strains: Resistance Mechanisms, Laboratory Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Different Antimicrobial Susceptibility Testing Methods to Determine this compound Susceptibility and MIC for Staphylococcus aureus with Reduced this compound Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of inoculum size on selection of in vitro resistance to this compound, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of High-Inoculum Staphylococcus aureus on the Activities of Nafcillin, this compound, Linezolid, and Daptomycin, Alone and in Combination with Gentamicin, in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Inoculum Size on Selection of In Vitro Resistance to this compound, Daptomycin, and Linezolid in Methicillin-Resistant Staphylococcus aureus | Semantic Scholar [semanticscholar.org]
- 11. Impact of high-inoculum Staphylococcus aureus on the activities of nafcillin, this compound, linezolid, and daptomycin, alone and in combination with gentamicin, in an in vitro pharmacodynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of medium, temperature, and length of incubation for detection of this compound-resistant Enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Temperature Enhances the Antimicrobial Effects of Daptomycin, this compound, Tigecycline, Fosfomycin, and Cefamandole on Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermal Augmentation of this compound against Staphylococcal Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Relationship between this compound-Resistant Staphylococcus aureus, this compound-Intermediate S. aureus, High this compound MIC, and Outcome in Serious S. aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Resistance in Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bsac.org.uk [bsac.org.uk]
- 20. Discrepancy in this compound AUC/MIC Ratio Targeted Attainment Based upon the Susceptibility Testing in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discordance of this compound minimum inhibitory concentration for methicillin-resistant Staphylococcus aureus at 2 μg/mL between Vitek II, E-test, and Broth Microdilution [PeerJ] [peerj.com]
- 22. Reporting elevated this compound minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 23. This compound MICs did not creep in S ... | Article | H1 Connect [archive.connect.h1.co]
- 24. plos.figshare.com [plos.figshare.com]
Technical Support Center: Optimizing Vancomycin Dosage for In Vivo Bacterial Clearance
Welcome to the technical support center for optimizing vancomycin (B549263) dosage in your in vivo experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacodynamic (PD) index to guide this compound dosing for effective bacterial clearance?
A1: The primary pharmacodynamic index that best predicts this compound efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC24/MIC). For serious Staphylococcus aureus (MRSA) infections, a target AUC/MIC ratio of 400-600 is recommended to achieve clinical efficacy while minimizing risks of toxicity.[1][2][3][4][5][6] Trough concentrations have historically been used as a surrogate for AUC/MIC, with a target of 15-20 mg/L, but this is now considered less accurate.[2][5][6][7][8][9]
Q2: Should I use continuous or intermittent infusion of this compound in my animal model?
A2: Both continuous and intermittent intravenous (IV) infusion of this compound have been studied, with each offering distinct advantages. Continuous infusion can provide more consistent serum concentrations above the MIC.[10][11] Some studies suggest it may lead to a shorter time to reach therapeutic targets and potentially lower nephrotoxicity.[10][12] However, evidence for superior clinical efficacy over intermittent dosing is inconsistent.[11] The choice may depend on the specific goals of your experiment and the feasibility of maintaining continuous infusion in your animal model.
Q3: How do I translate a human equivalent dose of this compound to my mouse model?
A3: Dose translation from humans to mice should be based on body surface area, not just body weight. A common conversion factor involves multiplying the human dose (in mg/kg) by 12.[13] For example, a standard 1g dose in a 60kg human would translate to a 4mg dose in a 20g mouse.[13] It is crucial to then perform pharmacokinetic studies in your specific animal model to confirm that this dose achieves the target AUC/MIC.
Q4: What are the key pharmacokinetic parameters I should measure in my in vivo study?
A4: To accurately determine the AUC and optimize dosing, you should measure key pharmacokinetic parameters including:
-
Maximum concentration (Cmax): The peak plasma concentration after a dose.
-
Trough concentration (Cmin): The lowest plasma concentration before the next dose.
-
Area under the concentration-time curve (AUC): The total drug exposure over a specific time period.
-
Half-life (t1/2): The time it takes for the drug concentration to reduce by half.
-
Clearance (CL): The rate at which the drug is removed from the body.
-
Volume of distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it currently is in blood plasma.
Q5: How does protein binding affect this compound efficacy in vivo?
A5: Only the unbound (free) fraction of this compound is microbiologically active.[14][15] this compound protein binding is variable but is reported to be around 55% in human plasma.[16] In critically ill pediatric patients, the unbound fraction was found to be highly variable.[17] It is important to consider the free fraction (fAUC) when evaluating the AUC/MIC ratio, as high protein binding can reduce the effective concentration of the drug at the site of infection.[18]
Troubleshooting Guides
Issue 1: Suboptimal Bacterial Clearance Despite Achieving Target AUC/MIC
| Possible Cause | Troubleshooting Steps |
| Inaccurate MIC Determination | The method used for MIC testing can significantly impact the calculated AUC/MIC ratio. Broth microdilution is the reference method.[1][4] Ensure your MIC determination is accurate and consistent. |
| High Bacterial Inoculum | A high initial bacterial load can sometimes lead to a reduced effect of this compound, a phenomenon known as the "inoculum effect."[16] Consider evaluating the effect of different starting inocula in your model. |
| Biofilm Formation | This compound has limited efficacy against bacteria within a biofilm.[16] If your model involves implants or chronic infection, consider assays to detect biofilm formation. |
| Host Immune Status | The efficacy of this compound can be influenced by the immune status of the animal. In neutropenic models, higher exposures may be required for the same effect.[19][20] |
Issue 2: Signs of Nephrotoxicity in the Animal Model
| Possible Cause | Troubleshooting Steps |
| High Trough Concentrations | Sustained high trough concentrations are associated with an increased risk of nephrotoxicity.[2][8][21] |
| High Total Daily Dose | Even with intermittent dosing, a high total daily dose can contribute to kidney damage. |
| Dehydration | Ensure animals are adequately hydrated, as dehydration can worsen kidney function.[22] |
| Concomitant Nephrotoxic Agents | Avoid co-administration of other drugs known to cause kidney damage.[8] |
Quantitative Data Summary
Table 1: this compound Pharmacokinetic/Pharmacodynamic Targets
| Parameter | Target Value | Primary Indication | Reference |
| AUC24/MIC | 400-600 mg*h/L | Serious MRSA Infections | [1][3][4][5][6] |
| Trough Concentration (Surrogate) | 15-20 mg/L | Serious MRSA Infections | [2][7][8][9] |
| Continuous Infusion Steady State | 20-25 mg/L | Critically Ill Patients | [16] |
Table 2: Example this compound Dosing in a Murine Thigh Infection Model
| Dosing Regimen | Total Daily Dose (mg/kg) | Effect | Reference |
| 25 to 400 mg/kg per day | Varied | Dose-dependent reduction in bacterial load | [19] |
| 1.8 g/kg/day (300 mg/kg every 4h) | 1800 | Reduction of ~4 log CFU/g of tissue | [20] |
| 4 mg (local application) | N/A | Significantly lower bacterial loads compared to control | [23] |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model for this compound Efficacy Testing
-
Animal Model: Use 6-week-old, specific-pathogen-free, male ICR mice.[24]
-
Immunosuppression (Neutropenic Model): Render mice neutropenic by intraperitoneal injections of cyclophosphamide (B585) at 150 mg/kg (day -4) and 100 mg/kg (day -1) before infection.[24]
-
Bacterial Inoculum: Prepare a suspension of the desired S. aureus strain (e.g., MRSA) to a concentration of 10^7 CFU/mL in sterile 0.9% sodium chloride.[25]
-
Infection: Inoculate 0.1 mL of the bacterial suspension into the thigh muscle of each mouse.
-
This compound Administration: Initiate this compound treatment at a predetermined time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., subcutaneous or intravenous). Dosing regimens can be varied to determine the dose-response relationship.[19]
-
Endpoint Analysis (24 hours post-treatment):
-
Euthanize mice.
-
Aseptically remove the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).
-
Incubate plates overnight at 37°C.
-
Count the number of colony-forming units (CFU) and express the results as log10 CFU per gram of tissue.
-
-
Data Analysis: Compare the bacterial load in treated groups to the untreated control group to determine the efficacy of the this compound dosing regimen.
Protocol 2: Pharmacokinetic Analysis of this compound in Mice
-
Animal Model and Dosing: Use the same strain of mice as in the efficacy study. Administer a single dose of this compound via the intended route of administration.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
This compound Concentration Measurement: Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[24]
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, t1/2, and AUC from the plasma concentration-time data.
Visualizations
Caption: Workflow for in vivo this compound PK/PD studies.
Caption: Troubleshooting suboptimal bacterial clearance.
References
- 1. This compound AUC/MIC Ratio and 30-Day Mortality in Patients with Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimizing the Clinical Use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sanfordguide.com [sanfordguide.com]
- 4. research.monash.edu [research.monash.edu]
- 5. This compound area under the curve/minimum inhibitory concentration and trough level concordance–evaluation on an urban health unit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic monitoring of this compound for serious methicillin-resistant Staphylococcus aureus infections: A revised consensus guideline and review by ASHP/PIDS/SIDP/IDSA [idsociety.org]
- 7. Therapeutic drug monitoring for this compound: past, present and future - Clinical Laboratory int. [clinlabint.com]
- 8. jwatch.org [jwatch.org]
- 9. ashp.org [ashp.org]
- 10. Comparison of Continuous and Intermittent IV Infusion of this compound: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Continuous and Intermittent IV Infusion of this compound: Systematic Review | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 12. Continuous infusion versus intermittent infusion this compound in a burn center intensive care unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress not panacea: this compound powder efficacy and dose evaluated in an in vivo mouse model of spine implant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Impact of this compound protein binding on target attainment in critically ill children: back to the drawing board? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of In Vivo Pharmacokinetics and Pharmacodynamics of this compound Products Available in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro and In Vivo Pharmacokinetics-Pharmacodynamics of GV143253A, a Novel Trinem - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Progress not panacea: this compound powder efficacy and dose evaluated in an in vivo mouse model of spine implant infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics and Pharmacodynamics of a Novel this compound Derivative LYSC98 in a Murine Thigh Infection Model Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Vancomycin Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common causes of vancomycin (B549263) degradation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound to degrade in an aqueous solution?
A1: The main factors contributing to this compound degradation are pH, temperature, and exposure to light. This compound is also incompatible with several other drugs, which can lead to its degradation or precipitation.[1][2][3]
Q2: What is the optimal pH range for this compound stability?
A2: this compound exhibits maximum stability in the pH range of 3.0 to 5.7.[3] Outside this range, its degradation is accelerated. Acid-catalyzed degradation occurs at a pH below 3, while base-catalyzed degradation is observed at a pH above this range.[3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Higher temperatures significantly increase the rate of this compound degradation.[3] For optimal stability, it is recommended to store this compound solutions at refrigerated temperatures (4°C).[1] Studies have shown that this compound is stable for longer periods at 4°C compared to room temperature (22-25°C) or physiological temperature (37°C).[1][4] For instance, this compound in various infusion fluids was stable for at least 84 days at 4°C.[1]
Q4: Is this compound sensitive to light?
A4: While pH and temperature are the most critical factors, exposure to light can also contribute to this compound degradation through photosensitized oxidation.[5] It is advisable to protect this compound solutions from light, especially during prolonged storage.[4]
Q5: What are the common degradation products of this compound?
A5: The most common degradation products of this compound are crystalline degradation products (CDP-1), which are biologically inactive.[6][7][8] These are formed through the hydrolytic loss of ammonia.[8] Other degradation products can also be formed under specific stress conditions such as high heat or extreme pH.[4]
Q6: Can I mix this compound with other drugs?
A6: this compound has been shown to be incompatible with a number of other drugs. Major incompatibilities have been observed with β-lactams (such as piperacillin/tazobactam and ceftazidime), as well as with drugs like propofol (B549288) and heparin.[2][9][10] Mixing this compound with incompatible drugs can lead to precipitation and loss of potency. It is crucial to consult compatibility charts and avoid co-administering this compound through the same intravenous line with incompatible drugs.[9][10]
Troubleshooting Guide
Problem 1: I am observing a precipitate in my this compound solution.
-
Question: What could be causing the precipitation in my this compound solution?
-
Answer: Precipitation can be caused by several factors:
-
pH shifts: If the pH of the solution is not within the optimal range of 3.0-5.7, this compound can become unstable and precipitate.[3]
-
Incompatibility with other drugs: Co-infusion with incompatible drugs, such as heparin or certain beta-lactam antibiotics, can cause precipitation.[2][9] For example, changes in the physical appearance of solutions containing this compound and heparin, including turbidity and precipitate formation, have been observed within three hours at both 22ºC and 37ºC.[2]
-
High concentrations: At high concentrations (e.g., 80 mg/mL), especially when diluted in saline, visible particles may appear after some time at room temperature.[4][11]
-
Excipients: Some formulations contain excipients like mannitol, which can lead to gel formation at high concentrations.[4][11]
-
Problem 2: My this compound solution seems to have lost its antimicrobial activity.
-
Question: Why is my this compound solution showing reduced or no antimicrobial activity?
-
Answer: Loss of activity is a direct consequence of this compound degradation. The primary degradation products, CDP-1, are biologically inactive.[6][8] The degradation can be accelerated by:
-
Improper storage temperature: Storing the solution at room temperature or higher for extended periods will lead to significant degradation.[12] For example, at room temperature, 50% of this compound can degrade to CDP-1 after 16 hours, and 90% after 40 hours.[12]
-
Incorrect pH: If the solution's pH is outside the 3.0-5.7 range, degradation will be more rapid.[3]
-
Prolonged storage: Even under optimal conditions, this compound in solution will eventually degrade. It is crucial to adhere to established beyond-use dates.
-
Problem 3: I am seeing unexpected peaks in my HPLC chromatogram.
-
Question: What are these additional peaks in my HPLC analysis of this compound?
-
Answer: These unexpected peaks are likely degradation products of this compound.[4] Depending on the degradation conditions, different products can be formed:
-
Heat-induced degradation: Can result in multiple degradation peaks.[4]
-
Acidic or basic degradation: Leads to the formation of specific degradation products.[4]
-
Oxidative degradation: Can also produce distinct degradation products.[13] The main degradation products are often referred to as CDP-1 (crystalline degradation product 1).[6][7]
-
Quantitative Data Summary
Table 1: Stability of this compound in Different Intravenous Fluids at 25°C (77°F)
| Diluent | Concentration | Storage Container | Stability (Loss of potency < 10%) | Reference |
| Water-for-injections BP | Not Specified | Plastic Syringe (Becton Dickinson) | 47 days | [1] |
| Water-for-injections BP | Not Specified | Plastic Syringe (B. Braun Medical) | 29 days | [1] |
| 0.9% Sodium Chloride | Not Specified | Plastic Syringe (Becton Dickinson) | 62 days | [1] |
| 0.9% Sodium Chloride | Not Specified | Plastic Syringe (B. Braun Medical) | 34 days | [1] |
| 5% Dextrose | Not Specified | Plastic Syringe (Becton Dickinson) | 55 days | [1] |
| 5% Dextrose | Not Specified | Plastic Syringe (B. Braun Medical) | 33 days | [1] |
Table 2: Stability of this compound in Different Intravenous Fluids at 4°C (39°F)
| Diluent | Concentration | Storage Container | Stability (Loss of potency < 10%) | Reference |
| Water-for-injections BP | Not Specified | Plastic Syringe (Both types) | At least 84 days | [1] |
| 0.9% Sodium Chloride | Not Specified | Plastic Syringe (Both types) | At least 84 days | [1] |
| 5% Dextrose | Not Specified | Plastic Syringe (Both types) | At least 84 days | [1] |
| 5% Dextrose or 0.9% NaCl | Not Specified | Refrigerator | 14 days without significant loss of potency | [14] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade a this compound solution to study its degradation products and pathways.
1. Materials:
- This compound Hydrochloride powder
- Water for Injection (WFI)
- Hydrochloric acid (4 N)
- Sodium hydroxide (B78521) (4 N)
- Hydrogen peroxide (1%)
- pH meter
- Heating block or water bath
- HPLC-DAD system
2. Procedure:
- Preparation of this compound Stock Solution: Prepare a stock solution of this compound in WFI at a suitable concentration (e.g., 1 mg/mL).
- Acidic Degradation:
- Take an aliquot of the stock solution and add 4 N HCl to adjust the pH to approximately 1-2.
- Incubate at 20°C for 2 hours.[11]
- Neutralize the solution with 4 N NaOH.
- Dilute to a final concentration of 100 µg/mL for analysis.[11]
- Basic Degradation:
- Take an aliquot of the stock solution and add 4 N NaOH to adjust the pH to approximately 12-13.
- Incubate at 20°C for 15 minutes.[11]
- Neutralize the solution with 4 N HCl.
- Dilute to a final concentration of 100 µg/mL for analysis.[11]
- Thermal Degradation:
- Take an aliquot of the stock solution.
- Incubate at 80°C for 300 minutes.[11]
- Cool to room temperature.
- Dilute to a final concentration of 100 µg/mL for analysis.[11]
- Oxidative Degradation:
- Take an aliquot of the stock solution and add 1% H₂O₂.
- Incubate at 20°C for 3 hours.[11]
- Dilute to a final concentration of 100 µg/mL for analysis.[11]
- Analysis: Analyze all samples by a validated stability-indicating HPLC-DAD method.[4][15][16]
Protocol 2: Stability Testing of this compound in an Aqueous Solution
This protocol outlines a method to assess the chemical stability of a this compound solution over time under specific storage conditions.
1. Materials:
- This compound Hydrochloride for Injection
- Diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose, or Water for Injection)
- Storage containers (e.g., polypropylene (B1209903) syringes or PVC infusion bags)
- Environmental chambers or refrigerators set to desired temperatures (e.g., 4°C and 25°C)
- HPLC system with a UV detector
2. Procedure:
- Preparation of Test Solutions:
- Reconstitute this compound with the chosen diluent to the desired concentration (e.g., 5 mg/mL).
- Aseptically transfer the solution into the designated storage containers.
- Prepare a sufficient number of samples for testing at all time points.
- Storage:
- Store the samples under the specified temperature and light conditions.
- Sampling and Analysis:
- At predetermined time points (e.g., 0, 24, 48 hours, 7 days, 14 days, etc.), withdraw an aliquot from a sample container.
- Visually inspect for any changes in color, clarity, or for the presence of precipitation.
- Measure the pH of the solution.
- Analyze the concentration of this compound using a validated HPLC method. The solution is generally considered stable if the concentration remains ≥90% of the initial concentration.[4]
Visual Guides
Caption: this compound degradation pathways and influencing factors.
Caption: Workflow for this compound stability testing.
References
- 1. Stability of this compound in plastic syringes measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the stability of this compound solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound-sensitized photooxidation in the presence of the natural pigment vitamin B2: Interaction with excited states and photogenerated ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound degradation products in the topical treatment of osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its crystalline degradation products released from bone grafts and different types of bone cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystalline Degradation Products of this compound as a New Chiral Stationary Phase for Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Stability and compatibility of this compound for administration by continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ejhp.bmj.com [ejhp.bmj.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. labeling.pfizer.com [labeling.pfizer.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: High-Concentration Vancomycin Stock Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of vancomycin (B549263) when preparing high-concentration stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound hydrochloride?
A1: this compound hydrochloride is a white to tan, free-flowing powder that is very soluble in water, with a solubility of over 100 mg/mL.[1][2] It is moderately soluble in dilute ethanol (B145695) and methanol (B129727) but insoluble in higher alcohols, acetone, and ethers.[1][3]
Q2: What is the optimal pH for this compound stability in solution?
A2: The region of maximum stability for this compound hydrochloride in solution is between pH 3.0 and 5.7.[4] The pH of a 50 mg/mL solution in Sterile Water for Injection is typically between 2.5 and 4.5.[5]
Q3: Can I use saline (0.9% Sodium Chloride) to prepare high-concentration this compound stocks?
A3: It is not recommended to use 0.9% Sodium Chloride (saline) for preparing high-concentration this compound solutions, as precipitation can occur.[6] For high concentrations, 5% Dextrose in Water (D5W) is the recommended solvent to maintain stability and prevent precipitation.[6] While this compound has lower solubility in normal saline, it is often first dissolved in water and then further diluted in saline for intravenous infusion.[7]
Q4: How should I store my high-concentration this compound stock solution?
A4: The storage conditions depend on the concentration and solvent. For instance, a 25 mg/mL this compound solution in a 1:1 mixture of Ora-Sweet® and water is stable for at least 75 days when refrigerated at 4°C.[8] this compound solutions at 62.5 mg/mL and 83.3 mg/mL in D5W are stable for up to 48 hours at room temperature.[6] For long-term storage, stock solutions can be stored at -20°C for several months.[9]
Data Presentation: this compound Solubility and Stability
The following tables summarize key quantitative data regarding the solubility and stability of this compound under various conditions.
Table 1: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | > 100 mg/mL | [1][2] |
| Dilute Ethanol | Moderately Soluble | [1] |
| Higher Alcohols | Insoluble | [1] |
| Acetone | Insoluble | [1] |
| Ethers | Insoluble | [1] |
| DMSO | 29 mg/mL (Moisture-absorbing DMSO reduces solubility) | [10] |
Table 2: Stability of High-Concentration this compound Solutions
| Concentration | Solvent | Storage Temperature | Duration of Stability | Reference |
| 25 mg/mL | 1:1 Ora-Sweet® & Water | 4°C (Refrigerated) | At least 75 days | [8] |
| 25 mg/mL | 1:1 Ora-Sweet® & Water | 25°C (Room Temperature) | 26 days | [8] |
| 62.5 mg/mL | 5% Dextrose in Water (D5W) | Room Temperature | 48 hours | [6] |
| 83.3 mg/mL | 5% Dextrose in Water (D5W) | Room Temperature | 48 hours | [6] |
| 83.3 mg/mL | 0.9% Sodium Chloride | Room Temperature | Precipitate visible after 48 hours | [6] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution
This protocol details the steps to reconstitute this compound hydrochloride powder to a concentration of 50 mg/mL.
Materials:
-
This compound hydrochloride powder vial (e.g., 1 g)
-
Sterile Water for Injection (SWFI)
-
Sterile syringes and needles
-
Alcohol swabs
-
Laminar flow hood or clean workspace
Procedure:
-
Ensure a sterile working environment.
-
Clean the rubber stoppers of the this compound vial and the SWFI vial with an alcohol swab and allow to dry.
-
Using a sterile syringe, draw up the required volume of SWFI. For a 1 g vial to be reconstituted to 50 mg/mL, you will need 20 mL of SWFI.[11][12]
-
Inject the SWFI into the this compound vial.
-
Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear.[13]
-
The reconstituted solution will have a concentration of 50 mg/mL.
-
This stock solution can be used for further dilutions or stored appropriately.
Protocol 2: Preparation of a High-Concentration (e.g., 83.3 mg/mL) this compound Stock in D5W
This protocol is for preparing a higher concentration stock solution, where solubility can be a challenge.
Materials:
-
This compound hydrochloride powder vials
-
5% Dextrose in Water (D5W)
-
Sterile syringes and needles
-
Sterile polypropylene (B1209903) syringes for storage
-
Alcohol swabs
-
Laminar flow hood or clean workspace
Procedure:
-
Maintain aseptic technique throughout the procedure.
-
Calculate the required amount of this compound powder and D5W to achieve the target concentration. For example, to prepare a solution of 83.3 mg/mL, you would need to reconstitute a 1 g vial of this compound with the appropriate volume of D5W.
-
Reconstitute the this compound powder with a small amount of D5W initially to create a concentrated slurry.
-
Gradually add the remaining volume of D5W while continuously mixing to ensure complete dissolution.
-
Visually inspect the solution for any particulate matter.
-
Transfer the final high-concentration solution into sterile polypropylene syringes for storage.
-
Solutions of 83.3 mg/mL in D5W have been shown to be stable for up to 48 hours at room temperature.[6]
Troubleshooting Guide
Problem: My this compound solution is cloudy or has visible particles.
Possible Causes and Solutions:
-
Incomplete Dissolution: Ensure the powder is fully dissolved by gentle swirling. Avoid vigorous shaking which can cause foaming. Warming the tube at 37°C and using an ultrasonic bath for a short period can aid in dissolution.[9]
-
Precipitation: This is more likely at higher concentrations, lower temperatures, or when using an incorrect solvent like saline.[6][14]
-
Solution: Use 5% Dextrose in Water (D5W) for high-concentration stocks.[6] If you must use saline, ensure the concentration is not too high. Consider preparing a more dilute stock.
-
-
Particulate Matter from Vial: Although rare, the powder itself may contain insoluble particles.
-
Solution: Use an in-line filter during transfer to remove any undissolved particles.[7]
-
Problem: A gel has formed in my high-concentration this compound solution.
Possible Cause and Solution:
-
Excipients: Some this compound formulations contain excipients like mannitol, which can contribute to gel formation at high concentrations, especially after 24 hours at room temperature.[15]
-
Solution: Check the formulation of your this compound powder. If possible, use a formulation with minimal excipients. Prepare fresh solutions and use them within the recommended stability time.
-
Problem: The pH of my this compound solution is outside the optimal range.
Possible Cause and Solution:
-
Solvent pH: The pH of the solvent can affect the final pH of the solution.
Visualizations
Caption: Experimental workflows for preparing this compound stock solutions.
Caption: Troubleshooting logic for unclear this compound solutions.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. This compound | C66H75Cl2N9O24 | CID 14969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. tandfonline.com [tandfonline.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. View of Physicochemical Stability of this compound at High Concentrations in Polypropylene Syringes | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 7. researchgate.net [researchgate.net]
- 8. Stability of this compound 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride | CAS:1404-93-9 | Antibiotic | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. selleckchem.com [selleckchem.com]
- 11. globalrph.com [globalrph.com]
- 12. sickkids.ca [sickkids.ca]
- 13. This compound: Preparing a liquid formulation [aboutkidshealth.ca]
- 14. Factors affecting precipitation of this compound and ceftazidime on intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of the stability of this compound solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
addressing vancomycin interference in non-bacterial cell-based assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with vancomycin (B549263) in non-bacterial, cell-based assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, an antibiotic targeting bacterial cell walls, affecting my mammalian cell-based assay?
While this compound's primary mechanism of action is the inhibition of peptidoglycan synthesis in Gram-positive bacteria, it is known to cause off-target effects in eukaryotic cells, which lack cell walls.[1][2] The primary mechanism of this interference is not related to its antibacterial activity but rather to unintended interactions with cellular components, most notably the mitochondria.[3][4]
Q2: What are the common signs of this compound interference in eukaryotic cell cultures?
Common indicators of this compound-induced interference include:
-
Reduced cell viability and proliferation: A noticeable decrease in cell numbers or an increase in cell death.[5][6]
-
Induction of apoptosis: Programmed cell death triggered by cellular stress.[7][8][9]
-
Altered cellular morphology: Changes in cell shape and appearance.
-
Increased Reactive Oxygen Species (ROS): this compound can induce oxidative stress by disrupting mitochondrial function.[3][7]
-
Inconsistent or artifactual assay readouts: Particularly in fluorescence-based immunoassays where this compound or its degradation products may interfere with the detection method.[10][11][12]
Q3: At what concentrations does this compound typically become cytotoxic to mammalian cells?
This compound's toxicity is both concentration- and time-dependent, and it varies significantly between cell types.[5][13][14] While it is generally considered non-toxic at very low concentrations, studies have shown significant cytotoxic effects at levels sometimes used in cell culture.[13][15] A summary of reported cytotoxic concentrations is provided in the table below.
Q4: My fluorescence immunoassay is producing unreliable results. Could this compound be the cause?
Yes. This compound and its degradation products have been reported to interfere with certain commercially available immunoassays, particularly fluorescence polarization immunoassays (FPIA) and enzyme multiplied immunoassay techniques (EMIT).[10][11] This interference can lead to falsely elevated readings of the target analyte, confounding results.[12][16][17] It is crucial to run appropriate controls to test for this interference.
Q5: What is the primary mechanism behind this compound's off-target cytotoxicity?
The leading mechanism for this compound-induced cytotoxicity in non-bacterial cells is the disruption of mitochondrial function.[18] Studies have shown that this compound can accumulate in mitochondria, leading to:
-
Inhibition of the electron transport chain's Complex I.[3][8]
-
Increased production of mitochondrial Reactive Oxygen Species (ROS).[7]
-
Peroxidation of cardiolipin (B10847521), a key mitochondrial membrane phospholipid.[7]
-
Depolarization of the mitochondrial membrane.[8]
-
Activation of the intrinsic apoptotic pathway through caspases-9 and -3/7.[8]
Q6: Are there effective alternatives to this compound for contamination control in sensitive cell-based assays?
Yes, several alternatives can be considered depending on the potential contaminants and the sensitivity of the cell line and assay. It is always recommended to first optimize aseptic techniques to avoid the need for antibiotics altogether. If an antibiotic is necessary, options are available that may have a lower potential for interference.
Q7: How can I eliminate this compound from my cell culture before starting my experiment?
This compound can be effectively removed from a cell culture by washing the cells. This is a critical step if you suspect this compound is interfering with your assay. A standard protocol involves centrifuging the cell suspension to pellet the cells, removing the this compound-containing medium, washing the pellet with a sterile, isotonic buffer like PBS, and finally resuspending the cells in fresh, antibiotic-free medium.[19][20]
Data Presentation
Table 1: Reported Cytotoxic Effects of this compound on Various Mammalian Cell Types
| Cell Type | This compound Concentration | Exposure Time | Observed Effect | Citation |
| Human Osteoblasts, Myoblasts | ≥ 1 mg/cm² (~1 mg/mL) | 48 hours | Significant cytotoxicity | [21] |
| Human Fibroblasts | ≥ 3 mg/cm² (~3 mg/mL) | 48 hours | Significant cytotoxicity | [21] |
| Human Primary Knee Chondrocytes | 5 - 10 mg/mL | 24 hours | Increased cell death via apoptosis | [9] |
| Human Skeletal Muscle Cells | 0.01 mg/mL | 3 days | Significant decrease in cell viability | [13] |
| Human Endothelial Cells (HUVECs) | 2.5 mg/mL | 72 hours | Negative effect on proliferation | [5][13] |
| Porcine Proximal Tubular Cells | 2 mM (~2.9 mg/mL) | Not specified | Increased ROS, apoptosis | [3] |
Note: Concentrations may be reported differently across studies (e.g., mg/mL vs. mg/cm²). Researchers should carefully consider the specific conditions of their experiments.
Table 2: Potential Alternatives to this compound for Gram-Positive Contamination Control
| Antibiotic | Class | Primary Target | Notes |
| Linezolid | Oxazolidinone | Protein Synthesis | Bacteriostatic against staphylococci and enterococci.[22][23] |
| Daptomycin | Lipopeptide | Cell Membrane | Bactericidal; requires calcium for activity.[22][23] |
| Tigecycline | Glycylcycline | Protein Synthesis | Broad-spectrum, including activity against MRSA.[22][23] |
| Fosfomycin | Phosphonic Acid | Cell Wall Synthesis | Broad-spectrum; acts at an early stage of peptidoglycan synthesis.[22] |
| Amikacin (B45834) | Aminoglycoside | Protein Synthesis | Often used in combination with a Gram-positive agent for broad coverage.[24] |
Always perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Troubleshooting Guides & Protocols
Guide 1: Issue - Unexpected Cell Death or Poor Proliferation
If you observe higher-than-expected cell death, floating cells, or slower proliferation rates, this compound could be a contributing factor.
Experimental Protocol: Assessing Cell Viability with Trypan Blue
-
Prepare Cells: Collect a sample of your cell suspension (both adherent and floating cells).
-
Stain: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain. Incubate for 1-2 minutes at room temperature.
-
Count: Load 10 µL of the mixture into a hemocytometer.
-
Analyze: Using a microscope, count the number of viable (clear, unstained) and non-viable (blue, stained) cells.
-
Calculate:
-
Total Cells/mL = Average count per square × dilution factor × 10⁴
-
% Viability = (Number of viable cells / Total number of cells) × 100
-
-
Compare: Compare the viability of cells grown with and without this compound, or at different concentrations.
Guide 2: Issue - Inconsistent or Artifactual Assay Readouts
If your assay, especially a fluorescence-based one, is giving unexpectedly high or variable results, direct interference from this compound is possible.
Experimental Protocol: this compound Removal Prior to Assay
This protocol is designed to wash cells and remove residual this compound from the culture medium before performing a sensitive downstream assay.[19][20]
Control Experiment: To confirm assay interference, run a cell-free control. Add this compound (at the same concentration used in your culture medium) directly to your assay buffer and measure the signal. Compare this to the signal from the buffer alone. A significant change indicates direct interference.
Visualizing the Mechanism of Interference
This compound-Induced Mitochondrial Apoptosis Pathway
This diagram illustrates the proposed signaling cascade of this compound's off-target cytotoxic effects in eukaryotic cells, leading to apoptosis.[3][7][8]
References
- 1. This compound Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 2. nbinno.com [nbinno.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Antibiotics May Trigger Mitochondrial Dysfunction Inducing Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxic Effect of this compound on Viability and Functionality of Different Cells Involved in Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces reactive oxygen species-dependent apoptosis via mitochondrial cardiolipin peroxidation in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial superoxide production contributes to this compound-induced renal tubular cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Evaluation of this compound-Induced Toxicity in Human Primary Knee Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interference with this compound fluorescence polarisation immunoassay in a nonuraemic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of this compound by fluorescence polarisation immunoassay and EMIT in patients with renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference Causing Persistently Elevated this compound Levels Leading to Treatment Failure and Fatal Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. meropenemtrihydrate.com [meropenemtrihydrate.com]
- 16. researchgate.net [researchgate.net]
- 17. Assay Interference Causing Persistently Elevated this compound Levels Leading to Treatment Failure and Fatal Outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound impairs macrophage fungal killing by disrupting mitochondrial morphology and function | bioRxiv [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Topical this compound and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Alternatives to Fight this compound-Resistant Staphylococci and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
- 24. This compound and amikacin in cell cultures for virus isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining HPLC Methods for Improved Vancomycin Peak Resolution
Welcome to the technical support center for refining High-Performance Liquid Chromatography (HPLC) methods for vancomycin (B549263) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic separations of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound, focusing on improving peak resolution and shape.
Q1: My this compound peak is tailing. What are the potential causes and how can I fix it?
A1: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common issue in this compound analysis. It can lead to inaccurate quantification and poor resolution from other peaks.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: this compound, being a complex glycopeptide with amine groups, can interact with acidic silanol groups on the silica-based column packing material. This is a primary cause of tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to between 2.5 and 4.0) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1] Buffers such as phosphate (B84403) or citrate (B86180) are effective for pH control.[1][2]
-
Solution 2: Use an Ion-Pairing Reagent: Adding a small concentration of an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can mask the silanol groups and improve peak shape.
-
Solution 3: Employ End-Capped Columns: Use a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically bonded with a small molecule to reduce their activity.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination or Degradation: Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution 1: Flush the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.
-
Solution 2: Use a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column.
-
Solution 3: Replace the Column: If the column is old or has been used extensively with aggressive mobile phases, it may need to be replaced.
-
Q2: I am observing peak fronting for my this compound peak. What should I investigate?
A2: Peak fronting, the inverse of tailing, results in a leading edge that is less steep than the trailing edge.
Potential Causes & Solutions:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger (i.e., higher elution strength) than the mobile phase, the analyte can travel through the initial part of the column too quickly, causing fronting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Overload (Concentration): High concentrations of the analyte can lead to a non-linear distribution between the stationary and mobile phases.
-
Solution: Dilute the sample to a lower concentration.
-
-
Poorly Packed Column Bed: A void or channel in the column packing can lead to distorted peak shapes.
-
Solution: This is a less common issue with modern, high-quality columns, but if suspected, the column may need to be replaced.
-
Q3: My this compound peak is splitting into two or more peaks. What could be the reason?
A3: A split peak can be mistaken for poor resolution of two different compounds, but it can also be an artifact of the chromatographic system or method.
Potential Causes & Solutions:
-
Co-eluting Impurity: It's possible that an impurity or a related substance is co-eluting with the main this compound peak.
-
Solution: Alter the mobile phase composition (e.g., change the organic solvent ratio or pH) or the column chemistry (e.g., switch from C18 to C8) to try and resolve the two peaks.
-
-
Sample Solvent Effect: Similar to peak fronting, a strong sample solvent can cause the peak to split, especially for early-eluting peaks.
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.
-
-
Blocked Frit or Column Inlet: Particulate matter from the sample or system can block the inlet frit of the column, causing the sample to be distributed unevenly onto the column bed.
-
Solution 1: Filter all samples and mobile phases before use.
-
Solution 2: Reverse-flush the column (if permitted by the manufacturer) to dislodge particulates. If this doesn't work, the frit or the column may need to be replaced.
-
-
Temperature Mismatch: A significant temperature difference between the injected sample and the column can sometimes lead to peak distortion.
-
Solution: Ensure the sample and the column are at a similar temperature. Using a column oven can provide a stable temperature environment.
-
Data Presentation: Comparison of HPLC Parameters
The following tables summarize quantitative data from various published methods for this compound analysis, providing a starting point for method development and optimization.
Table 1: Comparison of Mobile Phase Compositions and their Effect on this compound Retention
| Mobile Phase Composition | pH | Column | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Phosphate buffer : Acetonitrile (90:10, v/v) | 2.8 | C18 | 1.0 | ~6.2 | [3] |
| Citrate buffer : Acetonitrile : Methanol (85:10:5, v/v/v) | 4.0 | C8 | 1.0 | ~4.3 | [1] |
| 20 mM Ammonium Acetate/Formic Acid buffer : Methanol (88:12, v/v) | 4.0 | C18 | 1.5 | ~4.0 | [4] |
| 0.1% Orthophosphoric acid in Water : Acetonitrile : Methanol (72:25:3, v/v/v) | - | C18 | 1.0 | ~2.8 | [5] |
| Phosphate buffer : Acetonitrile (86:14, v/v) | 2.2 | C18 | 0.72 | Not Specified | [6] |
Table 2: Comparison of C8 and C18 Columns for this compound Analysis
| Column Type | Carbon Chain Length | Hydrophobicity | Typical Retention of this compound | Potential Advantages for this compound | Potential Disadvantages for this compound |
| C18 (Octadecylsilane) | 18 carbons | High | Longer retention | Better resolution of complex mixtures and impurities.[7][8] | Can lead to longer run times and increased peak tailing if silanol interactions are not managed.[8] |
| C8 (Octylsilane) | 8 carbons | Moderate | Shorter retention | Faster analysis times and potentially reduced peak tailing due to less hydrophobic interaction.[7][8] | May provide less resolution for closely eluting impurities compared to C18.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound HPLC analysis.
Protocol 1: Standard Isocratic HPLC Method for this compound Quantification
This protocol is a general starting point for the analysis of this compound in a pharmaceutical formulation.
1. Materials and Reagents:
- This compound Hydrochloride reference standard
- HPLC grade Acetonitrile
- HPLC grade Methanol
- Monobasic Sodium Phosphate
- Phosphoric Acid
- Deionized water (18.2 MΩ·cm)
2. Equipment:
- HPLC system with UV detector
- C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Analytical balance
- pH meter
- Sonicator
- 0.45 µm membrane filters
3. Mobile Phase Preparation (Phosphate buffer:Acetonitrile, 90:10 v/v, pH 3.0):
- Prepare a 0.05 M sodium phosphate buffer by dissolving the appropriate amount of monobasic sodium phosphate in deionized water.
- Adjust the pH of the buffer to 3.0 with phosphoric acid.
- Mix 900 mL of the pH-adjusted buffer with 100 mL of acetonitrile.
- Degas the mobile phase by sonication or vacuum filtration.
4. Standard Solution Preparation:
- Accurately weigh approximately 25 mg of this compound hydrochloride reference standard and transfer to a 25 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
- Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.
5. Sample Preparation (for a 500 mg this compound vial):
- Reconstitute the contents of the vial with a known volume of deionized water.
- Further dilute an aliquot of the reconstituted solution with the mobile phase to obtain a theoretical concentration within the range of the standard curve (e.g., 50 µg/mL).
6. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: Phosphate buffer : Acetonitrile (90:10, v/v), pH 3.0
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Column Temperature: Ambient or 30 °C
- Detection Wavelength: 280 nm[1]
7. Analysis:
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.
Protocol 2: Method Validation for this compound HPLC Assay
This protocol outlines the key parameters to be evaluated for validating an HPLC method for this compound, based on ICH guidelines.[9]
1. Specificity:
- Inject a blank (mobile phase), a placebo (formulation excipients without this compound), and a this compound standard solution.
- Acceptance Criteria: The blank and placebo chromatograms should not show any interfering peaks at the retention time of this compound.
2. Linearity:
- Prepare a series of at least five concentrations of this compound standard solution (e.g., 10, 25, 50, 75, 100 µg/mL).
- Inject each concentration in triplicate.
- Plot a graph of peak area versus concentration and perform a linear regression analysis.
- Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy (% Recovery):
- Prepare samples by spiking a placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
- Analyze these samples in triplicate.
- Calculate the percentage recovery.
- Acceptance Criteria: The mean recovery should be within 98-102%.
4. Precision:
- Repeatability (Intra-day precision): Analyze six replicate injections of the this compound standard solution at 100% of the target concentration on the same day.
- Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or different equipment.
- Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
- Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of a series of dilute solutions.
- Acceptance Criteria: Typically, LOD is determined at a S/N of 3:1, and LOQ at a S/N of 10:1. The LOQ should be a concentration that can be determined with acceptable precision and accuracy.
6. Robustness:
- Deliberately make small variations in the method parameters and assess the impact on the results.
- Parameters to vary include:
- Mobile phase pH (± 0.2 units)
- Mobile phase composition (e.g., ± 2% organic solvent)
- Column temperature (± 5 °C)
- Flow rate (± 0.1 mL/min)
- Acceptance Criteria: The results should remain within the acceptance criteria for system suitability (e.g., tailing factor, resolution, and %RSD of replicate injections).
Visualizations
The following diagrams illustrate logical workflows for troubleshooting and method development.
Caption: Troubleshooting workflow for common HPLC peak shape issues.
Caption: Systematic approach to this compound HPLC method development.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. The Development and Validation of a Simple HPLC-UV Method for the Determination of this compound Concentration in Human Plasma and Application in Critically Ill Patients [mdpi.com]
- 3. ijfmr.com [ijfmr.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A simple and validated HPLC method for this compound assay in plasma samples: the necessity of TDM center development in Southern Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 9. he01.tci-thaijo.org [he01.tci-thaijo.org]
minimizing batch-to-batch variability of vancomycin in experiments
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to minimize batch-to-batch variability of vancomycin (B549263) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound batch-to-batch variability and why is it a significant concern in research?
Q2: What are the primary causes and types of impurities in this compound batches?
A2: The primary causes of variability and impurities stem from the manufacturing and purification processes, as well as subsequent handling and storage.[1][5] Fermentation can produce many structurally similar compounds.[1] The most notable impurity is Crystalline Degradation Product 1 (CDP-1), which results from the deamidation of an asparagine residue in the this compound structure.[6] This transformation is accelerated by high temperatures and alkaline pH.[6] Other impurities can also be present, with some commercial preparations containing up to 15 different types, composing a significant fraction of the sample.[3]
Q3: How should I properly store and handle this compound powder and solutions to ensure stability?
A3: Proper storage is crucial to prevent degradation.
-
Powder: this compound hydrochloride is stable in its solid form.[7] It should be stored at -0 °C as recommended by suppliers.[8]
-
Solutions: The stability of this compound solutions depends on the concentration, solvent, pH, and temperature. Solutions are most stable at a pH between 3 and 5.[8] Reconstituted vials can be stored in a refrigerator for up to 96 hours, and after further dilution in 5% Dextrose Injection or 0.9% Sodium Chloride Injection, they can be refrigerated for up to 14 days without significant potency loss.[9] For oral solutions, storage at 4°C maintains at least 93.6% of the initial concentration for 75 days, whereas at 25°C, stability over 90% is maintained for only about 26-30 days.[10] Solutions should be sterilized by filtration, not autoclaving.[8]
Q4: What is the recommended procedure for preparing this compound solutions for experiments?
A4: The preparation method depends on the desired concentration and experimental use.
-
Reconstitution: For parenteral use, reconstitute a 1 g vial with 20 mL of Sterile Water for Injection (WFI).[9][11]
-
Dilution: Further dilute the reconstituted solution with a compatible solvent like 0.9% NaCl or 5% Dextrose in Water (D5W).[9][12] The final concentration should generally not exceed 10 mg/mL for standard infusions, though higher concentrations have been studied for specific applications.[12]
-
Solubility: this compound hydrochloride is soluble in water, with solubility increasing at lower pH values.[7][13] To achieve higher solubility, warming the tube to 37°C and using an ultrasonic bath can be helpful.[14] It is recommended to prepare and use solutions on the same day.[14]
Q5: How can I qualify and compare a new batch of this compound with a previously used one?
A5: To ensure consistency, a new batch should be analytically compared to the old one. The most reliable method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC).[2] These techniques can separate and quantify this compound B and its major impurities.[6][15] You should compare the purity (percentage of this compound B) and the impurity profile, paying close attention to the levels of known degradation products like CDP-1.[1][2] A microbiological assay can also be used to compare the biological potency of different batches.[1]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments using different this compound lots.
| Potential Cause | Troubleshooting Action |
| Different Purity/Impurity Profiles | Different batches can have varying levels of the active this compound B (typically 89-95%) and total impurities (5-11%).[1][2] These differences can alter the effective concentration and biological activity. |
| Solution: 1. Request a Certificate of Analysis (CoA) for each batch from the supplier and compare the purity and impurity data. 2. Perform an in-house analysis using HPLC to confirm the purity and impurity profile of each batch before use (See Protocol 1). 3. If significant differences are found, consider sourcing this compound from a single, well-characterized batch for the entire study. | |
| Degradation of this compound Stock | Improper storage (e.g., wrong temperature, exposure to light, incorrect pH) can lead to the degradation of this compound over time, reducing its potency.[6][16] |
| Solution: 1. Review your storage procedures against the manufacturer's recommendations.[8] 2. Prepare fresh stock solutions for each experiment or validate the stability of your stored solutions under your specific conditions. 3. Re-analyze the purity of your stock solution if it has been stored for an extended period. |
Issue 2: The observed biological effect of my this compound solution is lower than expected.
| Potential Cause | Troubleshooting Action |
| Presence of Antagonistic Impurities | The impurity CDP-1 has been suggested to act as a functional this compound antagonist, which could reduce its overall efficacy.[6] |
| Solution: Use a validated HPLC method to quantify the percentage of CDP-1 in your this compound batch.[2][6] If the level is high, consider obtaining a higher purity batch with a lower CDP-1 specification. | |
| Incorrect Solution Concentration | Errors in weighing, reconstitution, or dilution can lead to a lower-than-calculated final concentration. This compound hydrochloride is an amorphous substance, which can make precise weighing challenging.[7] |
| Solution: 1. Verify all calculations for solution preparation. 2. Use a calibrated analytical balance and follow standard operating procedures for weighing. 3. Confirm the concentration of your final working solution using a validated analytical method like UV-Vis Spectrophotometry (See Protocol 2) or HPLC.[15] | |
| pH-related Instability | This compound solutions are most stable at pH 3-5.[8] If the experimental medium has a neutral or alkaline pH, the drug may degrade more rapidly, especially at elevated temperatures.[6] |
| Solution: 1. Measure the pH of your final this compound solution and experimental medium. 2. If possible, adjust the pH of the stock solution to the stable range. 3. Minimize the time the this compound solution is kept in high pH or high-temperature conditions before use. |
Issue 3: I observe precipitation or cloudiness in my prepared this compound solution.
| Potential Cause | Troubleshooting Action |
| Poor Solubility / High Concentration | This compound has limited solubility, especially at neutral pH.[7] High concentrations, particularly in saline, can lead to precipitation or gel formation over time.[11] |
| Solution: 1. Ensure the concentration does not exceed the solubility limit in your chosen solvent and pH. 2. For high concentrations, D5W is often a better solvent than 0.9% NaCl.[12] 3. Prepare solutions immediately before use and visually inspect for particles. Using an inline filter during administration can also be considered.[11] | |
| Formation of Degradation Products | The degradation product CDP-1 has different solubility characteristics than this compound B and can precipitate out of solution.[6] |
| Solution: This indicates significant degradation. Discard the solution. Prepare a fresh solution using a high-purity this compound batch and ensure proper storage and handling procedures are followed to prevent degradation. | |
| Incompatibility with Other Reagents | The this compound solution may be incompatible with other components in your experimental medium, leading to precipitation. |
| Solution: Test the compatibility of your this compound solution with the experimental medium by preparing a small test mixture and observing it over time before starting the full experiment. |
Data Presentation
Table 1: Stability of this compound Solutions Under Various Storage Conditions
| Concentration (mg/mL) | Solvent | Storage Temp. | Duration | Stability (% Initial Conc.) | Reference |
|---|---|---|---|---|---|
| 5 & 10 | 0.9% NaCl (in PVC bags) | 4°C | 58 days | Stable | [11] |
| 5 | 0.9% NaCl (in PVC bags) | 22°C | 48 hours | Stable | [11] |
| 25 | Ora-Sweet + Water (1:1) | 4°C | 75 days | >93.6% | [10] |
| 25 | Ora-Sweet + Water (1:1) | 25°C | 30 days | >90.0% | [10] |
| 41.7 | 0.9% NaCl or D5W | Room Temp (18-25°C) | 48 hours | >90% | [12][17] |
| 80 | 0.9% NaCl | 25°C | <22 hours | Particles observed after 22h | [11] |
| 83.3 | D5W | Room Temp | 48 hours | Stable | [12] |
| 83.3 | 0.9% NaCl | Room Temp | 24 hours | Stable |[12] |
Table 2: Solubility of this compound Hydrochloride at 37°C
| pH of Aqueous Media | Volume Required to Dissolve 250 mg Dose (mL) | Solubility Classification | Reference |
|---|---|---|---|
| 1.0 | 1.78 | Highly Soluble | [18] |
| 3.0 | 1.27 | Highly Soluble | [13] |
| 4.0 | 83.8 | Highly Soluble | [13] |
| 5.0 | 26.3 | Highly Soluble | [13][18] |
| 7.5 | 14.2 | Highly Soluble |[13][18] |
Table 3: Comparison of Common Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| HPLC / UPLC | Chromatographic separation based on polarity | Gold standard; high specificity, precision, and accuracy; separates impurities. | Higher cost, longer analysis time, requires technical expertise. | [2][15] |
| UV-Vis Spectrophotometry | Measures absorbance at a specific wavelength (e.g., 280 nm) | Simple, affordable, rapid. | Lower specificity; sensitive to particulate matter and environmental interference; cannot separate impurities. | [15] |
| Immunoassays (FPIA, EMIT) | Antigen-antibody binding | Simple, practical for routine clinical monitoring. | Can be interfered with by degradation products, leading to overestimation. | [19][20] |
| Microbiological Assay | Measures inhibition of bacterial growth | Measures biological potency directly. | Not suitable for purity/impurity analysis; can be influenced by impurities with partial activity. |[1] |
Experimental Protocols
Protocol 1: this compound Purity and Impurity Analysis by HPLC
This protocol provides a general methodology for assessing this compound purity. Specific parameters should be optimized based on the available instrumentation and columns.
-
Objective: To quantify the percentage of this compound B and major impurities, such as CDP-1, in a given batch.
-
Materials:
-
This compound sample (powder or solution)
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[2]
-
Mobile Phase A: Phosphate or ammonium (B1175870) acetate (B1210297) buffer (e.g., 10 mM, pH 3.2 or 9.0)[2][6]
-
High-purity water
-
This compound B reference standard
-
-
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in high-purity water to a known concentration (e.g., 1.0 mg/mL).[6] If starting from a solution, dilute it to the same concentration.
-
Standard Preparation: Prepare a standard curve by serial dilution of the this compound B reference standard in water to bracket the expected sample concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 280 nm.[2]
-
Injection Volume: 10-20 µL.
-
Gradient Elution: Develop a gradient program to separate this compound B from its impurities. An example might be starting with a low percentage of Mobile Phase B (e.g., 5-10%) and increasing it over 20-30 minutes to elute all components.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound B and all impurity peaks in the chromatogram.
-
Calculate the purity of this compound B using the normalized area percentage method:
-
% Purity = (Area of this compound B Peak / Total Area of All Peaks) x 100
-
-
Quantify specific impurities by comparing their peak areas to the standard curve if reference standards for those impurities are available.
-
Protocol 2: this compound Concentration Measurement by UV-Vis Spectrophotometry
This protocol provides a rapid method for estimating the total this compound concentration in a solution.
-
Objective: To determine the total concentration of a prepared this compound solution.
-
Materials:
-
This compound solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
-
Solvent used for this compound solution (e.g., water, 0.9% NaCl) as blank
-
-
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform serial dilutions to create a set of standards with concentrations ranging from approximately 10 µg/mL to 100 µg/mL.
-
-
Measurement:
-
Set the spectrophotometer to read absorbance at 280 nm.
-
Use the solvent to zero the spectrophotometer (blank).
-
Measure the absorbance of each standard and the unknown sample solution. If the sample's absorbance is too high, dilute it with the solvent to fall within the range of the standard curve.
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. Remember to account for any dilution factors.
-
-
Mandatory Visualizations
Caption: Workflow for qualifying a new this compound batch.
References
- 1. Product Quality of Parenteral this compound Products in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jwatch.org [jwatch.org]
- 5. This compound production in batch and continuous culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quality Assessment of U.S. Marketplace this compound for Injection Products Using High-Resolution Liquid Chromatography-Mass Spectrometry and Potency Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3067099A - this compound and method for its preparation - Google Patents [patents.google.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. globalrph.com [globalrph.com]
- 10. Stability of this compound 25 mg/mL in Ora-Sweet and Water in Unit-Dose Cups and Plastic Bottles at 4°C and 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the stability of this compound solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Physicochemical Stability of this compound at High Concentrations in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. This compound hydrochloride | CAS:1404-93-9 | Antibiotic | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. ijfmr.com [ijfmr.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. scielo.br [scielo.br]
- 20. An Overview of Analytical Methodologies for Determination of this compound in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Prevent Vancomycin Resistance In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the emergence of vancomycin (B549263) resistance in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a gradual increase in the this compound Minimum Inhibitory Concentration (MIC) in our serial passage experiments. What is the likely cause?
A1: A stepwise increase in this compound MIC during serial passage experiments is a common method for selecting for resistance in vitro. This phenomenon suggests that the bacterial population is adapting to the presence of the antibiotic. The initial bacterial population may contain subpopulations with reduced susceptibility (heteroresistance) that are selected for over time.[1] Continued exposure to increasing concentrations of this compound allows for the selection of mutants with progressively higher resistance levels.[1]
Q2: Can the initial bacterial inoculum size affect the likelihood of this compound resistance emerging in our experiments?
A2: Yes, the inoculum size can significantly impact the development of resistance.[2] A higher initial bacterial density increases the probability of pre-existing resistant mutants being present in the population. This phenomenon, known as the inoculum effect, can lead to an apparent increase in the MIC at high bacterial densities.[2] Experiments have shown that higher inocula of MRSA exposed to this compound lead to a more rapid increase in MICs over time.[2]
Q3: We are struggling to obtain reproducible results in our this compound susceptibility testing. What are some common factors that could be causing this variability?
A3: Lack of reproducibility in susceptibility testing can stem from several factors. Key considerations include:
-
Inoculum Preparation: Ensure a standardized and consistent inoculum density for each experiment.
-
Media Composition: Variations in broth or agar (B569324) composition can affect antibiotic activity and bacterial growth.
-
Incubation Conditions: Strict adherence to incubation time and temperature is crucial.
-
Antibiotic Stock Solutions: Improperly prepared or stored this compound solutions can lead to degradation and reduced potency.
-
Testing Method: Different susceptibility testing methods (e.g., broth microdilution, Etest, disk diffusion) can yield slightly different results.[3]
Q4: What is the role of efflux pumps in the development of this compound resistance in vitro?
A4: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration.[4] Overexpression of certain efflux pumps can contribute to low-level this compound resistance, which may provide a stepping stone for the acquisition of higher-level resistance mechanisms.[5][6] The presence of efflux pump activity can be a crucial factor in the initial survival of bacteria under antibiotic pressure, allowing for the subsequent development of more robust resistance.[5][7]
Troubleshooting Guides
Issue 1: Unexpectedly Rapid Emergence of High-Level this compound Resistance
| Potential Cause | Troubleshooting Step |
| Contamination with a highly resistant strain: | Perform Gram staining and species identification (e.g., 16S rRNA sequencing) to confirm the purity of your bacterial culture. |
| Presence of a mutator phenotype: | Determine the mutation frequency of your strain (e.g., by measuring the rate of resistance to rifampicin) to assess if it has a hypermutable phenotype, which can accelerate the development of resistance.[1] |
| Plasmid-mediated resistance transfer: | If working with mixed cultures or in an environment with other bacteria, consider the possibility of horizontal gene transfer of resistance genes (e.g., vanA).[8] PCR can be used to screen for the presence of known this compound resistance genes.[9] |
Issue 2: Inconsistent Results with Combination Therapies
| Potential Cause | Troubleshooting Step |
| Antagonistic interaction between agents: | Not all antibiotic combinations are synergistic. For example, some studies have shown that the combination of this compound and linezolid (B1675486) can be antagonistic against certain MRSA strains.[10] Perform checkerboard assays or time-kill curves to systematically evaluate the interaction between this compound and the second agent. |
| Suboptimal concentrations: | The synergistic effect of a combination therapy is often dependent on the specific concentrations of each drug. A thorough dose-response analysis is necessary to identify the optimal concentration range for synergy. |
| Different mechanisms of action: | The effectiveness of a combination can depend on the specific resistance mechanisms of the test organism. For instance, the synergy between this compound and β-lactams is particularly effective against strains with reduced this compound susceptibility.[11] |
Data Presentation
Table 1: Effect of Inoculum Size on this compound MIC for MRSA Over 15 Days
| Day | Low Inoculum (10⁴ CFU/ml) MIC (µg/ml) | Medium Inoculum (10⁶ CFU/ml) MIC (µg/ml) | High Inoculum (10⁸ CFU/ml) MIC (µg/ml) |
| 1 | 1 | 1-2 | 2 |
| 15 | 2-4 | 4-8 | 4-16 |
| Data summarized from a study on the inoculum effect on this compound resistance development in MRSA.[2] |
Table 2: Synergistic Activity of this compound in Combination with a β-Lactam (Cefazolin) against MRSA
| Time (hours) | This compound Alone (log₁₀ CFU/ml change) | This compound + Cefazolin (log₁₀ CFU/ml change) |
| 12 | -2.80 ± 0.59 | -4.31 ± 0.58 |
| 48 | -3.07 ± 1.15 | -4.00 ± 0.82 |
| This table illustrates the enhanced bactericidal effect of the combination therapy at 12 hours.[12] |
Experimental Protocols
Population Analysis Profile (PAP) for Detecting Heteroresistance
This method is used to quantify the proportion of a bacterial population that can grow at various concentrations of an antibiotic.
Methodology:
-
Prepare an overnight bacterial culture in a suitable broth medium (e.g., Tryptic Soy Broth).
-
Perform serial dilutions of the overnight culture in phosphate-buffered saline (PBS).
-
Plate 100 µL of each dilution onto agar plates (e.g., Brain Heart Infusion agar) containing increasing concentrations of this compound (e.g., 0, 1, 2, 3, 4, 6, 8 µg/mL).[13]
-
Incubate the plates at 37°C for 48 hours.[13]
-
Count the colonies on each plate to determine the number of colony-forming units (CFU)/mL at each this compound concentration.
-
Plot the CFU/mL (on a logarithmic scale) against the this compound concentration. The resulting curve is the population analysis profile.
Time-Kill Assay for Assessing Combination Therapy
This assay evaluates the bactericidal activity of antimicrobial agents over time, both individually and in combination.
Methodology:
-
Prepare a bacterial suspension in the logarithmic phase of growth and dilute it to a starting inoculum of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.[14]
-
Set up test tubes with the following conditions:
-
Growth control (no antibiotic)
-
This compound alone at a specified concentration (e.g., 4x MIC)[15]
-
Second antibiotic alone at a specified concentration
-
This compound and the second antibiotic in combination
-
-
Incubate the tubes at 37°C.
-
At various time points (e.g., 0, 2, 4, 6, 24 hours), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them onto antibiotic-free agar to determine the viable bacterial count (CFU/mL).
-
Plot the log₁₀ CFU/mL against time for each condition to generate time-kill curves.
Visualizations
Caption: A generalized workflow for studying the prevention of this compound resistance in vitro.
Caption: The synergistic mechanism of this compound and β-lactam antibiotics.
References
- 1. An Elevated Mutation Frequency Favors Development of this compound Resistance in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of inoculum size on selection of in vitro resistance to this compound, daptomycin, and linezolid in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A modified population analysis profile (PAP) method to detect hetero-resistance to this compound in Staphylococcus aureus in a UK hospital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux pumps: gatekeepers of antibiotic resistance in Staphylococcus aureus biofilms [microbialcell.com]
- 5. The Role of Efflux Pumps in the Transition from Low-Level to Clinical Antibiotic Resistance | MDPI [mdpi.com]
- 6. Involvement of Efflux Pumps in the Resistance to Peptidoglycan Synthesis Inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdc.gov [cdc.gov]
- 9. Quantification and Multidrug Resistance Profiles of this compound-Resistant Enterococci Isolated from Two Wastewater Treatment Plants in the Same Municipality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro 24-hour time-kill studies of this compound and linezolid in combination versus methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vitro Pharmacodynamics of this compound and Cefazolin Alone and in Combination against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
dealing with the "vancomycin MIC creep" phenomenon in MRSA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methicillin-Resistant Staphylococcus aureus (MRSA) and the phenomenon of "vancomycin MIC creep."
Frequently Asked Questions (FAQs)
Q1: What is "this compound MIC creep" in MRSA?
A1: This compound (B549263) MIC creep refers to the gradual, upward trend in the minimum inhibitory concentration (MIC) of this compound against S. aureus isolates over time, even while these values remain within the susceptible range (≤2 µg/mL).[1] This phenomenon is a significant concern as it can lead to slower clinical responses, higher rates of treatment failure, and increased morbidity and mortality in patients with serious MRSA infections.[1][2]
Q2: What is the clinical significance of this compound MIC creep?
A2: Although isolates may still be classified as "susceptible" to this compound, infections caused by MRSA with higher this compound MICs (e.g., 1.5 µg/mL or 2 µg/mL) are associated with poorer patient outcomes.[3] Studies have shown a correlation between elevated this compound MICs and an increased likelihood of treatment failure and mortality in patients with MRSA bacteremia. This has prompted recommendations to consider alternative therapies when encountering MRSA isolates with this compound MICs at the higher end of the susceptible range.
Q3: What are the underlying molecular mechanisms of this compound MIC creep?
A3: this compound MIC creep is a multifactorial process primarily associated with changes in the bacterial cell wall. Key mechanisms include:
-
Cell Wall Thickening: A hallmark of reduced this compound susceptibility is an increase in the thickness of the staphylococcal cell wall. This thickened wall is thought to "trap" this compound molecules, preventing them from reaching their target site of action at the cell membrane.
-
Mutations in Two-Component Regulatory Systems: Several two-component signaling systems in S. aureus play a crucial role in regulating cell wall synthesis and have been implicated in this compound MIC creep. Notable systems include:
-
VraSR: This system is a key regulator of the cell wall stress response. Mutations in the vraS or vraR genes can lead to the upregulation of genes involved in peptidoglycan synthesis, contributing to a thicker cell wall and increased this compound MICs.[4]
-
GraSR: This system is also involved in the cell envelope stress response. Mutations in graR have been shown to contribute to the VISA (this compound-intermediate S. aureus) phenotype.[4]
-
WalKR (YycGF): This is an essential two-component system that regulates cell wall metabolism. Mutations in this pathway can also contribute to reduced this compound susceptibility.
-
AirSR: This system is also associated with this compound resistance, with mutations leading to decreased expression of genes involved in cell wall synthesis.[3]
-
Q4: How is this compound MIC creep detected?
A4: this compound MIC creep is detected by monitoring the this compound MIC values of MRSA isolates over time within an institution or geographic region. The most common methods for determining this compound MICs are:
-
Broth Microdilution (BMD): This is considered the gold-standard method for determining MICs.[5]
-
Etest: This is a gradient diffusion method that is often used for its convenience. Etest results for this compound tend to be 0.5 to 1.5 log2 dilutions higher than those obtained by BMD.[2][6]
-
Automated Systems: Commercial automated systems are widely used in clinical laboratories for susceptibility testing.
Regular monitoring of MIC distributions, including the MIC50, MIC90, and geometric mean MIC, can help identify trends indicative of MIC creep.
Experimental Protocols
Broth Microdilution (BMD) for this compound MIC Determination (CLSI Guidelines)
This protocol is a summarized version based on Clinical and Laboratory Standards Institute (CLSI) guidelines. Users should always refer to the latest CLSI documents for detailed procedures.
Materials:
-
Mueller-Hinton broth (MHB), cation-adjusted
-
This compound powder
-
96-well microtiter plates
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
S. aureus isolate to be tested
-
Quality control strain (e.g., S. aureus ATCC 29213)
-
Incubator (35°C ± 2°C)
-
Plate reader or light box
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound at a known concentration.
-
Prepare this compound Dilutions: Perform serial twofold dilutions of this compound in MHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).
-
Prepare Inoculum: From a pure, overnight culture of the MRSA isolate on a non-selective agar (B569324) plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute Inoculum: Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculate Plate: Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions. Also, include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Read Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined visually using a light box or with a plate reader.
Etest for this compound MIC Determination
Materials:
-
Mueller-Hinton agar (MHA) plates
-
This compound Etest strips
-
Sterile saline or broth
-
0.5 McFarland turbidity standard
-
S. aureus isolate to be tested
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Forceps
Procedure:
-
Prepare Inoculum: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the BMD method.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Allow to Dry: Let the plate sit at room temperature for 10-15 minutes to allow the surface to dry.
-
Apply Etest Strip: Using sterile forceps, apply the this compound Etest strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar surface.
-
Incubate: Invert the plate and incubate at 35°C ± 2°C for 24 hours.
-
Read Results: After incubation, an elliptical zone of inhibition will be visible. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the next highest value.
Troubleshooting Guides
Broth Microdilution (BMD)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No growth in control well | Inoculum viability issue; Improper incubation conditions | Use a fresh culture for inoculum preparation; Verify incubator temperature and atmosphere. |
| Contamination | Non-sterile technique; Contaminated reagents | Use aseptic technique throughout the procedure; Check sterility of broth and other reagents. |
| "Skipped" wells (growth in higher concentration wells but not in lower ones) | Inoculum not well-mixed; Pipetting error | Ensure the inoculum is homogenous before dispensing; Check pipette calibration and technique. |
| MIC for QC strain is out of range | Procedural error; Incorrect this compound concentration; QC strain has mutated | Review all steps of the protocol for accuracy; Prepare a fresh this compound stock solution; Use a fresh, verified QC strain. |
Etest
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Uneven or non-confluent growth | Improper inoculation technique | Ensure the entire agar surface is swabbed evenly in three directions. |
| Indistinct inhibition ellipse | Inoculum too light or too heavy; Mixed culture | Re-standardize the inoculum to 0.5 McFarland; Ensure the culture is pure before testing. |
| MIC value is off the scale | Organism is highly resistant or highly susceptible | If the ellipse is below the lowest concentration, the MIC is ≤ the lowest value on the strip. If there is no ellipse, the MIC is > the highest value. Consider using a different antibiotic for highly resistant strains. |
| Air bubbles under the strip | Improper application of the Etest strip | Apply the strip carefully to avoid trapping air. If small bubbles are present, they may not affect the result. If large bubbles are present, the test may need to be repeated. |
Data Presentation
Table 1: Comparison of this compound MICs for MRSA Determined by Broth Microdilution (BMD) and Etest
| Study | Number of Isolates | Modal MIC by BMD (µg/mL) | Modal MIC by Etest (µg/mL) | Key Finding |
| Swenson et al. | 101 | 1 | 2 | Etest MICs were consistently one twofold dilution higher than BMD.[7] |
| Sader et al. | 1800 | 0.75 | 1.5 and 2 | Etest provided consistently higher MIC results than the reference BMD method.[2][6] |
| Fernando et al. | 30 | ≤1 | 1.5 | E-test MIC values were 1 to 2 dilutions higher than those of BMD.[8][9] |
Table 2: Alternative Antibiotics for MRSA with Elevated this compound MICs
| Antibiotic | Class | General Efficacy | Considerations |
| Daptomycin (B549167) | Cyclic lipopeptide | Effective for bacteremia and endocarditis.[3] | Not for use in pneumonia due to inactivation by pulmonary surfactant. |
| Linezolid | Oxazolidinone | Good for pneumonia and skin/soft tissue infections. | Bacteriostatic against S. aureus. |
| Ceftaroline | Cephalosporin | Effective against MRSA, including some strains with reduced this compound susceptibility. | |
| Telavancin | Lipoglycopeptide | Alternative for complicated skin and soft tissue infections and hospital-acquired pneumonia. | Potential for nephrotoxicity. |
| Dalbavancin | Lipoglycopeptide | Long-acting agent for acute bacterial skin and skin structure infections. | |
| Oritavancin | Lipoglycopeptide | Single-dose regimen for acute bacterial skin and skin structure infections. | |
| Tigecycline | Glycylcycline | Broad-spectrum activity, but generally considered bacteriostatic against S. aureus. | Increased mortality has been observed in some studies for serious infections. |
| Quinupristin/Dalfopristin | Streptogramin | Effective for this compound-resistant Enterococcus faecium and some MRSA infections. | Can cause arthralgias and myalgias. |
Mandatory Visualizations
Caption: VraSR two-component signaling pathway in response to this compound.
Caption: Broth Microdilution (BMD) experimental workflow.
Caption: Etest experimental workflow for this compound MIC determination.
References
- 1. bsac.org.uk [bsac.org.uk]
- 2. Nine-Hospital Study Comparing Broth Microdilution and Etest Method Results for this compound and Daptomycin against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound compared with those of alternative treatments for methicillin‐resistant Staphylococcus aureus infections: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of vraSR and graSR Point Mutations to this compound Resistance in this compound-Intermediate Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EVALUATION OF METHODS IN DETECTING this compound MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nine-hospital study comparing broth microdilution and Etest method results for this compound and daptomycin against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound MICs for Methicillin-Resistant Staphylococcus aureus Isolates Differ Based upon the Susceptibility Test Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
adjusting vancomycin concentration for different bacterial growth phases
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on adjusting vancomycin (B549263) concentrations for bacteria in different growth phases, particularly for stationary phase and biofilm-embedded cells.
Frequently Asked Questions (FAQs)
Q1: Why is this compound less effective against stationary phase bacteria and biofilms?
A1: this compound's primary mechanism of action is the inhibition of cell wall synthesis.[1][2] Bacteria in the stationary phase or within biofilms have a significantly reduced growth rate and metabolic activity. Consequently, the target of this compound—the actively synthesizing peptidoglycan layer—is less available, leading to decreased antibiotic efficacy. Additionally, bacteria in biofilms are encased in a self-produced extracellular polymeric substance (EPS) matrix, which can act as a physical barrier, preventing this compound from reaching the bacterial cells.[3] Some bacteria, like Staphylococcus aureus, can also develop a thickened cell wall in response to this compound, which further impedes drug penetration.[4][5]
Q2: What is the difference between MIC, MBC, MBIC, and MBEC?
A2: These are all measures of antibiotic effectiveness, but they apply to different bacterial growth states and outcomes:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a planktonic (free-floating) bacterium.[6]
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antibiotic that kills 99.9% of a planktonic bacterial population.[6] this compound tolerance is often defined by a high MBC/MIC ratio (≥32).[7][8]
-
Minimal Biofilm Inhibitory Concentration (MBIC): The lowest concentration of an antibiotic required to inhibit the metabolic activity or growth of a pre-formed biofilm.[9]
-
Minimal Biofilm Eradication Concentration (MBEC): The lowest concentration of an antibiotic required to kill all the bacteria within a pre-formed biofilm.[9][10]
Q3: How much higher are the this compound concentrations needed for biofilms compared to planktonic bacteria?
A3: The required this compound concentrations for biofilm eradication are significantly higher than for planktonic bacteria. Studies have shown that the MIC for this compound can increase several-fold when bacteria are grown in a biofilm. For example, against Staphylococcus aureus, the MIC₅₀ and MIC₉₀ of this compound increased by 4-fold and 8-fold, respectively, in biofilm susceptibility assays compared to planktonic cultures.[11] The MBEC values for biofilm-embedded S. aureus are often much higher than the MBCs for their planktonic counterparts, sometimes reaching levels considered resistant by standard clinical guidelines.[12][13]
Q4: What is this compound tolerance and how does it relate to bacterial growth phase?
A4: this compound tolerance refers to the ability of bacteria to survive in the presence of bactericidal concentrations of the antibiotic, often characterized by an MBC/MIC ratio of ≥32.[7][8] This phenomenon is particularly relevant in slow-growing or non-dividing bacteria, such as those in the stationary phase or within biofilms.[14] While the bacteria are not technically resistant (i.e., their MIC is still in the susceptible range), they are not effectively killed by the antibiotic, which can lead to persistent infections and treatment failure.[8][15]
Troubleshooting Guides
Problem: My this compound treatment is failing in an in vitro biofilm model, despite the bacteria being susceptible in planktonic MIC tests.
-
Possible Cause: Standard MIC testing does not reflect the reduced susceptibility of biofilm-embedded bacteria.
-
Solution: Determine the Minimal Biofilm Eradication Concentration (MBEC) for your specific bacterial strain and biofilm model. This will provide a more accurate measure of the this compound concentration required to effectively kill the bacteria within the biofilm. Refer to the experimental protocols section for a detailed method.
Problem: I am observing a high number of persister cells after treating a stationary phase culture with this compound.
-
Possible Cause: Stationary phase cultures contain a subpopulation of dormant or slow-growing cells (persisters) that are inherently tolerant to antibiotics targeting cell division.[4]
-
Solution: Consider combination therapies or alternative dosing strategies. Pulsed dosing or the addition of an agent that disrupts the bacterial cell membrane may be more effective against persister cells. Also, ensure you are quantifying both viable and non-viable cells to accurately assess the bactericidal effect.
Quantitative Data Summary
Table 1: Comparison of this compound Susceptibility in Planktonic vs. Biofilm Staphylococcus aureus
| Parameter | Planktonic Bacteria (mg/L) | Biofilm Bacteria (mg/L) | Fold Increase | Reference |
| MIC₅₀ | 1 | 4 | 4 | [11] |
| MIC₉₀ | 1 | 8 | 8 | [11] |
Table 2: this compound MIC and MBEC for Biofilm-Forming Staphylococcus aureus Strains
| Strain Type | MIC (mg/L) | MBEC (mg/L) | Reference |
| MSSA | 0.5 - 1 | 0.5 - 8 | [14] |
| MRSA | 1 - 2 | 1 - 8 | [14] |
| VRSA | 8 | 8 | [14] |
(MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; VRSA: this compound-Resistant Staphylococcus aureus)
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Planktonic Bacteria
This protocol is based on the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony into 5 mL of CAMHB and incubate overnight at 37°C.
-
Standardization of Inoculum: Dilute the overnight culture in fresh CAMHB to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (approximately 1 x 10⁸ CFU/mL), which corresponds to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.
-
Preparation of this compound Dilutions: Prepare a two-fold serial dilution of this compound in CAMHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound that shows no visible turbidity.
Protocol 2: Determination of Minimal Biofilm Eradication Concentration (MBEC)
This protocol describes the formation of static biofilms in a 96-well plate followed by antibiotic treatment.[3]
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)
-
This compound stock solution
-
Sterile 96-well flat-bottom polystyrene microtiter plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a standardized bacterial suspension as described in Protocol 1.
-
Add 200 µL of the suspension to each well of a 96-well plate.
-
Incubate at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Removal of Planktonic Cells: Carefully aspirate the medium from each well and gently wash twice with sterile PBS to remove non-adherent cells.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in fresh TSB.
-
Add 200 µL of each dilution to the wells with the established biofilms.
-
Incubate for a further 24 hours at 37°C.
-
-
Quantification of Viable Cells (MBEC Determination):
-
After treatment, aspirate the this compound-containing medium and wash the biofilms with PBS.
-
Disrupt the biofilms by vigorous pipetting or sonication.
-
Perform serial dilutions of the disrupted biofilm suspension and plate on appropriate agar (B569324) plates to determine the number of viable cells (CFU/mL).
-
The MBEC is the lowest concentration of this compound that results in no viable cells.
-
Visualizations
Caption: Workflow for Determining Minimal Biofilm Eradication Concentration (MBEC).
Caption: Logical relationship of this compound efficacy in different bacterial growth phases.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 3. benchchem.com [benchchem.com]
- 4. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound Tolerance in Methicillin-Resistant Staphylococcus aureus: Influence of this compound, Daptomycin, and Telavancin on Differential Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biofilm Antimicrobial Susceptibility Increases With Antimicrobial Exposure Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [Susceptibility of Staphylococcus aureus biofilms to this compound, gemtamicin and rifampin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 14. Oritavancin kills stationary-phase and biofilm Staphylococcus aureus cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Guide to the Efficacy of Vancomycin and Teicoplanin Against Enterococci
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of vancomycin (B549263) and teicoplanin against enterococcal species, supported by in-vitro susceptibility data and clinical trial outcomes. Detailed experimental methodologies and a visualization of the primary resistance pathway are included to support research and development efforts in the field of antimicrobial agents.
Executive Summary
This compound and teicoplanin are glycopeptide antibiotics with activity against a range of Gram-positive bacteria, including Enterococcus faecalis and Enterococcus faecium. While both drugs exhibit similar clinical efficacy in treating enterococcal infections, teicoplanin demonstrates a more favorable safety profile, with a lower incidence of adverse events such as nephrotoxicity and Red Man Syndrome. In-vitro data indicates that teicoplanin can be more potent against certain enterococcal isolates, although this does not consistently translate to superior clinical outcomes. A key difference in their spectrum of activity is the susceptibility of VanB-type this compound-resistant enterococci (VRE) to teicoplanin.
Data Presentation
In-Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and teicoplanin against Enterococcus faecalis and Enterococcus faecium. These values are essential for understanding the intrinsic activity of each antibiotic against these pathogens.
Table 1: Comparative In-Vitro Activity of this compound and Teicoplanin against Enterococcus faecalis
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 1 | 2 | 0.5 - 4 |
| Teicoplanin | 0.25 | 0.5 | 0.12 - 1 |
Data compiled from various in-vitro studies. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 2: Comparative In-Vitro Activity of this compound and Teicoplanin against Enterococcus faecium
| Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| This compound | 2 | 4 | 0.5 - >64 |
| Teicoplanin | 0.25 | 1 | 0.12 - 8 |
Note: The MIC range for this compound against E. faecium is wider due to the prevalence of this compound-resistant strains.
Clinical Efficacy and Safety Outcomes
The clinical efficacy of this compound and teicoplanin has been compared in numerous randomized controlled trials and meta-analyses. The following table summarizes key findings from these studies, focusing on outcomes in patients with Gram-positive infections, including those caused by enterococci.
Table 3: Summary of Clinical Outcomes from Meta-Analyses of this compound vs. Teicoplanin
| Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Conclusion |
| Efficacy | |||
| All-Cause Mortality | 0.95 | 0.74 - 1.21 | No significant difference[1][2][3] |
| Clinical Failure | 0.92 | 0.81 - 1.05 | No significant difference[1][2][3][4] |
| Microbiological Failure | 1.24 | 0.93 - 1.65 | No significant difference[1][2][3][4] |
| Safety | |||
| Total Adverse Events | 0.61 | 0.50 - 0.74 | Significantly fewer with teicoplanin[2][3][4] |
| Nephrotoxicity | 0.44 | 0.32 - 0.61 | Significantly lower risk with teicoplanin[2][3][4] |
| Red Man Syndrome | 0.21 | 0.08 - 0.59 | Significantly lower risk with teicoplanin[5] |
Data synthesized from systematic reviews and meta-analyses of randomized controlled trials. A Risk Ratio < 1 favors teicoplanin.
A retrospective, non-inferiority cohort study focusing on glycopeptide-susceptible Enterococcus faecium bacteremia found a clinical success rate of 64.9% for teicoplanin compared to 48.9% for this compound, demonstrating the non-inferiority of teicoplanin.[6][7][8][9][10] This study also reported a significantly lower incidence of acute kidney injury in the teicoplanin group (8.1%) versus the this compound group (24.4%).[6][7][8][9][10]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution
The in-vitro data presented in Tables 1 and 2 are typically generated using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized antimicrobial agent powders (this compound and teicoplanin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
-
Plate reader or visual inspection mirror
Procedure:
-
Antimicrobial Dilution: Serial two-fold dilutions of this compound and teicoplanin are prepared in CAMHB in the 96-well plates. The final concentration range should be appropriate to determine the MIC for the target organism.
-
Inoculum Preparation: A suspension of the enterococcal isolate is prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: The standardized bacterial suspension is diluted in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For enterococci, a full 24-hour incubation may be necessary to detect this compound resistance.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a plate reader.
Clinical Trial Methodology: A Representative Example
The following is a generalized protocol based on methodologies from randomized controlled trials comparing this compound and teicoplanin for serious Gram-positive infections.
Study Design: A prospective, randomized, double-blind, multicenter clinical trial.
Patient Population: Adult patients with suspected or confirmed serious Gram-positive infections, including bacteremia, endocarditis, and skin and soft tissue infections.
Inclusion Criteria:
-
Age ≥ 18 years.
-
Clinical signs and symptoms of a serious Gram-positive infection.
-
Isolation of a Gram-positive pathogen from a normally sterile site (for confirmed infections).
Exclusion Criteria:
-
Known hypersensitivity to glycopeptides.
-
Pregnancy or lactation.
-
Severe renal impairment (creatinine clearance < 30 mL/min) at baseline.
Randomization and Blinding: Patients are randomly assigned in a 1:1 ratio to receive either this compound or teicoplanin. Both the investigators and the patients are blinded to the treatment allocation.
Treatment Regimen:
-
Teicoplanin Group: A loading dose of 6 mg/kg intravenously every 12 hours for three doses, followed by a maintenance dose of 6 mg/kg intravenously once daily.
-
This compound Group: 15 mg/kg intravenously every 12 hours.
-
Dosing adjustments are made based on renal function and therapeutic drug monitoring.
Outcome Measures:
-
Primary Outcome: Clinical response at the end of therapy, categorized as cure, improvement, or failure.
-
Secondary Outcomes: Microbiological response (eradication or persistence of the pathogen), all-cause mortality, and incidence of adverse events (e.g., nephrotoxicity, ototoxicity, Red Man Syndrome).
Statistical Analysis: The primary analysis is typically a non-inferiority or superiority comparison of the clinical success rates between the two treatment groups. Safety analyses compare the incidence of adverse events.
Mandatory Visualization
Signaling Pathway for this compound Resistance (VanA-type)
The most common mechanism of high-level this compound resistance in enterococci is mediated by the vanA gene cluster. This pathway involves a two-component regulatory system (VanS-VanR) that senses the presence of this compound and initiates the transcription of genes that alter the structure of the bacterial cell wall precursor, thereby preventing this compound from binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of VanA- and VanB-Type Glycopeptide Resistance in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1. [Regulation of this compound resistance gene...]. - Enterococci - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Teicoplanin versus this compound for prophylaxis of experimental Enterococcus faecalis endocarditis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Teicoplanin and this compound as treatment for glycopeptide-susceptible Enterococcus faecium bacteraemia: a propensity score-adjusted non-inferior comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
The Synergistic Power of Vancomycin and Beta-Lactams Against MRSA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of methicillin-resistant Staphylococcus aureus (MRSA) has posed a significant challenge to clinicians worldwide, often necessitating the use of vancomycin (B549263) as a last-resort antibiotic. However, the rise of MRSA strains with reduced susceptibility to this compound, such as this compound-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), has prompted a search for more effective therapeutic strategies. A growing body of in vitro evidence highlights the potent synergistic activity of combining this compound with beta-lactam antibiotics against various MRSA phenotypes. This guide provides a comprehensive comparison of this synergistic effect, supported by experimental data and detailed methodologies, to inform further research and drug development.
Unveiling the Synergy: Comparative Efficacy Data
Numerous studies have demonstrated that the combination of this compound with a beta-lactam antibiotic leads to a significant enhancement of antibacterial activity against MRSA compared to either agent alone. This synergy is consistently observed across different beta-lactams and against MRSA strains with varying levels of this compound susceptibility.
Minimum Inhibitory Concentration (MIC) Reduction
A key indicator of synergy is the reduction in the MIC of this compound in the presence of a beta-lactam. This demonstrates that a lower concentration of this compound is required to inhibit the growth of MRSA when used in combination.
| Beta-Lactam Agent | MRSA Phenotype | This compound MIC Reduction | Reference |
| Cefazolin (CFZ) | VSSA, hVISA, VISA | 4- to 16-fold | [1] |
| Cefepime (FEP) | VSSA, hVISA, VISA | 4- to 16-fold | [1] |
| Ceftaroline (B109729) (CPT) | VSSA, hVISA, VISA | 4- to 16-fold | [1] |
| Nafcillin (NAF) | VSSA, hVISA, VISA | 4- to 16-fold | [1] |
| Oxacillin (B1211168) | hVISA, MRSA | From 1-2 µg/ml to 0.06-0.5 µg/ml | [2] |
Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a common method to quantify synergy, with the Fractional Inhibitory Concentration (FIC) index being a key metric. An FIC index of ≤ 0.5 is typically defined as synergy.
| This compound + Beta-Lactam | MRSA Phenotype | Percentage of Strains Showing Synergy (FIC ≤ 0.5) | Reference |
| Oxacillin | hVISA | 15/29 (51.7%) | [2] |
| Oxacillin | MRSA | 6/10 (60%) | [2] |
| Oxacillin | MRCNS and MRSA | 14/21 (66.7%) | [3][4] |
| Ceftaroline | MRSA | 87% | [5][6] |
Time-Kill Assays
Time-kill assays provide a dynamic view of bactericidal activity over time. Synergy in these assays is defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
| This compound + Beta-Lactam | MRSA Phenotype | Outcome at 24 hours | Reference |
| Cefazolin, Cefepime, Ceftaroline, Nafcillin | VSSA, hVISA, VISA | Synergistic and bactericidal activity | [1] |
| Oxacillin | hVISA and MRSA | Synergistic activity | [2] |
| Piperacillin-tazobactam | MRSA and VISA | Synergistic activity | [7] |
Delving into the "How": Experimental Protocols
The following methodologies are commonly employed to evaluate the in vitro synergy between this compound and beta-lactams against MRSA.
Bacterial Strains and Culture Conditions
-
Isolates: A variety of clinical MRSA isolates are typically used, including this compound-susceptible S. aureus (VSSA), heterogeneous this compound-intermediate S. aureus (hVISA), and this compound-intermediate S. aureus (VISA).
-
Culture Medium: Mueller-Hinton broth (MHB), often supplemented with 2% NaCl for oxacillin testing, is the standard medium.
-
Inoculum Preparation: Bacterial suspensions are prepared from overnight cultures and adjusted to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
Synergy Testing: Checkerboard Assay
The checkerboard microdilution method is a widely used technique to assess the interaction between two antimicrobial agents.
-
Preparation: Two-fold serial dilutions of this compound and the beta-lactam are prepared in a 96-well microtiter plate. The concentrations typically range from sub-inhibitory to supra-inhibitory levels.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours.
-
Data Analysis: The MIC of each drug alone and in combination is determined as the lowest concentration that completely inhibits visible growth. The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Synergy Testing: Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Preparation: Test tubes containing MHB with the antimicrobial agents at specific concentrations (e.g., 0.5x, 1x, or 2x MIC) are prepared. A growth control tube without any antibiotic is also included.
-
Inoculation: The tubes are inoculated with a starting bacterial inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Sampling and Plating: At predetermined time points (e.g., 0, 4, 8, 12, and 24 hours), aliquots are withdrawn from each tube, serially diluted, and plated onto agar (B569324) plates.
-
Incubation and Colony Counting: The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each antimicrobial agent and the combination.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Visualizing the Interaction: Mechanisms and Workflows
To better understand the synergistic relationship and the experimental process, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of this compound and beta-lactam synergy against MRSA.
Caption: Experimental workflow for assessing in vitro synergy.
The "See-Saw" Effect: A Plausible Mechanism
The precise mechanism underlying the synergy between this compound and beta-lactams against MRSA is not fully elucidated, but a leading hypothesis is the "see-saw" effect.[8] MRSA's resistance to beta-lactams is primarily mediated by the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein, PBP2a.[1] PBP2a has a low affinity for beta-lactams, allowing for continued peptidoglycan synthesis even in their presence.
When MRSA is exposed to this compound, it can lead to alterations in the cell wall structure. This altered cell wall architecture may inadvertently increase the accessibility or activity of beta-lactams against their target PBPs, including PBP2a. Conversely, the binding of beta-lactams to PBPs may disrupt the normal cell wall synthesis process, making the bacteria more susceptible to the action of this compound, which inhibits a different step in peptidoglycan synthesis. This dual assault on the cell wall synthesis pathway is believed to result in a potent synergistic and often bactericidal effect.
Conclusion and Future Directions
The in vitro data compellingly supports the synergistic interaction between this compound and various beta-lactam antibiotics against a wide range of MRSA strains, including those with reduced this compound susceptibility. This combination therapy demonstrates the potential to overcome existing resistance mechanisms and offers a promising avenue for treating challenging MRSA infections.
For researchers and drug development professionals, these findings underscore the importance of exploring combination therapies. Further research is warranted to elucidate the precise molecular mechanisms of this synergy and to translate these in vitro findings into effective clinical applications. The development of novel beta-lactam agents or strategies that enhance this synergistic effect could provide a much-needed tool in the ongoing battle against antibiotic-resistant pathogens.
References
- 1. β-Lactam Combinations with this compound Show Synergistic Activity against this compound-Susceptible Staphylococcus aureus, this compound-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence from an In Vitro Study: Is Oxacillin Plus this compound a Better Choice for Heteroresistant this compound-Intermediate Staphylococcus aureus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and Oxacillin Synergy for Methicillin-Resistant Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. elsevier.es [elsevier.es]
- 6. In vitro activity of ceftaroline in combination with other antimicrobials active against Staphylococcus spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Lactams Enhance this compound Activity against Methicillin-Resistant Staphylococcus aureus Bacteremia Compared to this compound Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to Vancomycin's Bactericidal and Bacteriostatic Activity
This guide provides a detailed comparison of vancomycin's bactericidal and bacteriostatic properties, supported by experimental data and standardized protocols. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this compound's antimicrobial activity.
This compound (B549263) is a glycopeptide antibiotic primarily used against serious infections caused by Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. Its classification as either bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is not absolute and depends on several factors, including the target organism, antibiotic concentration, and the specific methodology used for determination[3].
The primary metric for this classification is the ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC). The MBC is the lowest concentration of an antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
Interpreting this compound's Activity
The MBC/MIC ratio provides a quantitative measure to differentiate between bactericidal and bacteriostatic effects. A low ratio is indicative of bactericidal activity. However, some bacteria may exhibit "tolerance," where they are inhibited by a low concentration of this compound (low MIC) but are not killed except at a much higher concentration (high MBC)[4][5].
| MBC/MIC Ratio | Interpretation | Description |
| ≤ 4 | Bactericidal | The concentration required to kill the bacteria is at or near the concentration that inhibits its growth. |
| > 4 to < 32 | Indeterminate or Bacteriostatic | A significant gap exists between the inhibitory and killing concentrations, suggesting growth inhibition is the primary effect at therapeutic doses. |
| ≥ 32 | Tolerant | The bacteria are inhibited but not effectively killed by clinically achievable concentrations of the antibiotic. This phenomenon is a known cause of treatment failure[4][6][7][8]. |
Quantitative Performance Data
The following table summarizes the in vitro activity of this compound against various Gram-positive organisms, showcasing the variability in its bactericidal potential.
| Organism | This compound MIC Range (µg/mL) | This compound MBC Range (µg/mL) | MBC/MIC Ratio | Implied Activity | Reference |
| Staphylococcus aureus (MRSA) | 0.5 - 2 | 1 - 32 | Varies | Generally Bactericidal, Tolerance Observed | [9] |
| Staphylococcus aureus (VISA) | 4 - 8 | > 8 | > 1 | Reduced Susceptibility | [10][11] |
| Listeria monocytogenes | 2 - 80 | 3 - 90 | ~1 - 4 | Varies (Strain Dependent) | [12] |
| Enterococcus spp. | Varies | Varies | Often > 4 | Often Bacteriostatic | [3][13] |
Note: MIC (Minimum Inhibitory Concentration) and MBC (Minimum Bactericidal Concentration) values can vary significantly based on the specific strain and testing methodology.
Mechanism of Action
This compound exerts its antimicrobial effect by inhibiting the synthesis of the bacterial cell wall[2]. Specifically, it targets Gram-positive bacteria by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors[1][14][15]. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of new subunits into the growing peptidoglycan chain and subsequent cross-linking[15][16]. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death[16][17].
Experimental Protocols
Accurate determination of this compound's bactericidal or bacteriostatic activity relies on standardized laboratory procedures. The following are detailed protocols based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of this compound that inhibits visible bacterial growth.
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Serial Dilution: Add 50 µL of a 2x concentrated this compound solution to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a range of concentrations. Discard 50 µL from the last column.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This dilutes the antibiotic and the inoculum by half.
-
Controls: Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest this compound concentration in a well with no visible turbidity (clear)[18][19].
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
This test is an extension of the MIC assay and determines the concentration of this compound required to kill the bacteria.
Procedure:
-
Subculturing: Following MIC determination, select all the clear wells (at and above the MIC).
-
Plating: Aspirate 10-100 µL from each clear well and plate it onto a sterile, antibiotic-free agar (B569324) plate (e.g., Tryptic Soy Agar)[20].
-
Incubation: Incubate the agar plates at 35°C for 18-24 hours.
-
Reading the MBC: Count the number of colonies on each plate. The MBC is the lowest concentration of this compound that resulted in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count[20].
Protocol 3: Time-Kill Assay
This dynamic assay measures the rate of bacterial killing over time when exposed to a specific concentration of this compound.
Materials:
-
Flasks with CAMHB
-
This compound solution (at concentrations relative to the MIC, e.g., 2x, 4x, 8x MIC)
-
Standardized bacterial inoculum (~5 x 10^5 to 1 x 10^6 CFU/mL)
-
Sterile agar plates for colony counting
Procedure:
-
Setup: Prepare flasks containing CAMHB with the desired this compound concentrations and a growth control flask without antibiotic.
-
Inoculation: Inoculate all flasks with the standardized bacterial suspension.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask[21][22].
-
Plating and Counting: Perform serial dilutions of each sample and plate them onto agar. After incubation (24 hours at 35°C), count the viable colonies (CFU/mL).
-
Analysis: Plot the log10 CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum count within 24 hours[22].
Validation Workflow
The logical flow for characterizing this compound's activity against a specific bacterial isolate involves a sequential process of MIC and MBC determination, followed by the calculation and interpretation of the MBC/MIC ratio.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. foamid.com [foamid.com]
- 4. This compound Tolerance in Methicillin-Resistant Staphylococcus aureus: Influence of this compound, Daptomycin, and Telavancin on Differential Resistance Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. standards.globalspec.com [standards.globalspec.com]
- 6. Relationship between this compound tolerance and clinical outcomes in Staphylococcus aureus bacteraemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [kuscholarworks.ku.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimum Inhibitory Concentrations of this compound and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]
- 12. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. PDB-101: Global Health: Antimicrobial Resistance: undefined: this compound [pdb101.rcsb.org]
- 16. This compound Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 17. amberlife.net [amberlife.net]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Semantic Scholar [semanticscholar.org]
- 20. This compound 24-Hour Area under the Curve/Minimum Bactericidal Concentration Ratio as a Novel Predictor of Mortality in Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Time-kill assay. [bio-protocol.org]
- 22. In Vitro 24-Hour Time-Kill Studies of this compound and Linezolid in Combination versus Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
cross-resistance patterns between vancomycin and other glycopeptide antibiotics
A detailed analysis of cross-resistance patterns between vancomycin (B549263) and newer glycopeptide antibiotics, providing researchers, scientists, and drug development professionals with essential data and experimental insights to inform novel antimicrobial strategies.
The emergence and spread of Staphylococcus aureus strains with reduced susceptibility to this compound, such as this compound-intermediate S. aureus (VISA) and heterogeneous VISA (hVISA), pose a significant challenge to effective antimicrobial therapy. This guide offers a comparative overview of the cross-resistance profiles between this compound and other key glycopeptides—teicoplanin, and the lipoglycopeptides dalbavancin, oritavancin, and telavancin (B1682011). By presenting quantitative data, detailed experimental protocols, and visualizing the underlying resistance mechanisms, this document aims to equip researchers with the knowledge to navigate the complexities of glycopeptide resistance.
Comparative In Vitro Activity of Glycopeptides
The minimum inhibitory concentration (MIC) is a crucial measure of an antibiotic's potency. The following tables summarize the comparative MIC90 data for this compound and other glycopeptides against various S. aureus phenotypes, including this compound-susceptible S. aureus (VSSA), heterogeneous this compound-intermediate S. aureus (hVISA), this compound-intermediate S. aureus (VISA), and this compound-resistant S. aureus (VRSA). Lower MIC values indicate greater potency.
Table 1: Comparative MIC90 (μg/mL) of Glycopeptides against Staphylococcus aureus Phenotypes
| Antibiotic | VSSA | hVISA | VISA | VRSA |
| This compound | 1-2[1][2] | 2[3][4] | 8[4] | >64[5][6] |
| Teicoplanin | 1-2[1][2] | ≥8 | 8-16 | >64 |
| Dalbavancin | 0.06[7] | 0.0625[8] | 0.12[9] | >4[5] |
| Oritavancin | 0.06-0.12[10] | 1[5][11] | 1[5][11][12] | 0.5-1[5][11] |
| Telavancin | 0.06[13] | 1[3] | 0.125-1[4][14] | 2-4[6][14] |
Note: MIC90 values are compiled from multiple sources and may vary based on the specific strains and testing methodologies used.
Understanding the Mechanisms of Cross-Resistance
Cross-resistance between glycopeptides is primarily driven by two key mechanisms in S. aureus:
-
Cell Wall Thickening: In VISA and hVISA strains, a common feature is the thickening of the bacterial cell wall. This creates a "sponge-like" effect, where this compound molecules are trapped within the outer peptidoglycan layers, preventing them from reaching their target, the D-Ala-D-Ala terminus of lipid II at the cell membrane. This mechanism confers resistance to this compound and often to teicoplanin.
-
Target Site Modification: In VRSA strains, resistance is mediated by the acquisition of the vanA gene cluster, typically from this compound-resistant enterococci (VRE). This operon encodes enzymes that modify the peptidoglycan precursor by replacing the terminal D-Ala-D-Ala with D-Ala-D-Lac. This alteration significantly reduces the binding affinity of this compound and teicoplanin to their target, leading to high-level resistance.
The newer lipoglycopeptides exhibit varied activity against these resistant phenotypes due to their modified structures, which can include alternative mechanisms of action such as membrane disruption (oritavancin and telavancin) and enhanced target binding.
Signaling Pathways of Resistance
The VraTSR three-component system plays a pivotal role in sensing and responding to cell wall stress induced by glycopeptides in S. aureus.
Upon exposure to this compound, the sensor kinase VraS is believed to directly sense the antibiotic, leading to its autophosphorylation.[15] The phosphate (B84403) group is then transferred to the response regulator VraR.[16][17] Phosphorylated VraR (VraR-P) then binds to the promoter region of the vraSR operon and other genes involved in cell wall biosynthesis, upregulating their expression and contributing to the development of resistance.[18][19][20][21][22]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to understanding cross-resistance patterns. Below are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate and should be performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A11).[23][24][25][26][27]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates
-
Glycopeptide antibiotic stock solutions
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of each glycopeptide in CAMHB in the wells of a 96-well plate.
-
Prepare Inoculum: From a fresh 18- to 24-hour agar (B569324) plate, suspend several colonies of the test organism in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculate Plates: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16 to 20 hours.
-
Reading MICs: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antibiotic, determining whether it is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Materials:
-
CAMHB
-
Bacterial isolates
-
Glycopeptide antibiotic stock solutions
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Prepare Inoculum: Grow the test organism in CAMHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Add Antibiotic: Add the desired concentration of the glycopeptide antibiotic to the bacterial culture. A growth control with no antibiotic should be included.
-
Incubation and Sampling: Incubate the cultures at 37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot from each culture.[28]
-
Quantify Viable Bacteria: Perform serial tenfold dilutions of each aliquot in sterile saline or PBS and plate onto agar plates.
-
Incubate and Count: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[1]
Conclusion
The landscape of glycopeptide resistance is continually evolving. While this compound remains a critical antibiotic, the emergence of resistant strains necessitates a thorough understanding of cross-resistance patterns with newer agents. Dalbavancin, oritavancin, and telavancin offer promising alternatives, each with a unique activity profile against this compound-resistant phenotypes. For researchers and drug development professionals, the data and methodologies presented in this guide provide a foundation for evaluating novel compounds and developing strategies to combat the growing threat of antimicrobial resistance. Continued surveillance and mechanistic studies are essential to stay ahead of bacterial evolution and ensure the continued efficacy of this important class of antibiotics.
References
- 1. In Vitro Activity of this compound, Teicoplanin, Linezolid and Daptomycin Against Methicillin-Resistant Staphylococcus aureus Isolates Collected from Chinese Hospitals in 2018–2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Susceptibility of methicillin-resistant Staphylococcus aureus to this compound, teicoplanin, linezolid, pristinamycin and other antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative in vitro activity of telavancin, this compound and linezolid against heterogeneously this compound-intermediate Staphylococcus aureus (hVISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telavancin Demonstrates Activity against Methicillin-Resistant Staphylococcus aureus Isolates with Reduced Susceptibility to this compound, Daptomycin, and Linezolid in Broth Microdilution MIC and One-Compartment Pharmacokinetic/Pharmacodynamic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antistaphylococcal Activity of Oritavancin and Its Synergistic Effect in Combination with Other Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. jmilabs.com [jmilabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activity of Dalbavancin against Staphylococcus aureus with Decreased Susceptibility to Glycopeptides, Daptomycin, and/or Linezolid from U.S. Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative In Vitro Activity Profile of Oritavancin against Recent Gram-Positive Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Telavancin In Vitro Activity against a Collection of Methicillin-Resistant Staphylococcus aureus Isolates, Including Resistant Subsets, from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reduced this compound Susceptibility in Staphylococcus aureus, Including this compound-Intermediate and Heterogeneous this compound-Intermediate Strains: Resistance Mechanisms, Laboratory Detection, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Phosphorylation-dependent conformational changes and domain rearrangements in Staphylococcus aureus VraR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of the Staphylococcal VraTSR Regulatory System on this compound Resistance and vanA Operon Expression in this compound-Resistant Staphylococcus aureus | PLOS One [journals.plos.org]
- 18. DNA-binding activity of the this compound resistance associated regulator protein VraR and the role of phosphorylation in transcriptional regulation of the vraSR operon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structural insights into DNA binding domain of this compound‐resistance‐associated response regulator in complex with its promoter DNA from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. VraR Binding to the Promoter Region of agr Inhibits Its Function in this compound-Intermediate Staphylococcus aureus (VISA) and Heterogeneous VISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. VraR Binding to the Promoter Region of agr Inhibits Its Function in this compound-Intermediate Staphylococcus aureus (VISA) and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.asm.org [journals.asm.org]
- 23. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 24. MIC determination by broth microdilution. [bio-protocol.org]
- 25. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. webstore.ansi.org [webstore.ansi.org]
- 28. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Novel Vancomycin Derivatives: Validating Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
The emergence of vancomycin-resistant Gram-positive pathogens, particularly Methicillin-Resistant Staphylococcus aureus (MRSA) and this compound-Resistant Enterococci (VRE), has necessitated the development of new generations of glycopeptide antibiotics. This guide provides an objective comparison of novel This compound (B549263) derivatives—oritavancin (B1663774), telavancin (B1682011), and dalbavancin—with the parent compound, this compound, and other alternative therapies such as daptomycin (B549167) and linezolid. We delve into their validated mechanisms of action, supported by comparative experimental data and detailed methodologies, to empower researchers in their pursuit of effective antimicrobial strategies.
Comparative Antimicrobial Potency
The in vitro activity of novel this compound derivatives and comparator agents is a critical indicator of their potential therapeutic efficacy. The following tables summarize the Minimum Inhibitory Concentration (MIC) values against key resistant pathogens, providing a quantitative basis for comparison. MIC values are presented as MIC₅₀/MIC₉₀ (μg/mL), representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Table 1: Comparative MIC₅₀/MIC₉₀ Values (μg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic | MRSA (Overall) | This compound-Intermediate S. aureus (VISA) |
| Oritavancin | 0.06/0.12[1][2][3] | 0.12/1[1] |
| Telavancin | 0.06/0.125[3] | 0.25/0.5[4] |
| Dalbavancin | 0.06/0.06[1][2] | 1.0/4.0[1] |
| This compound | 1/2[1] | 4/8[1] |
| Daptomycin | 0.5/1 | 1/2 |
| Linezolid | 1/2 | 1/2 |
Table 2: Comparative MIC₅₀/MIC₉₀ Values (μg/mL) against this compound-Resistant Enterococcus faecium (VRE)
| Antibiotic | Enterococcus faecium (VanA) | Enterococcus faecium (VanB) |
| Oritavancin | 0.06/0.25[3] | 0.015/0.03 |
| Telavancin | >1 | ≤2 |
| Dalbavancin | >4 | Active |
| This compound | ≥256 | 4->1000 |
| Daptomycin | 2/4 | 2/4 |
| Linezolid | 1/2 | 1/2 |
Validating the Mechanisms of Action: Key Experiments and Protocols
The enhanced potency of novel this compound derivatives stems from their multifaceted mechanisms of action, which extend beyond the canonical D-Ala-D-Ala binding of this compound. Key experimental approaches to validate these mechanisms are detailed below.
Inhibition of Peptidoglycan Synthesis
This fundamental mechanism, shared by all glycopeptides, involves the inhibition of cell wall synthesis. However, novel derivatives exhibit enhanced or additional inhibitory activities.
This assay directly measures the incorporation of radiolabeled precursors into peptidoglycan.
Objective: To quantify the inhibition of peptidoglycan synthesis by novel this compound derivatives.
Methodology:
-
Preparation of Bacterial Membranes: Isolate bacterial membranes containing the necessary enzymes for peptidoglycan synthesis from a susceptible Gram-positive strain (e.g., Staphylococcus aureus).
-
Reaction Mixture: Prepare a reaction mixture containing the isolated membranes, the radiolabeled peptidoglycan precursor UDP-N-acetylmuramic acid-(pentapeptide)-[¹⁴C]N-acetylglucosamine (Lipid II), and the test antibiotic at various concentrations.
-
Incubation: Incubate the reaction mixtures at 37°C to allow for peptidoglycan synthesis.
-
Separation and Quantification: Stop the reaction and separate the synthesized radiolabeled peptidoglycan from the unincorporated precursors using techniques like size-exclusion chromatography or differential precipitation.
-
Data Analysis: Quantify the radioactivity in the peptidoglycan fraction using liquid scintillation counting. The percentage of inhibition is calculated relative to a no-antibiotic control.
Disruption of Bacterial Cell Membrane Integrity
A key feature of lipoglycopeptides like oritavancin and telavancin is their ability to interact with and disrupt the bacterial cell membrane, leading to rapid bactericidal activity.[5][6][7][8]
This assay utilizes voltage-sensitive fluorescent dyes to measure changes in the bacterial membrane potential.
Objective: To assess the ability of novel this compound derivatives to depolarize the bacterial cell membrane.
Methodology:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.
-
Cell Preparation: Harvest and wash the bacterial cells, then resuspend them in a suitable buffer.
-
Dye Loading: Incubate the bacterial suspension with a voltage-sensitive dye (e.g., DiSC₃(5) or BacLight™ Green) that exhibits fluorescence changes in response to membrane potential alterations.
-
Baseline Measurement: Measure the baseline fluorescence of the dye-loaded cells using a fluorometer or flow cytometer.
-
Addition of Antibiotic: Add the novel this compound derivative at various concentrations to the cell suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence signal over time. An increase in fluorescence (for DiSC₃(5)) or a shift in the fluorescence emission spectrum (for BacLight™ Green) indicates membrane depolarization.
-
Controls: Include a positive control for depolarization (e.g., a protonophore like CCCP) and a negative control (no antibiotic).
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex mechanisms of action and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanisms of action of this compound versus novel derivatives.
Caption: Experimental workflows for validating mechanisms of action.
Conclusion
Novel this compound derivatives represent a significant advancement in the fight against resistant Gram-positive infections. Their enhanced potency, as demonstrated by lower MIC values, is a direct consequence of their multifaceted mechanisms of action that include not only the inhibition of cell wall synthesis but also the disruption of the bacterial cell membrane.[5][6][7][8] The experimental protocols detailed in this guide provide a framework for the continued validation and exploration of these and future antimicrobial agents. By understanding and rigorously testing the mechanisms through which these drugs exert their effects, the scientific community can better inform clinical use and drive the development of the next generation of life-saving antibiotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative In Vitro Activity of New Lipoglycopeptides and this compound Against Ocular Staphylococci and Their Toxicity on the Human Corneal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Activity of Lipoglycopeptide Antibiotics Against Gram-Positive Bacteria | Gostev | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Studies on the Mechanism of Telavancin Decreased Susceptibility in a Laboratory-Derived Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Telavancin: mechanisms of action, in vitro activity, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparing different methods for vancomycin susceptibility testing
For Researchers, Scientists, and Drug Development Professionals
Vancomycin (B549263) remains a critical antibiotic for treating serious infections caused by Gram-positive bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA). Accurate determination of this compound susceptibility is paramount for effective patient management and monitoring the emergence of resistance. This guide provides an objective comparison of commonly used methods for this compound susceptibility testing, supported by experimental data, detailed protocols, and visual workflows to aid researchers and drug development professionals in selecting the most appropriate method for their needs.
Performance Comparison of this compound Susceptibility Testing Methods
The performance of various testing methods is typically evaluated against the reference method, broth microdilution (BMD). Key performance indicators include essential agreement (EA), which measures the concordance of the minimum inhibitory concentration (MIC) value within a specified range (typically ±1 log2 dilution), and categorical agreement (CA), which assesses whether the interpretation (Susceptible, Intermediate, or Resistant) matches the reference method.
Table 1: Quantitative Performance of Manual and Semi-Automated Methods vs. Broth Microdilution (BMD)
| Method | Essential Agreement (%) | Categorical Agreement (%) | Key Findings |
| Etest | 100%[1][2] | 93.8%[1][2] | Tends to yield MICs that are one to two dilutions higher than BMD.[3] |
Table 2: Quantitative Performance of Automated Systems vs. Broth Microdilution (BMD)
| System | Essential Agreement (%) | Categorical Agreement (%) | Key Findings |
| VITEK 2 | >99%[1][2] | 96.1%[1][2] | Tends to produce higher MICs than BMD.[1] Some studies suggest it may undercall MICs compared to other automated systems.[3] |
| MicroScan | 92.2%[1][2] | 85.2%[1][2] | Shows the lowest essential and categorical agreement in some studies and a tendency to report higher MICs than BMD.[1] |
| Phoenix | >99%[1][2] | 99.2%[1][2] | Demonstrates high essential and categorical agreement with BMD.[1] |
| Sensititre | >99%[1][2] | 96.1%[1][2] | Exhibits high essential and categorical agreement with BMD.[1] |
Table 3: Performance in Detecting this compound-Intermediate S. aureus (VISA) and Heteroresistant VISA (hVISA)
| Method | Sensitivity (%) for hVISA | Specificity (%) for hVISA | Notes |
| Etest Macromethod | 57% | 96% | Utilizes a higher inoculum on brain heart infusion (BHI) agar (B569324).[4][5] |
| Etest GRD | 57% | 97% | Specifically designed for glycopeptide resistance detection.[4][5] |
| BHI Agar Screen | 90% (0.5 McFarland) | 95% (0.5 McFarland) | A simple screening method with good sensitivity and specificity.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison of results. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and manufacturer instructions.
Broth Microdilution (BMD) Method (Reference Method)
The BMD method is considered the gold standard for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Prepare a direct colony suspension from a fresh (18-24 hour) culture plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculum Dilution: Dilute the standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
Plate Inoculation: Within 15 minutes of preparation, inoculate each well of a 96-well microdilution plate containing serial twofold dilutions of this compound with the diluted bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.
-
Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most bacteria. For S. aureus, a full 24-hour incubation is recommended for accurate detection of this compound-intermediate strains.[6]
-
Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Etest Method
The Etest provides a quantitative MIC value through the diffusion of a predefined antibiotic gradient from a plastic strip.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the BMD method.
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of a Mueller-Hinton agar (MHA) plate to ensure confluent growth. Allow the plate to dry for 5-15 minutes.
-
Etest Strip Application: Aseptically apply the this compound Etest strip to the agar surface with the MIC scale facing upwards. Ensure the entire strip is in complete contact with the agar.
-
Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours. For detecting potential VISA or hVISA, incubation for a full 24 hours is crucial.
-
Result Interpretation: An elliptical zone of inhibition will form around the strip. The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip. If the intersection is between two markings, the higher value should be reported.
Automated Systems (VITEK 2, MicroScan, Phoenix, Sensititre)
Automated systems streamline the process of susceptibility testing, from inoculum preparation to result interpretation. The general workflow is similar across platforms, with specific variations according to the manufacturer's instructions.
-
Inoculum Preparation: A bacterial suspension is prepared in a specific diluent provided by the manufacturer to a standardized turbidity, often measured by a densitometer.
-
Card/Panel Inoculation: The standardized inoculum is introduced into a test card or panel containing various wells with different antibiotics at varying concentrations. This process is often automated.
-
Incubation and Reading: The card/panel is placed into the instrument, which automatically incubates, reads, and interprets the results. These systems typically use turbidimetric or colorimetric methods to detect bacterial growth.
-
Result Interpretation: The instrument's software analyzes the growth patterns and determines the MIC, providing a quantitative result and a categorical interpretation (S, I, R) based on predefined breakpoints.
Visualizing Workflows and Resistance Mechanisms
Diagrams can simplify complex processes and pathways, providing a clear visual representation of experimental workflows and biological mechanisms.
Caption: General workflow for this compound susceptibility testing.
The primary mechanism of high-level this compound resistance in S. aureus is the acquisition of the vanA operon, typically from this compound-resistant enterococci (VRE). This operon encodes a set of genes that modify the bacterial cell wall structure, reducing the binding affinity of this compound.
Caption: VanA-mediated this compound resistance pathway.
References
Evaluating Vancomycin Combination Therapy in Animal Models: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of vancomycin (B549263) combination therapies evaluated in preclinical animal models. The following sections detail the efficacy of various antibiotic combinations, supported by experimental data, and provide comprehensive methodologies for key cited experiments.
This compound remains a cornerstone for treating serious Gram-positive infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). However, the emergence of reduced susceptibility and clinical failures have prompted investigation into combination therapies. This guide synthesizes data from various animal model studies to evaluate the efficacy of this compound combined with other antimicrobial agents.
Data Summary of this compound Combination Therapies
The following table summarizes the quantitative outcomes of this compound combination therapies in different animal models of infection.
| Drug Combination | Animal Model & Infection Type | Bacterial Strain | Primary Efficacy Outcome | Reference |
| This compound + Rifampin | Rat Chronic Foreign Body Osteomyelitis | MRSA | Bone: 0.50 log₁₀ CFU/g (Combination) vs. 4.54 log₁₀ CFU/g (Control)[1][2] | [1][2] |
| Implant: No growth (Combination) vs. Growth on all wires (Control)[1][2] | [1][2] | |||
| Mouse Prosthetic Joint Infection | S. aureus | Peri-implant Tissue: 2.2 x 10¹ CFU (Combination) vs. 1.2 x 10⁵ CFU (Control)[3] | [3] | |
| Implant: No CFU (Combination) vs. 3.4 x 10² CFU (Control)[3] | [3] | |||
| This compound + Nafcillin (B1677895) | Rabbit Endocarditis | This compound-Resistant S. aureus (VRSA) | Aortic Valve Vegetations: 3.48 log₁₀ CFU/g reduction with combination therapy compared to untreated controls[4][5] | [4][5] |
| Spleen Sterilization: 92% (12/13) with combination therapy[4][5] | [4][5] | |||
| Kidney Sterilization: 62% (8/13) with combination therapy[4][5] | [4][5] | |||
| This compound + Linezolid (B1675486) | Rat Chronic Foreign Body Osteomyelitis | MRSA | Bone: 0.10 log₁₀ CFU/g (Linezolid + Rifampin) vs. 0.50 log₁₀ CFU/g (this compound + Rifampin)[1][2] | [1][2] |
| This compound + Ceftaroline | Rat Infective Endocarditis | MRSA & Glycopeptide-Intermediate S. aureus (GISA) | Sterile Vegetations (GISA): 60% with combination therapy | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are the protocols for key experiments cited in this guide.
Rat Model of Chronic Foreign Body Osteomyelitis (this compound + Rifampin)
This model was utilized to evaluate the efficacy of this compound in combination with rifampin against MRSA.[1][2]
-
Animal Model: Male Wistar rats.
-
Infection Protocol:
-
Treatment Regimen:
-
Control Group: No treatment.
-
This compound + Rifampin Group: this compound (50 mg/kg) and rifampin (25 mg/kg) administered intraperitoneally twice daily for 21 days.[2]
-
-
Efficacy Evaluation:
Rabbit Model of Endocarditis (this compound + Nafcillin)
This model was employed to assess the synergistic effect of this compound and nafcillin against a highly virulent strain of VRSA.[4][5]
-
Animal Model: New Zealand White rabbits.
-
Infection Protocol:
-
A catheter is surgically placed across the aortic valve to induce sterile vegetations.
-
Twenty-four hours after catheter placement, rabbits are intravenously inoculated with a suspension of VRSA.[4]
-
-
Treatment Regimen:
-
Control Group: No treatment.
-
This compound Monotherapy Group: this compound (30 mg/kg) administered intravenously every 12 hours.[4]
-
Nafcillin Monotherapy Group: Nafcillin (200 mg/kg) administered intramuscularly every 8 hours.[4]
-
Combination Therapy Group: this compound and nafcillin administered at the above dosages.[4]
-
-
Efficacy Evaluation:
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental designs and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Treatment with linezolid or this compound in combination with rifampin is effective in an animal model of methicillin-resistant Staphylococcus aureus foreign body osteomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment with Linezolid or this compound in Combination with Rifampin Is Effective in an Animal Model of Methicillin-Resistant Staphylococcus aureus Foreign Body Osteomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-Rifampin Combination Therapy Has Enhanced Efficacy against an Experimental Staphylococcus aureus Prosthetic Joint Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Successful Therapy of Experimental Endocarditis Caused by this compound-Resistant Staphylococcus aureus with a Combination of this compound and β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Successful therapy of experimental endocarditis caused by this compound-resistant Staphylococcus aureus with a combination of this compound and beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
correlation of in vitro vancomycin MIC with in vivo clinical outcomes
<Step>
The relationship between the in vitro minimum inhibitory concentration (MIC) of vancomycin (B549263) for Staphylococcus aureus (S. aureus), particularly methicillin-resistant S. aureus (MRSA), and in vivo clinical outcomes is a subject of ongoing research and debate. While this compound remains a cornerstone of therapy for serious MRSA infections, emerging data suggest that rising MICs, even within the susceptible range, may be associated with a higher likelihood of treatment failure.[1][2][3] This guide provides an objective comparison of clinical outcomes based on this compound MIC, supported by experimental data and detailed protocols.
Data Presentation: this compound MIC vs. Clinical Outcomes in MRSA Bacteremia
The following tables summarize quantitative data from various studies investigating the correlation between this compound MIC and clinical outcomes in patients with MRSA bloodstream infections (bacteremia).
Table 1: Comparison of Treatment Failure Rates by this compound MIC
| Study (Year) | MIC Cutoff (mg/L) | Patient Cohort | Failure Rate (High MIC Group) | Failure Rate (Low MIC Group) | Key Finding |
| Sakoulas et al. (2004)[1] | >1.0 vs. ≤0.5 | 30 MRSA bacteremia patients | 90.5% (MIC 1-2 mg/L) | 44.4% (MIC ≤0.5 mg/L) | A significant increase in treatment failure emerges with increasing MICs within the susceptible range.[1] |
| Hidayat et al. (2006)[4][5] | ≥1.5 vs. <1.5 | 92 MRSA bacteremia patients | 36.4% | 15.4% | A this compound MIC of ≥1.5 mg/L was independently associated with treatment failure (Adjusted RR: 2.6).[4][5] |
| Neuner et al. (2011)[6] | ≥1.5 vs. ≤1.0 | MRSA bacteremia patients | Decreased early response (35.3%) and increased relapse (29.6%) | Higher early response (63.9%) and lower relapse (6.9%) | Higher this compound MIC was associated with a decreased early response and an increased risk of relapse.[6] |
| Zavala et al. (2018)[7] | 2 vs. ≤1 | 80 MRSA bacteremia patients | 9% (at 7 days) | 12% (at 7 days) | No significant difference in treatment failures at 7 days was found between the groups.[7] |
Table 2: Comparison of Mortality Rates by this compound MIC
| Study (Year) | MIC Cutoff (mg/L) | Patient Cohort | Mortality Rate (High MIC Group) | Mortality Rate (Low MIC Group) | Key Finding |
| van Hal et al. (2012)[2] | High vs. Low | Meta-analysis of 22 studies | Odds Ratio: 1.64 | - | High this compound MIC was associated with a higher mortality rate in MRSA bloodstream infections.[2] |
| Kalil et al. (2014)[8] | ≥1.5 vs. <1.5 | Meta-analysis of MRSA bacteremia | No significant difference | No significant difference | Meta-analysis did not find a statistically significant difference in mortality rates.[8] |
| Ishaq et al. (2021) | ≥1.5 vs. <1.5 | Meta-analysis of 13 studies | 27.7% | 23.3% | Overall mortality was not significantly associated with high this compound MICs.[9] |
| Shariati et al. (2018)[10] | 2 vs. <2 | 166 MRSA bacteremia patients | 24% (30-day) | 13.2% (30-day) | A this compound MIC of 2 mg/L was not significantly associated with 30-day in-hospital mortality after adjustment.[11][10] |
Note: Definitions of "treatment failure" and study methodologies vary, contributing to the conflicting evidence in the literature.[7][12]
Experimental Protocols
Accurate and standardized determination of this compound MIC is critical for both clinical decision-making and research. The methodologies below are central to the data presented.
This compound MIC Determination: Broth Microdilution (BMD)
The Broth Microdilution (BMD) method is considered the gold standard for determining MIC values by the Clinical and Laboratory Standards Institute (CLSI).[13]
-
Principle: A standardized inoculum of the bacterial isolate is introduced into wells of a microtiter plate containing serial twofold dilutions of this compound in a cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A suspension of the MRSA isolate is prepared in a sterile medium to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
Interpretation: According to CLSI guidelines, S. aureus isolates with a this compound MIC of ≤2 µg/mL are considered susceptible.[10][14]
Alternative MIC Determination: Gradient Diffusion (Etest)
The Etest method is a common alternative to BMD that provides a quantitative MIC value.
-
Principle: A plastic strip impregnated with a predefined gradient of this compound is placed on the surface of an agar (B569324) plate that has been uniformly inoculated with the test organism.
-
Procedure: A bacterial suspension equivalent to a 0.5 McFarland standard is swabbed onto a Mueller-Hinton agar plate. The Etest strip is applied to the surface.
-
Incubation: The plate is incubated under the same conditions as the BMD method.
-
MIC Reading: After incubation, an elliptical zone of inhibition forms around the strip. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. It's noted that Etest MICs tend to be higher than those determined by BMD.[15][16]
Clinical Outcome Assessment
The studies cited utilize various definitions for clinical outcomes, which is a key reason for discrepancies in the literature.
-
Treatment Failure: This is often a composite endpoint that can include:
-
Mortality: Typically assessed as all-cause mortality at 30 days from the initial positive blood culture.
Visualizing the Workflow and Clinical Correlation
The following diagrams illustrate the experimental workflow and the logical relationship between this compound MIC and clinical outcomes.
Caption: Workflow from patient presentation to clinical outcome assessment.
Caption: Logical relationship between high MIC and adverse clinical outcomes.
Comparison with Alternative Agents
When MRSA infections are caused by isolates with high this compound MICs (≥1.5 mg/L), alternative therapies may be considered.[4][5]
Table 3: Alternative Antimicrobials for MRSA Bacteremia
| Agent | Class | Mechanism of Action | Key Considerations |
| Daptomycin (B549167) | Cyclic Lipopeptide | Disrupts bacterial cell membrane function, causing rapid depolarization.[17] | An effective alternative, sometimes used as salvage therapy for this compound failures.[18] Higher doses (e.g., >6 mg/kg/day) may be warranted.[17] |
| Linezolid | Oxazolidinone | Inhibits protein synthesis by binding to the 50S ribosomal subunit. | Has shown superiority to this compound for MRSA pneumonia and has excellent oral bioavailability.[17][19] It is generally considered bacteriostatic against S. aureus.[20] |
| Ceftaroline | Cephalosporin | Inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).[20] | A newer β-lactam with activity against MRSA. Data suggests it is a potential alternative for MRSA bacteremia.[17] |
Conclusion
The body of evidence investigating the link between this compound MIC and clinical outcomes for MRSA infections is extensive but at times conflicting.[7][11][12] Several meta-analyses and cohort studies suggest a strong association, indicating that as the this compound MIC for an MRSA isolate increases—even within the susceptible range (e.g., from ≤1 mg/L to 1.5 or 2 mg/L)—the risks of treatment failure and mortality also increase.[1][2][4] However, other analyses have not found a statistically significant association, particularly after adjusting for confounding factors.[8]
This discrepancy highlights the complexity of the host-pathogen interaction, where the MIC is just one of many factors influencing a patient's response to therapy. The accuracy of the MIC testing method itself is also a critical variable, with different methods yielding slightly different results.[13][16] For serious MRSA infections, especially bacteremia caused by isolates with a this compound MIC ≥1.5 mg/L, clinicians should be aware of the potential for poorer outcomes and may consider alternative agents like daptomycin or linezolid.[5][18]
References
- 1. journals.asm.org [journals.asm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Relationship between this compound MIC and failure among patients with methicillin-resistant Staphylococcus aureus bacteremia treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship between this compound MIC and Failure among Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reduced this compound susceptibility among clinical Staphylococcus aureus isolates (‘the MIC Creep’): implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of this compound Treatment Failures for Methicillin-Resistant Staphylococcus aureus Bacteremia Stratified by Minimum Inhibitory Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Meta-Analysis: this compound Treatment Failures for MRSA Bacteremia Based on MIC Determined by E-test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Association between high this compound minimum inhibitory concentration and clinical outcomes in patients with methicillin-resistant Staphylococcus aureus bacteremia: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of this compound MIC on Clinical Outcomes of Patients with Methicillin-Resistant Staphylococcus aureus Bacteremia Treated with this compound at an Institution with Suppressed MIC Reporting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Impact of this compound MIC on Treatment Outcomes in Invasive Staphylococcus aureus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EVALUATION OF METHODS IN DETECTING this compound MIC AMONG MRSA ISOLATES AND THE CHANGES IN ACCURACY RELATED TO DIFFERENT MIC VALUES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Reporting elevated this compound minimum inhibitory concentration in methicillin-resistant Staphylococcus aureus: consensus by an International Working Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Different Antimicrobial Susceptibility Testing Methods to Determine this compound Susceptibility and MIC for Staphylococcus aureus with Reduced this compound Susceptibility | MDPI [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. contagionlive.com [contagionlive.com]
- 18. Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. childrensal.org [childrensal.org]
Safety Operating Guide
Vancomycin: A Guide to Safe and Compliant Disposal in Research Settings
Essential guidelines for the proper disposal of vancomycin (B549263), ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount. This compound, a glycopeptide antibiotic crucial in combating serious Gram-positive bacterial infections, requires stringent disposal procedures due to its environmental persistence and the risk of contributing to antimicrobial resistance. Improper disposal, such as discharge into the sanitary sewer system, can lead to environmental contamination and is strictly discouraged.
All waste containing this compound, including pure drug, stock solutions, and contaminated labware, should be treated as hazardous chemical waste. The primary and recommended method of disposal is through an institution's Environmental Health and Safety (EHS) department.
Immediate Safety and Handling
Before initiating any disposal process, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. All handling of this compound waste should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation of aerosols. In the event of a spill, the area should be isolated. Spilled powder should be collected in a manner that minimizes dust generation, and the area should then be cleaned with soap and water. Liquid spills should be absorbed with an inert material. All cleanup materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
-
Segregation of Waste: All this compound-contaminated materials must be segregated from general laboratory waste. This includes:
-
Solid waste: Unused or expired this compound powder, contaminated weigh boats, pipette tips, and PPE.
-
Liquid waste: Stock solutions, unused media containing this compound, and contaminated buffers.
-
-
Containerization: Use designated, leak-proof, and clearly labeled hazardous waste containers. The containers must be compatible with the chemical nature of the waste.
-
Labeling: All waste containers must be accurately labeled as "Hazardous Waste" and include the name "this compound" and its approximate concentration. Follow your institution's specific labeling requirements.
-
Storage: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
-
EHS Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. EHS professionals are trained in the compliant and safe disposal of chemical waste according to federal, state, and local regulations.
Chemical Inactivation and Degradation Data
While collection by EHS is the standard and required procedure, research has been conducted on the chemical degradation of this compound. These methods are not standard disposal protocols and should only be performed by trained personnel with the explicit approval of their institution's EHS department, as they can generate hazardous byproducts. This compound is a very stable molecule, making its degradation challenging.
The following table summarizes data on the stability and chemical degradation of this compound.
| Parameter | Condition | Result | Citation |
| Stability in Solution | 5 mg/mL in 0.9% NaCl or 5% Dextrose in Water (D5W) at 4°C | Stable for at least 58 days | [1] |
| Stability at Room Temp | 5 mg/mL in PVC bags at 22°C | Stable for 48 hours | [2] |
| Forced Degradation (Acid) | 50 µg/mL in 3M HCl at room temperature | Complete degradation within 2 hours | [3] |
| Forced Degradation (Base) | Highly basic pH conditions | Complete degradation within 2 hours | [3] |
| Advanced Oxidation | UV photolysis and pulsed corona discharge with extrinsic oxidants | Effective in decomposing aqueous this compound | [4] |
It is important to note that autoclaving, a common method for sterilizing biohazardous waste, may not be effective in degrading this compound.[5]
Experimental Protocols
Detailed experimental protocols for the advanced degradation of this compound are highly specialized and require specific equipment. For instance, the study on UV photolysis and pulsed corona discharge involved a complex experimental setup not typically found in a standard research laboratory.[4] The forced degradation studies were performed for analytical purposes to develop stability-indicating HPLC methods and not as a routine disposal procedure.[3] Therefore, providing a universally applicable experimental protocol for in-lab this compound degradation is not feasible or recommended. The safest and most compliant method remains disposal through EHS.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound-containing waste in a laboratory setting.
Caption: Decision tree for this compound waste stream management.
By adhering to these procedures, research professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Long-term stability of this compound hydrochloride in intravenous infusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the stability of this compound solutions at concentrations used in clinical services - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Antibiotic this compound by UV Photolysis and Pulsed Corona Discharge Combined with Extrinsic Oxidants [mdpi.com]
- 5. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
Personal protective equipment for handling Vancomycin
Essential Safety and Handling Guide for Vancomycin (B549263)
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential to minimize exposure risk and ensure a safe laboratory environment. This compound hydrochloride is classified as a hazardous substance that can cause serious eye irritation, skin irritation, allergic skin reactions, and respiratory irritation.[1][2] It may also cause allergy or asthma-like symptoms if inhaled.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with and inhalation of this compound.[4] Engineering controls, such as process enclosures or local exhaust ventilation (e.g., a biosafety cabinet or fume hood), should be the primary method for controlling airborne levels.[4][5] PPE should be used in conjunction with these controls.
Summary of Required Personal Protective Equipment
| Protection Type | PPE Specification | Conditions for Use | Citations |
|---|---|---|---|
| Eye & Face | Safety glasses with side shields or chemical splash goggles. | Required for all handling procedures. | [1][5] |
| Face shield. | To be worn in addition to goggles when a splash hazard exists. | [5] | |
| Hand | Chemical-resistant gloves. | Required for all handling procedures. | [1][6] |
| Nitrile or natural rubber gloves are recommended. | Consult manufacturer data for permeability and breakthrough times. | [5] | |
| Body | Protective laboratory coat, apron, or disposable garment. | Required for all handling procedures to prevent skin exposure. | [1][2][5] |
| Respiratory | NIOSH-approved air-purifying respirator. | Required when engineering controls are inadequate or when dust/aerosols may be generated. |[2][5][7] |
Operational and Disposal Plans
Handling Protocols: Step-by-Step Guidance
A. Handling Powdered this compound:
-
Preparation: Before handling, ensure an emergency eyewash station is accessible.[1] All procedures involving powdered this compound should be conducted within a certified chemical fume hood or other ventilated enclosure to minimize dust inhalation.[5]
-
Donning PPE: Put on a lab coat, nitrile gloves, and chemical safety goggles. If there is a significant risk of dust generation that cannot be controlled by ventilation, a NIOSH-approved respirator is necessary.[2][5]
-
Weighing & Reconstitution: When weighing the powder, use techniques that minimize dust migration.[1] Reconstitute the powder by slowly adding the diluent to the vial to avoid aerosolization.
-
Post-Handling: After handling, wipe down the work surface with soap and water.[1]
-
Doffing PPE: Remove PPE in the correct order (gloves first, then gown, then eye protection) to prevent self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing PPE.[3][8]
B. Handling Liquid (Reconstituted) this compound:
-
Preparation: Work over a disposable plastic-backed absorbent pad to contain any potential spills.[9]
-
Donning PPE: Wear a lab coat, chemical-resistant gloves (nitrile recommended), and safety goggles.[5] A face shield should be added if there is a risk of splashing.[5]
-
Manipulation: Use Luer-lock syringes and needles or needleless systems to reduce the risk of spills and aerosol generation during transfers.
-
Doffing PPE: Carefully remove and dispose of PPE as described above.
-
Hygiene: Immediately wash hands after the procedure is complete.[8]
Emergency Spill Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.[5]
-
Secure Area: Isolate the spill area to prevent the spread of contamination.[1]
-
Don PPE: Before cleaning, put on appropriate PPE, including a lab coat, double gloves, eye protection, and a respirator if the spill involves powder.[1][4]
-
Contain & Clean:
-
For Powder Spills: DO NOT dry sweep. Lightly mist the powder with water to minimize dust, or use an industrial vacuum cleaner with a high-efficiency (HEPA) filter.[1][4][5] Collect the material and place it in a sealed, labeled container for hazardous waste.[8]
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., absorbent pads).[1] Once absorbed, collect the material and place it in a sealed container for hazardous waste.
-
-
Decontaminate: Clean the affected area thoroughly with soap and water.[1]
-
Dispose: All cleanup materials are considered hazardous waste and must be disposed of according to institutional and local regulations.[1]
Disposal Plan
This compound is a very stable antibiotic and is not deactivated by standard autoclaving.[10] Therefore, all this compound waste, including stock solutions, unused media containing the antibiotic, and contaminated materials, must be treated as hazardous chemical waste.[10]
-
Segregation: Do not mix this compound waste with regular lab trash or biohazardous waste.
-
Containment:
-
Liquid Waste: Collect all liquid this compound waste, including unused stock solutions and media, in a dedicated, sealed, and clearly labeled hazardous waste container.[10] Do not empty this compound solutions down the drain.[1]
-
Solid Waste: Collect all materials contaminated with this compound (e.g., used vials, pipette tips, absorbent pads, contaminated PPE) in a separate, sealed, and labeled hazardous waste container.[8]
-
-
Storage: Store hazardous waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety (EHS) office, following all applicable local, state, and federal regulations.[1][4]
Visual Workflow Diagrams
The following diagrams illustrate the procedural workflows for PPE usage and waste disposal.
Caption: Logical workflow for donning and doffing Personal Protective Equipment (PPE).
Caption: Step-by-step disposal plan for all forms of this compound-contaminated waste.
References
- 1. samsonmt.com [samsonmt.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. medline.com [medline.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
